Product packaging for 1-Oleoyl-3-palmitoylglycerol(Cat. No.:)

1-Oleoyl-3-palmitoylglycerol

货号: B1263825
分子量: 594.9 g/mol
InChI 键: NBBXPULYBQASLG-ZCXUNETKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively. It is functionally related to a hexadecanoic acid and an oleic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H70O5 B1263825 1-Oleoyl-3-palmitoylglycerol

属性

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXPULYBQASLG-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Oleoyl-3-palmitoylglycerol: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-palmitoylglycerol is a specific diacylglycerol (DAG) molecule of significant interest in various scientific disciplines, including biochemistry, cell biology, and pharmaceutical sciences. As a key intermediate in lipid metabolism and a crucial second messenger in signal transduction, understanding its chemical and structural properties is paramount for researchers. This technical guide provides a comprehensive overview of this compound, detailing its chemical characteristics, structure, relevant experimental protocols, and its role in cellular signaling.

Chemical Structure and Properties

This compound consists of a glycerol (B35011) backbone esterified with an oleic acid molecule at the sn-1 position and a palmitic acid molecule at the sn-3 position. The sn-2 hydroxyl group remains free.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate[1]
Chemical Formula C37H70O5[1]
Molecular Weight 594.95 g/mol [2]
CAS Number 3343-30-4[2]
Appearance Colorless to pale yellow oil at room temperature.
Solubility Soluble in organic solvents such as chloroform (B151607) and ethyl acetate; Insoluble in water.[3]
Melting Point Not precisely defined; exists as an oil at room temperature.
Boiling Point Data not readily available.
Density Data not readily available.
Refractive Index Data not readily available.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most effectively and selectively achieved through enzymatic methods, primarily utilizing 1,3-regiospecific lipases. This approach minimizes the formation of unwanted byproducts and allows for precise control over the final structure.

Protocol: Two-Step Enzymatic Synthesis

This protocol is adapted from methodologies described for the synthesis of structured triglycerides.[4]

Step 1: Synthesis of 2-Monopalmitin (2-MP)

  • Reaction Setup: In a suitable reaction vessel, dissolve tripalmitin (B1682551) in an organic solvent (e.g., hexane).

  • Enzyme Addition: Add a 1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei).

  • Alcoholysis: Introduce a short-chain alcohol (e.g., ethanol) to initiate the alcoholysis reaction.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion to 2-MP is achieved.

  • Purification: Isolate the 2-MP from the reaction mixture by crystallization at a low temperature.

Step 2: Esterification of 2-MP with Oleic Acid

  • Reaction Setup: Combine the purified 2-MP and oleic acid in a solvent-free system or a minimal amount of an appropriate organic solvent.

  • Enzyme Addition: Add the same 1,3-regiospecific lipase.

  • Esterification: Heat the mixture to the optimal temperature for the lipase (e.g., 60°C) under vacuum to remove the water produced during the reaction, driving the equilibrium towards product formation.

  • Monitoring: Monitor the formation of this compound using HPLC or GC.

  • Purification: Purify the final product using column chromatography on silica (B1680970) gel to separate it from unreacted substrates and byproducts.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of diacylglycerols.[5][6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For instance, a gradient of acetonitrile (B52724) and isopropanol (B130326) can effectively separate different diacylglycerol isomers.[7] An isocratic elution with 100% acetonitrile has also been reported.[5][6]

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) can be used.[5][6][7]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or the initial mobile phase) and filter through a 0.45 µm filter before injection.[7]

  • Quantification: For quantitative analysis, a calibration curve should be generated using a certified standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acids and, after derivatization, diacylglycerols.[8]

  • Derivatization: The free hydroxyl group of the diacylglycerol must be derivatized to increase its volatility for GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers is a common method.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized diacylglycerols.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

  • MS Detection:

    • Ionization: Electron ionization (EI) is typically used.

    • Analysis: The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns that can be used for its identification. Quantification can be achieved by using an appropriate internal standard.

Signaling Pathway

This compound, as a diacylglycerol, is a critical second messenger in various cellular signaling pathways. Its primary role is the activation of Protein Kinase C (PKC) isoforms.[9]

The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

This pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in both intracellular calcium and the presence of DAG at the membrane synergistically activate conventional PKC isoforms (cPKCs).[9][11] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.

DAG_PKC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive recruits and activates er Endoplasmic Reticulum ip3->er binds to receptor on ca2_store Ca2+ ca2_cytosol Cytosolic Ca2+ er->ca2_cytosol releases ca2_cytosol->pkc_inactive co-activates pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Targets pkc_active->downstream phosphorylates response Cellular Response downstream->response

The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway.

Conclusion

This compound is a diacylglycerol with well-defined chemical and structural properties that underpin its crucial roles in cellular metabolism and signaling. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis, enabling further research into its biological functions. A thorough understanding of its involvement in the DAG-PKC signaling pathway is essential for researchers in drug discovery and development, as dysregulation of this pathway is implicated in various diseases. This technical guide serves as a valuable resource for scientists working with this important lipid molecule.

References

The Cellular Function of 1-Oleoyl-3-palmitoylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-palmitoylglycerol (OPG) is a 1,3-diacylglycerol (1,3-DAG), a class of lipids primarily recognized for their role as metabolic intermediates within the cell. Unlike their 1,2-diacylglycerol counterparts that function as critical second messengers in a variety of signaling cascades, 1,3-DAGs such as OPG are predominantly involved in the synthesis and storage of neutral lipids. This technical guide provides an in-depth exploration of the cellular function of this compound, focusing on its metabolic fate, the enzymes that govern its transformations, and its localization within the cell. Furthermore, this guide details established experimental protocols for the quantification of OPG and the characterization of its related enzymatic activities, and presents quantitative data to inform further research and drug development endeavors.

Introduction: The Dichotomy of Diacylglycerol Isomers

Diacylglycerols (DAGs) are a class of glycerolipids composed of a glycerol (B35011) backbone esterified to two fatty acid chains. The specific positioning of these fatty acid chains gives rise to two main regioisomers: 1,2-diacylglycerols and 1,3-diacylglycerols. This structural difference dictates their primary cellular functions.[1]

  • 1,2-Diacylglycerols (1,2-DAGs): These isomers are potent signaling molecules. Generated at the plasma membrane through the action of phospholipase C (PLC), 1,2-DAGs recruit and activate a range of effector proteins, most notably Protein Kinase C (PKC) isoforms, initiating downstream signaling cascades that regulate cell growth, differentiation, and metabolism.[1]

  • 1,3-Diacylglycerols (1,3-DAGs): In contrast, 1,3-DAGs are not typically involved in signaling. Instead, they serve as key intermediates in the biosynthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotic cells.[1]

This compound, the focus of this guide, is a 1,3-DAG and its cellular functions are therefore intrinsically linked to lipid metabolism and storage.

Metabolic Role of this compound

The principal function of this compound in cells is to act as a substrate for the synthesis of triacylglycerols. This process is a crucial component of the Kennedy pathway (also known as the glycerol-3-phosphate pathway), which is the main route for de novo TAG synthesis.[2][3]

Synthesis of this compound

The synthesis of 1,3-DAGs like OPG can occur through several routes, primarily through the hydrolysis of triacylglycerols by lipases that exhibit a preference for the sn-1 or sn-3 positions.[4] For instance, the breakdown of a TAG molecule containing oleic acid at the sn-1 position and palmitic acid at the sn-3 position could yield OPG.

Conversion to Triacylglycerol

The terminal and committed step in TAG biosynthesis is the acylation of a diacylglycerol. In the case of OPG, an acyl-CoA molecule is esterified to the free hydroxyl group at the sn-2 position. This reaction is catalyzed by a family of enzymes known as Acyl-CoA:diacylglycerol acyltransferases (DGATs).[5]

G cluster_ER Endoplasmic Reticulum OPG This compound DGAT Diacylglycerol Acyltransferase (DGAT) OPG->DGAT Acyl_CoA Acyl-CoA Acyl_CoA->DGAT TAG Triacylglycerol (e.g., 1-Oleoyl-2-acyl-3-palmitoylglycerol) DGAT->TAG Acylation at sn-2 Lipid_Droplet Lipid Droplet (Storage) TAG->Lipid_Droplet

Caption: Metabolic conversion of this compound to triacylglycerol.

The DGAT enzymes, primarily DGAT1 and DGAT2, are integral membrane proteins located in the endoplasmic reticulum (ER).[6] They exhibit different substrate specificities, which influences the final fatty acid composition of the synthesized TAGs.[7] The resulting TAGs can then be stored in lipid droplets, dynamic organelles that serve as the cell's primary lipid reservoir.[1]

Cellular Localization

As an intermediate in TAG synthesis, this compound is primarily localized to the endoplasmic reticulum, the main site of glycerolipid synthesis.[8] Studies on the subcellular localization of diacylglycerol isomers have shown that while 1,2-DAGs are enriched at the plasma membrane to facilitate signaling, 1,3-DAGs do not show a similar pattern and are not associated with changes in insulin (B600854) sensitivity, reinforcing their metabolic role.[6][9] The trafficking of 1,3-DAGs within the cell is thought to be a rapid process, with the potential for transfer between cellular membranes.[8]

Quantitative Data

The enzymatic conversion of this compound is governed by the kinetic parameters of the DGAT enzymes. While specific data for OPG as a substrate is limited, studies on DGAT1 and DGAT2 with analogous substrates provide insight into their activity.

Table 1: Representative Kinetic Parameters for Human DGAT1

Acyl-CoA SubstrateKM (µM)Vmax (nmol/mg/min)
Oleoyl-CoA (18:1)14.6 ± 1.3956.6 ± 36.1
Stearoyl-CoA (18:0)8.6 ± 1.3839.4 ± 49.9
Palmitoleoyl-CoA (16:1)6.2 ± 0.9838.6 ± 31.6
Palmitoyl-CoA (16:0)6.4 ± 1.1767.8 ± 34.0
Data derived from studies on human DGAT1 expressed in a recombinant system.[10]

Table 2: Substrate Preferences of DGAT Isoforms

EnzymeAcyl-CoA PreferenceDiacylglycerol Preference
DGAT1 Broad specificity, with a preference for monounsaturated acyl-CoAs (e.g., oleoyl-CoA) over saturated ones (e.g., palmitoyl-CoA).[7]Shows a clear preference for diacylglycerol over monoacylglycerols.[10]
DGAT2 Tends to be more active at lower acyl-CoA concentrations, suggesting a lower KM.[7] Prefers oleoyl-CoA, followed by palmitoyl-CoA.[11]Largely specific to the synthesis of triacylglycerols from diacylglycerol.
This table summarizes general trends observed in various studies.

Experimental Protocols

The study of this compound necessitates precise and robust methodologies for its quantification and the characterization of related enzymatic activities.

Quantification of this compound by Lipidomics

A common workflow for the quantitative analysis of diacylglycerols from biological samples involves lipid extraction, followed by chromatographic separation and mass spectrometric detection.

G Sample Cell/Tissue Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional) (e.g., with Dimethylglycine) Extraction->Derivatization LC Liquid Chromatography (e.g., RP-HPLC) Derivatization->LC MS Mass Spectrometry (e.g., ESI-MS/MS) LC->MS Analysis Data Analysis (Quantification vs. Internal Standard) MS->Analysis

References

A Technical Guide to Diacylglycerol as a Lipid Second Messenger: Isomer-Specific Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are pivotal lipid second messengers that regulate a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] However, the signaling capacity of DAG is highly specific to its stereoisomeric form. While the user's query focused on 1-Oleoyl-3-palmitoylglycerol, a 1,3-diacylglycerol, the scientific consensus identifies sn-1,2-diacylglycerol as the isomer that functions as a second messenger.[2][3] 1,3-diacylglycerols, such as this compound, are primarily considered intermediates in the biosynthesis and catabolism of triacylglycerols.[2] This guide provides an in-depth technical overview of the established role of sn-1,2-diacylglycerol as a second messenger, its signaling pathways, quantitative aspects of its function, and the experimental protocols used for its study.

The Critical Distinction: sn-1,2-DAG vs. sn-1,3-DAG

Diacylglycerol isomers are defined by the positions of the two fatty acid chains on the glycerol (B35011) backbone. This structural difference dictates their biological function.

  • sn-1,2-Diacylglycerol (sn-1,2-DAG): This is the biologically active isomer in signal transduction. It is generated at the plasma membrane in response to extracellular stimuli and activates a range of downstream effector proteins, most notably Protein Kinase C (PKC).[4][5] Its production is transient and tightly regulated.

  • sn-1,3-Diacylglycerol (sn-1,3-DAG): This isomer, which includes this compound, is not recognized as a canonical second messenger. It serves as a key intermediate in metabolic pathways, primarily the synthesis of triacylglycerols (TAGs) for energy storage.[2] While diets enriched in 1,3-DAGs have been studied for potential metabolic benefits, such as reducing diet-induced obesity and insulin (B600854) resistance, this is distinct from a direct second messenger role.[6]

The Canonical sn-1,2-Diacylglycerol Signaling Pathway

The primary pathway for generating signaling sn-1,2-DAG involves the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme Phospholipase C (PLC).[5][7]

Pathway Activation and Transduction:

  • Receptor Activation: An extracellular stimulus (e.g., a hormone, growth factor, or neurotransmitter) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.[7]

  • PLC Activation: The activated receptor recruits and activates a PLC isoform (e.g., PLCβ via Gαq or PLCγ via RTKs).[3]

  • PIP2 Hydrolysis: Activated PLC translocates to the plasma membrane and cleaves PIP2 into two distinct second messengers:

    • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[8]

    • sn-1,2-Diacylglycerol (DAG): A lipid molecule that remains embedded in the inner leaflet of the plasma membrane.[7]

  • PKC Activation: The concurrent rise in intracellular Ca²⁺ and the generation of membrane-bound DAG synergistically activate conventional isoforms of Protein Kinase C (cPKC). Ca²⁺ binds to the C2 domain of PKC, causing it to translocate to the plasma membrane, where its C1 domain then binds to DAG, leading to full enzymatic activation.[4][9]

  • Downstream Phosphorylation: Activated PKC phosphorylates a multitude of target proteins on serine and threonine residues, modulating their activity and leading to a wide range of cellular responses.

Canonical DAG Signaling Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates stimulus Extracellular Stimulus stimulus->receptor Binds pip2 PIP₂ plc->pip2 Hydrolyzes dag sn-1,2-Diacylglycerol (DAG) (at Plasma Membrane) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Binds & Activates er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃R ca2 Ca²⁺ er->ca2 Releases ca2->pkc Binds & Translocates response Cellular Responses (e.g., Gene Expression, Proliferation) pkc->response Phosphorylates Targets

Caption: Canonical PLC/DAG/PKC Signaling Pathway.

Signal Termination and Metabolism

The sn-1,2-DAG signal is transient and must be tightly controlled to ensure proper signaling fidelity. Termination occurs through two primary enzymatic pathways:

  • Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate sn-1,2-DAG to produce phosphatidic acid (PA), another important lipid signaling molecule. This action both terminates the DAG signal and initiates PA-mediated signaling.[10][11] There are ten mammalian DGK isozymes, which exhibit different subcellular localizations and substrate specificities, adding another layer of regulatory complexity.[12][13]

  • Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze sn-1,2-DAG to yield a free fatty acid (often arachidonic acid, a precursor for eicosanoids) and a monoacylglycerol.[5]

DAG Metabolism dag sn-1,2-Diacylglycerol (DAG) dgk Diacylglycerol Kinase (DGK) dag->dgk dagl Diacylglycerol Lipase (DAGL) dag->dagl pa Phosphatidic Acid (PA) dgk->pa Phosphorylation (Signal Termination & PA Signal On) mag Monoacylglycerol dagl->mag Hydrolysis (Signal Termination) ffa Free Fatty Acid dagl->ffa Hydrolysis (Signal Termination)

Caption: Major pathways for sn-1,2-DAG signal termination.

Other Diacylglycerol Effectors

While PKC is the most studied DAG effector, other proteins containing a DAG-binding C1 domain also respond to this second messenger, leading to PKC-independent signaling branches.[4]

  • Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream effectors of DAG and PKC.[4][14]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These act as DAG-regulated exchange factors for Ras and Rap small G-proteins.[3]

  • Munc13 proteins: Critical for priming synaptic vesicles for exocytosis in neurons.[3]

  • Chimaerins: A family of Rac-GTPase activating proteins (GAPs).[3]

Data Presentation: Quantitative Aspects of DAG Signaling

Quantitative data on DAG signaling often involves measuring the concentration-dependent effects of activators and inhibitors or correlating DAG levels with downstream events.

Parameter Observation Cell/System Significance Reference
Thrombin-Stimulated DAG Formation Pretreatment with 60 nM Phorbol Myristate Acetate (PMA), a PKC activator, causes 50% inhibition of subsequent thrombin-stimulated DAG formation.Human PlateletsDemonstrates a negative feedback loop where PKC activation inhibits further DAG production by PLC.[15]
PKC Inhibitor Effect on DAG Pretreatment with PKC inhibitors (1-10 µM K252a or staurosporine) potentiates thrombin-stimulated DAG production by 3-4 fold.Human PlateletsConfirms the negative feedback role of PKC; inhibiting PKC removes the brake on PLC activity.[15][16]
DGK Inhibition 1-Monooleoylglycerol, a DGK inhibitor, elevates DAG levels up to 4-fold in unstimulated platelets and 10-fold in thrombin-stimulated platelets.Human PlateletsHighlights the critical role of DGK in rapidly terminating the DAG signal.[17]
DAG and Insulin Resistance In obese and Type 2 Diabetic (T2D) subjects, membrane DAG content correlates positively with PKCθ activation (r = 0.410; P < 0.05).Human Skeletal MuscleLinks the accumulation of specific DAG species in cellular membranes to the activation of PKC isoforms implicated in insulin resistance.[18]
Hyperglycemia-Induced DAG In a mouse model of diabetic embryopathy, maternal hyperglycemia increases embryonic DAG levels by 1.1-fold and membrane-associated PKC activity by 24-fold.Mouse EmbryosShows that pathological conditions like hyperglycemia can directly lead to the activation of the DAG-PKC signaling cascade.[19]

Experimental Protocols

Studying DAG signaling requires precise methods for quantifying this low-abundance lipid and assessing the activity of its downstream effectors.

Protocol 1: Quantification of Cellular Diacylglycerol by Kinase Assay and TLC

This method provides a sensitive measure of sn-1,2-DAG mass by enzymatically converting it to radiolabeled phosphatidic acid.[20]

1. Lipid Extraction:

  • Harvest cells and immediately quench metabolic activity (e.g., with ice-cold methanol).

  • Perform a Bligh-Dyer extraction by adding a chloroform:methanol:water mixture to the cell pellet to separate the organic (lipid-containing) phase.

  • Dry the lipid extract under a stream of nitrogen.

2. DAG Kinase Assay:

  • Resuspend the dried lipids in a solubilizing buffer containing octyl-β-D-glucoside and cardiolipin.

  • Prepare a reaction mix on ice containing reaction buffer (Imidazole-HCl, NaCl, MgCl₂, EGTA), DTT, and purified E. coli DAG kinase.

  • Initiate the reaction by adding ATP radiolabeled at the gamma position (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubate at 25-30°C for 30-60 minutes.

  • Stop the reaction by placing on ice and re-extract the lipids as in Step 1.

3. Thin-Layer Chromatography (TLC) and Analysis:

  • Spot the final lipid extract onto a silica (B1680970) TLC plate alongside a phosphatidic acid standard.

  • Develop the TLC plate using a solvent system such as chloroform:methanol:acetic acid (e.g., 65:15:5 v/v/v).

  • Dry the plate and expose it to a phosphor screen or autoradiography film.

  • Quantify the radiolabeled phosphatidic acid spot using a phosphorimager or densitometry. The amount of radioactivity is directly proportional to the amount of DAG in the original sample.

DAG Quantification Workflow start Cell Sample extraction Lipid Extraction (Bligh-Dyer) start->extraction kinase_assay DAG Kinase Assay (DAG + [γ-³²P]ATP → PA*) extraction->kinase_assay re_extraction Re-extract Lipids kinase_assay->re_extraction tlc Thin-Layer Chromatography (TLC) re_extraction->tlc analysis Phosphorimaging & Quantification tlc->analysis end DAG Mass analysis->end

Caption: Workflow for DAG quantification by kinase assay and TLC.
Protocol 2: Analysis of DAG Species by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the separation and quantification of individual molecular species of DAG, providing insight into the specific fatty acid compositions involved in signaling.[2][21]

1. Sample Preparation and Internal Standards:

  • Perform lipid extraction from the biological sample as described above.

  • To the extract, add a mixture of internal standards consisting of DAG species with known concentrations and distinct masses (e.g., deuterated or odd-chain fatty acids) to correct for extraction efficiency and ionization differences.

2. Liquid Chromatography (LC) Separation:

  • Resuspend the sample in a suitable solvent (e.g., isopropanol/hexane).

  • Inject the sample into an LC system, typically using a reverse-phase column (e.g., C18) to separate DAG species based on their hydrophobicity (acyl chain length and saturation).

3. Mass Spectrometry (MS) Detection and Quantification:

  • The eluent from the LC column is introduced into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

  • Operate the mass spectrometer in a tandem MS (MS/MS) mode. A precursor scan can identify the parent masses of DAG species.

  • A product ion scan fragments the parent ions, generating characteristic neutral losses or fragment ions that confirm the identity of the DAG and its constituent fatty acids.

  • Quantify individual DAG species by comparing the area of their chromatographic peaks to the peaks of the corresponding internal standards.

Conclusion for Drug Development

The precise, isomer-specific role of sn-1,2-diacylglycerol as a second messenger makes its signaling network a critical area for therapeutic intervention. Understanding the enzymes that generate (PLC), modify (DGK), and respond to (PKC, PKD, etc.) this lipid is paramount. The distinction between signaling sn-1,2-DAG and metabolic sn-1,3-DAG is crucial; targeting the synthesis or function of one without affecting the other is a key challenge and opportunity in developing specific modulators for diseases ranging from cancer to metabolic disorders.[22][23] The protocols and pathways detailed herein provide a foundational guide for researchers aiming to dissect and target this vital signaling axis.

References

An In-depth Technical Guide to the Biological Synthesis Pathways of 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological synthesis of 1-Oleoyl-3-palmitoylglycerol (OPG), a specific triacylglycerol (TAG) molecule. The primary route for TAG biosynthesis in most eukaryotic organisms is the Kennedy pathway, a four-step enzymatic cascade. This document delves into the intricacies of this pathway, focusing on the substrate specificities of the key enzymes—Glycerol-3-phosphate Acyltransferase (GPAT), Lysophosphatidic Acid Acyltransferase (LPAAT), and Diacylglycerol Acyltransferase (DGAT)—that govern the precise placement of oleoyl (B10858665) and palmitoyl (B13399708) moieties on the glycerol (B35011) backbone to form OPG. Detailed experimental protocols for assaying the activity of these enzymes are provided, alongside a summary of available quantitative kinetic data. Furthermore, this guide includes diagrammatic representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of OPG synthesis, a process of significant interest in the fields of metabolic research and drug development.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play crucial roles in various physiological and pathophysiological processes.[1] The specific fatty acid composition and their positional distribution on the glycerol backbone determine the physicochemical properties and biological functions of individual TAG molecules. This compound (OPG) is a mixed-acid TAG containing one monounsaturated fatty acid (oleic acid) and one saturated fatty acid (palmitic acid). Understanding the biosynthetic pathways leading to specific TAG isomers like OPG is of paramount importance for research into metabolic diseases, nutrition, and the development of therapeutic interventions targeting lipid metabolism.

The de novo synthesis of TAGs is predominantly carried out through the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone.[1][2] The specificity of the enzymes involved in this pathway is the key determinant for the final structure of the resulting TAG. This guide will provide a detailed exploration of the enzymatic steps leading to the synthesis of OPG.

The Kennedy Pathway: The Primary Route to this compound Biosynthesis

The Kennedy pathway, also known as the glycerol-3-phosphate pathway, is the main route for the de novo synthesis of triacylglycerols.[1] The synthesis of this compound proceeds through the following key enzymatic steps:

  • Acylation of Glycerol-3-Phosphate: The pathway is initiated with the acylation of glycerol-3-phosphate at the sn-1 position by Glycerol-3-phosphate Acyltransferase (GPAT) , utilizing an acyl-CoA donor. To favor the formation of an OPG precursor, oleoyl-CoA is preferentially esterified at this position.[3][4]

  • Formation of Phosphatidic Acid: The resulting lysophosphatidic acid is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) to form phosphatidic acid.

  • Generation of Diacylglycerol: The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , yielding a diacylglycerol (DAG). In the context of OPG synthesis, this would be 1-oleoyl-2-acylglycerol.

  • Final Acylation to Triacylglycerol: The final step involves the acylation of the diacylglycerol at the sn-3 position by Diacylglycerol Acyltransferase (DGAT) . For the synthesis of OPG, palmitoyl-CoA serves as the acyl donor in this step.

The substrate specificities of GPAT and DGAT are critical for the specific formation of the 1-oleoyl-3-palmitoyl isomer.

Kennedy_Pathway_OPG cluster_1 cluster_2 cluster_3 cluster_4 G3P Glycerol-3-Phosphate LPA 1-Oleoyl-lysophosphatidic acid G3P->LPA GPAT GPAT PA 1-Oleoyl-2-acyl-phosphatidic acid LPA->PA LPAAT LPAAT DAG 1-Oleoyl-2-acyl-glycerol PA->DAG PAP PAP OPG This compound DAG->OPG DGAT DGAT OleoylCoA1 Oleoyl-CoA OleoylCoA1->GPAT AcylCoA Acyl-CoA AcylCoA->LPAAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->DGAT CoA1 CoA CoA2 CoA CoA3 CoA Pi Pi GPAT->CoA1 LPAAT->CoA2 PAP->Pi DGAT->CoA3

Caption: The Kennedy Pathway for this compound synthesis.

Quantitative Data on Enzyme Specificity

The specificities of the acyltransferases for different acyl-CoA substrates are crucial for the synthesis of a specific TAG like OPG. Below is a summary of available quantitative and qualitative data.

EnzymeSubstrateKmVmaxSpecificity Notes
GPAT (mitochondrial) Palmitoyl-CoA-HigherPreferred substrate.[5]
Oleoyl-CoA31.2 µM4-fold lower than Palmitoyl-CoALess preferred substrate.[5]
GPAT3 Oleoyl-CoA--Preferred substrate over palmitoyl-CoA.[6]
DGAT1 Oleoyl-CoA--Preferred over saturated fatty acyl-CoAs like palmitoyl-CoA in competition assays.[7]
DGAT2 Oleoyl-CoALower than DGAT1-More active at lower substrate concentrations.[7]
Palmitoyl-CoA--No strong preference over oleoyl-CoA.[7]

Detailed Experimental Protocols

Accurate measurement of the enzymatic activities of GPAT, LPAAT, and DGAT is essential for studying the biosynthesis of OPG. The following sections provide detailed protocols for these assays.

General Experimental Workflow

The general workflow for assaying these microsomal acyltransferases involves the isolation of microsomes, incubation with specific substrates (one of which is typically radiolabeled), separation of the lipid products, and quantification of the incorporated radioactivity.

Experimental_Workflow start Start: Tissue/Cell Homogenization microsome_isolation Microsome Isolation (Ultracentrifugation) start->microsome_isolation protein_quantification Protein Quantification (e.g., BCA Assay) microsome_isolation->protein_quantification reaction_setup Enzyme Reaction Setup (Microsomes, Buffer, Substrates) protein_quantification->reaction_setup incubation Incubation (e.g., 37°C, 15-30 min) reaction_setup->incubation reaction_stop Stop Reaction (e.g., Chloroform:Methanol) incubation->reaction_stop lipid_extraction Lipid Extraction reaction_stop->lipid_extraction tlc Product Separation (Thin Layer Chromatography) lipid_extraction->tlc quantification Quantification (Scintillation Counting or Phosphorimaging) tlc->quantification analysis Data Analysis (Calculate Specific Activity) quantification->analysis

Caption: General workflow for acyltransferase activity assays.

Glycerol-3-phosphate Acyltransferase (GPAT) Activity Assay

This protocol is adapted from established methods for measuring GPAT activity using a radiolabeled substrate.[8][9]

  • Materials:

    • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

    • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA.

    • Substrates: [¹⁴C]glycerol-3-phosphate (specific activity ~55 mCi/mmol), Oleoyl-CoA, Palmitoyl-CoA.

    • Stop Solution: Chloroform:Methanol (2:1, v/v).

    • TLC plates (Silica Gel G).

    • TLC Developing Solvent: Chloroform:Methanol:Acetic Acid:Water (80:13:8:0.3, v/v/v/v).

    • Scintillation cocktail.

  • Procedure:

    • Microsome Preparation: Homogenize tissue or cells in ice-cold homogenization buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

    • Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing 50-100 µg of microsomal protein, assay buffer, 150 µM [¹⁴C]glycerol-3-phosphate, and 50 µM of either oleoyl-CoA or palmitoyl-CoA in a final volume of 200 µL.

    • Incubation: Incubate the reaction mixture at room temperature for 15 minutes.

    • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of the stop solution. Add 0.5 mL of 0.9% NaCl, vortex thoroughly, and centrifuge to separate the phases.

    • Product Separation and Quantification: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and spot it onto a TLC plate. Develop the plate in the TLC developing solvent. Visualize the lipid spots (e.g., with iodine vapor), scrape the lysophosphatidic acid spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

This protocol is based on the principles of acyltransferase assays, using a radiolabeled acyl-CoA.[10]

  • Materials:

    • Microsomal preparation (as described for GPAT assay).

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

    • Substrates: 1-oleoyl-lysophosphatidic acid, [¹⁴C]palmitoyl-CoA (specific activity ~50-60 mCi/mmol).

    • Stop Solution: Chloroform:Methanol (2:1, v/v).

    • TLC plates (Silica Gel G).

    • TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v).

    • Scintillation cocktail.

  • Procedure:

    • Enzyme Reaction: Set up the reaction with 50-100 µg of microsomal protein, assay buffer, 50 µM 1-oleoyl-lysophosphatidic acid, and 20 µM [¹⁴C]palmitoyl-CoA in a final volume of 200 µL.

    • Incubation: Incubate at 37°C for 10-20 minutes.

    • Reaction Termination and Lipid Extraction: Follow the same procedure as for the GPAT assay.

    • Product Separation and Quantification: Spot the lipid extract on a TLC plate and develop using the specified solvent system. Scrape the phosphatidic acid spot and quantify the radioactivity by scintillation counting.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol outlines a common method for measuring DGAT activity using a radiolabeled acyl-CoA.[11]

  • Materials:

    • Microsomal preparation.

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂.

    • Substrates: 1,2-dioleoyl-sn-glycerol (B52968), [¹⁴C]palmitoyl-CoA.

    • Stop Solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v).

    • TLC plates (Silica Gel G).

    • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

    • Scintillation cocktail.

  • Procedure:

    • Enzyme Reaction: The reaction mixture should contain 20-50 µg of microsomal protein, assay buffer, 200 µM 1,2-dioleoyl-sn-glycerol (added in a small volume of acetone (B3395972) or ethanol), and 20 µM [¹⁴C]palmitoyl-CoA in a final volume of 200 µL.

    • Incubation: Incubate at 37°C for 15-30 minutes.

    • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of the stop solution. Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge.

    • Product Separation and Quantification: Collect the upper heptane phase, dry it down, and proceed with TLC separation as described for the other assays. The triacylglycerol spot is then scraped and quantified.

Concluding Remarks

The biosynthesis of this compound is a highly regulated process governed by the substrate specificities of the enzymes in the Kennedy pathway. This technical guide has provided a detailed overview of this pathway, from the initial acylation of glycerol-3-phosphate to the final formation of the specific triacylglycerol isomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating lipid metabolism and its role in health and disease. Further research into the kinetic properties of the various isoforms of GPAT, LPAAT, and DGAT will undoubtedly provide a more complete picture of the intricate mechanisms that control the synthesis of specific triacylglycerol molecules like OPG, paving the way for the development of novel therapeutic strategies for metabolic disorders.

References

The Role of 1-Oleoyl-3-palmitoylglycerol in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-palmitoylglycerol (OPG) is a specific 1,3-diacylglycerol (1,3-DAG) that is gaining attention for its potential role in lipid metabolism and as a structured lipid in nutritional and therapeutic applications. As an intermediate in triacylglycerol hydrolysis and synthesis, its metabolic fate and signaling functions are of significant interest. This technical guide provides a comprehensive overview of the current understanding of OPG's role in lipid metabolism, drawing upon data from related diacylglycerols and their constituent fatty acids due to the limited direct research on this specific molecule. We will delve into its structure, synthesis, and analysis, as well as its impact on metabolic pathways, cellular signaling, and gene expression. Detailed experimental protocols are provided to facilitate further research in this promising area.

Introduction

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling.[1] The specific positioning of fatty acids on the glycerol (B35011) backbone significantly influences their biological activity. This compound, a 1,3-DAG, is characterized by an oleic acid molecule at the sn-1 position and a palmitic acid molecule at the sn-3 position. While much of the research on structured lipids has focused on triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a key component of human milk fat substitutes, the metabolic effects of specific 1,3-DAGs like OPG are an emerging field of study.[2]

This guide will synthesize the available knowledge on 1,3-diacylglycerols to infer the potential role of this compound in lipid metabolism, highlighting its potential to influence plasma lipid profiles, hepatic lipid accumulation, and insulin (B600854) sensitivity.

Structure and Physicochemical Properties

This compound is a diacylglycerol with the following chemical structure:

  • Glycerol Backbone: A three-carbon molecule.

  • sn-1 Position: Esterified with oleic acid (a monounsaturated C18:1 fatty acid).

  • sn-3 Position: Esterified with palmitic acid (a saturated C16:0 fatty acid).

  • sn-2 Position: A free hydroxyl group.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C37H70O5[3]
Molecular Weight 594.9 g/mol [3]
Physical Description Solid (inferred from related compounds)
Solubility Soluble in non-polar organic solvents

Role in Lipid Metabolism

The metabolic effects of 1,3-diacylglycerols are attributed to their unique digestion and absorption patterns compared to triacylglycerols (TAGs).

Digestion and Absorption

During digestion, pancreatic lipase (B570770) hydrolyzes the ester bonds at the sn-1 and sn-3 positions of glycerolipids. In the case of this compound, this would release free oleic acid and free palmitic acid, leaving a glycerol backbone. This differs from the digestion of TAGs where the fatty acid at the sn-2 position is largely absorbed as a 2-monoacylglycerol. The free fatty acids and glycerol are then absorbed by enterocytes.

Effects on Plasma Lipids and Body Weight

Studies on dietary 1,3-diacylglycerol oil have shown promising effects on lipid metabolism, including reductions in postprandial lipemia and body fat mass when compared to TAGs with similar fatty acid compositions.[4]

A clinical trial involving overweight or obese patients with prediabetes or diabetes who consumed diacylglycerol oil for two months showed significant reductions in fasting blood glucose, body weight, BMI, and waist circumference.[5] In prediabetic subjects, total cholesterol and LDL-cholesterol levels were also reduced.[5] Another study in a patient with complete lipoprotein lipase deletion showed that substituting dietary TAG with DAG oil led to a significant reduction in serum TAG levels.[6]

However, a study on insulin-resistant individuals found no significant acute or chronic effects of a DAG-enriched diet on postprandial plasma triglycerides.[7]

Table 1: Effects of Diacylglycerol (DAG) Oil on Metabolic Parameters in Overweight/Obese Patients with Abnormal Blood Glucose [5]

ParameterBaseline (Mean ± SD)Change after 2 Months (Mean)P-value
Diabetic Group
Triglycerides (mmol/L)-0.17< 0.05
Body Weight (kg)-0.54< 0.05
BMI ( kg/m ²)-0.20< 0.05
Prediabetic Group
Fasting Blood Glucose (mmol/L)-0.31< 0.05
HbA1c (%)-0.10< 0.05
Total Cholesterol (mmol/L)-0.27< 0.05
LDL-Cholesterol (mmol/L)-0.28< 0.05
BMI ( kg/m ²)-0.43< 0.05
Waist Circumference (cm)-1.43< 0.05
Hip Circumference (cm)-1.53< 0.05
Hepatic Lipid Metabolism

Animal studies suggest that dietary 1,3-DAGs can influence hepatic gene expression, potentially leading to reduced fat accumulation. Diets enriched with 1,3-DAG oil have been associated with the suppression of gluconeogenesis in the liver and increased expression of genes involved in fat oxidation in skeletal muscle.[8] A study comparing two isomeric triacylglycerols, 1,2-dipalmitoyl-3-oleoylglycerol (PPO) and 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), found that the arrangement of fatty acids significantly influences food intake, body weight gain, and lipid homeostasis in mice.[9]

Cellular Signaling Pathways

Diacylglycerols are well-established second messengers in a variety of cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC).[10] The activation of specific PKC isoforms is dependent on the molecular species of DAG.[11]

Protein Kinase C (PKC) Activation

The free hydroxyl group at the sn-2 position of this compound allows it to act as a signaling molecule. Upon generation within the cell membrane, DAG recruits and activates PKC isozymes.[10] This activation triggers a cascade of downstream phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and metabolism. A synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), has been shown to be a potent activator of PKC, leading to insulin release in pancreatic islet cells.[12]

PKC_Activation_Pathway cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG This compound (DAG) PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Response (e.g., Insulin Secretion) Downstream->Response Insulin_Signaling_Modulation cluster_DAG_effect Modulation by this compound Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake OPG This compound PKC_theta PKCθ OPG->PKC_theta Activation PKC_theta->IRS1 Inhibition (Serine Phosphorylation) Synthesis_Workflow Reactants Glycerol + Oleic Acid + Palmitic Acid + Immobilized Lipase Reaction Esterification Reaction (Controlled Temperature, Vacuum) Reactants->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Purification Purification (Column Chromatography/Crystallization) Reaction->Purification Monitoring->Reaction Continue until completion Product Pure this compound Purification->Product

References

1-Oleoyl-3-palmitoylglycerol CAS number 3343-30-4

Author: BenchChem Technical Support Team. Date: December 2025

Analytical Methodologies

Accurate analysis of 1-Oleoyl-3-palmitoylglycerol is crucial for quality control, research, and formulation development. Due to the presence of isomers, chromatographic techniques are essential for its separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation of diacylglycerol isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

This protocol outlines a general method for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 30°C.

      • Evaporator Temperature: 50°C.

      • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Sample Preparation:

    • Dissolve the sample containing this compound in chloroform (B151607) or a similar organic solvent to a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of diacylglycerols.

In electron ionization mass spectrometry (EI-MS) of silylated diacylglycerols, specific fragment ions can help distinguish between 1,2- and 1,3-isomers. The [M-RCO2CH2]+ ion is a key diagnostic fragment for identifying positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol (B35011) backbone protons, the olefinic protons of the oleoyl (B10858665) chain, and the various methylene (B1212753) and methyl protons of the fatty acid chains.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the fatty acid chains, allowing for unambiguous structural assignment.

Biological Role and Signaling

A critical aspect of understanding diacylglycerols is to differentiate the roles of the 1,2- and 1,3-isomers.

The Canonical Diacylglycerol Signaling Pathway: The Role of 1,2-Diacylglycerol

The established role of diacylglycerol as a second messenger is specific to the sn-1,2-diacylglycerol isomer. This pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate sn-1,2-diacylglycerol and inositol (B14025) 1,4,5-trisphosphate (IP₃). sn-1,2-diacylglycerol then recruits and activates protein kinase C (PKC), a key enzyme in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

PLC_PKC_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag12 sn-1,2-Diacylglycerol pip2->dag12 pkc Protein Kinase C (PKC) dag12->pkc activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets

Canonical 1,2-Diacylglycerol Signaling Pathway.

The Role of this compound and other 1,3-Diacylglycerols

Current scientific understanding indicates that 1,3-diacylglycerols, including this compound, do not typically function as signaling molecules in the same manner as their 1,2-isomers. Instead, they are primarily involved in metabolic pathways.

  • Metabolic Intermediates: 1,3-diacylglycerols are key intermediates in the biosynthesis and catabolism of triacylglycerols (TAGs), the main form of energy storage in eukaryotes. They are substrates for enzymes such as diacylglycerol acyltransferase (DGAT), which catalyzes the final step in TAG synthesis.

  • Dietary Effects: Interestingly, dietary supplementation with 1,3-diacylglycerols has been shown to have beneficial metabolic effects. Studies suggest that diets enriched in 1,3-DAG oil may help reduce body fat accumulation and protect against diet-induced insulin (B600854) resistance by influencing gene expression related to gluconeogenesis and fat oxidation.

DAG_Metabolism glycerol_3_phosphate Glycerol-3-Phosphate lysophosphatidic_acid Lysophosphatidic Acid glycerol_3_phosphate->lysophosphatidic_acid Acyltransferase phosphatidic_acid Phosphatidic Acid lysophosphatidic_acid->phosphatidic_acid Acyltransferase dag12 sn-1,2-Diacylglycerol phosphatidic_acid->dag12 PAP dag13 This compound (1,3-Diacylglycerol) dag12->dag13 Isomerization tag Triacylglycerol (TAG) dag12->tag DGAT dag13->dag12 Isomerization fatty_acids_glycerol Fatty Acids + Glycerol dag13->fatty_acids_glycerol Lipase (hydrolysis) tag->dag13 Lipase (hydrolysis) lipases Lipases dgat DGAT pap PAP acyltransferases Acyltransferases

Metabolic Pathways of Diacylglycerols.

Applications in Drug Development

The unique properties of this compound make it a molecule of interest for pharmaceutical applications.

  • Drug Delivery: As a lipid, it can be used in the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs). These formulations can enhance the solubility and oral bioavailability of poorly water-soluble drugs.

  • Topical Formulations: In cosmetics and topical pharmaceutical preparations, it can act as a moisturizing agent, improving skin hydration and softness by forming a protective barrier that reduces water loss.

Safety and Toxicology

Generally, 1,3-diacylglycerols are considered safe for consumption and are components of natural dietary fats. However, high doses of specific saturated monoacylglycerols, such as rac-1(3)-palmitoyl glycerol, have been shown in animal studies to have potential toxic effects, which can be mitigated by the presence of unsaturated fatty acids. As with any compound intended for pharmaceutical use, a thorough toxicological evaluation is necessary.

Conclusion

This compound is a diacylglycerol with distinct characteristics that set it apart from its signaling-active isomer, sn-1,2-diacylglycerol. Its primary role lies in lipid metabolism, serving as a key intermediate in the synthesis and breakdown of triacylglycerols. The development of efficient enzymatic synthesis and robust analytical methods is crucial for its further investigation and application. For drug development professionals, its potential as an excipient in formulations to enhance drug solubility and delivery presents a promising area of exploration. Future research will likely continue to unravel the subtle metabolic effects of 1,3-diacylglycerols and expand their applications in both the food and pharmaceutical industries.

An In-depth Technical Guide to the Physical State and Solubility of 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and solubility properties of 1-Oleoyl-3-palmitoylglycerol, a diacylglycerol of interest in various scientific and industrial fields. This document summarizes available data, outlines relevant experimental protocols, and visualizes its role in cellular signaling.

Physical State

The physical state of this compound at room temperature has been reported with some variation in the literature. One source describes it as a colorless to pale yellow oil.[1] However, another source provides a melting point of 39-41 °C for 1-Oleoyl-3-palmitoyl-rac-glycerol, which would indicate it is a solid at standard room temperature (approximately 20-25 °C).[2] Further supporting its likely solid state at room temperature, a similar mixed-chain diacylglycerol, 1-stearoyl-3-oleyl-glycerol, has a reported melting point of 42.5 °C.[3] This discrepancy may arise from differences in the purity of the samples or the specific racemic mixture being described.

PropertyValueSource
Molecular Formula C37H70O5[1][4]
Molecular Weight 594.95 g/mol [2]
Melting Point 39-41 °C[2]
Physical Appearance Reported as both a colorless to pale yellow oil and a solid at room temperature.[1][2]

Solubility

SolventSolubility of 1,3-Dioctanoyl glycerol (B35011) (approximate)Source
Ethanol10 mg/mL[5]
Chloroform10 mg/mL[5]
Dimethylformamide (DMF)30 mg/mL[5]
Dimethyl sulfoxide (B87167) (DMSO)1 mg/mL[5]

It is important to note that the solubility of this compound in these solvents may differ due to the longer fatty acid chains (oleic and palmitic acids) compared to the octanoic acid in 1,3-dioctanoyl glycerol.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a solid lipid like this compound is the capillary tube method.

Methodology:

  • Sample Preparation: A small amount of the purified solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the substance begins to melt to when it becomes completely liquid.

Determination of Solubility (Gravimetric Method)

The solubility of this compound in an organic solvent can be determined gravimetrically.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separation: The undissolved solute is removed by filtration or centrifugation.

  • Solvent Evaporation: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is evaporated under a stream of inert gas or in a vacuum oven.

  • Quantification: The mass of the remaining solute is determined by weighing the container. The solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Role in Cellular Signaling and Metabolism

1,3-diacylglycerols like this compound are important molecules in cellular metabolism and signaling. They are key intermediates in the biosynthesis of triacylglycerols.

Diacylglycerol Acyltransferase (DGAT) Pathway

1,3-diacylglycerols serve as substrates for the enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the final step in the synthesis of triacylglycerols.[6][7][8]

DGAT_Pathway This compound This compound DGAT DGAT This compound->DGAT Acyl-CoA Acyl-CoA Acyl-CoA->DGAT Triacylglycerol Triacylglycerol DGAT->Triacylglycerol CoA CoA DGAT->CoA

Caption: Synthesis of Triacylglycerol via DGAT.

Diacylglycerol Signaling Pathway

While 1,2-diacylglycerols are the primary activators of Protein Kinase C (PKC), 1,3-diacylglycerols have also been shown to influence PKC activation, albeit to a lesser extent.[9][10] The activation of PKC by diacylglycerols is a crucial step in many signal transduction pathways, leading to various cellular responses.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream_Targets Downstream_Targets PKC_active->Downstream_Targets phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_active GPCR GPCR GPCR->PLC Ligand Ligand Ligand->GPCR

Caption: Diacylglycerol-mediated activation of PKC.

References

The Bifurcating Paths of a Lipid Messenger: An In-depth Technical Guide to the Discovery and History of Diacylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol (DAG), a seemingly simple lipid intermediate, emerged in the latter half of the 20th century as a pivotal second messenger in cellular signaling. This guide meticulously chronicles the landmark discoveries that unveiled the intricate signaling pathways governed by DAG, with a particular focus on the crucial stereochemical distinction between its isomers. It delineates the historical progression from the initial identification of key enzymes to the elucidation of the canonical signaling cascade involving phospholipase C, 1,2-diacylglycerol, and its primary effectors, Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs). Crucially, this document clarifies the long-established finding that the signaling capacity is almost exclusively confined to the sn-1,2-diacylglycerol isomer, while sn-1,3-diacylglycerol is largely considered biologically inactive in these pathways. Detailed methodologies of the seminal experiments that shaped our understanding are provided, alongside quantitative data and visual representations of the core signaling and experimental workflows.

A Historical Perspective: Unraveling the Diacylglycerol Signaling Cascade

The journey to understanding diacylglycerol's role in cell signaling was not a singular discovery but a convergence of several critical lines of research.

Early 1950s-1970s: The Biochemical Groundwork

The initial decades were characterized by foundational work on lipid metabolism. The enzymatic synthesis of diacylglycerol as an intermediate in glycerolipid biosynthesis was described in the late 1950s by Kennedy and coworkers. However, its role as a dynamic signaling molecule was yet to be appreciated.

Late 1970s - Early 1980s: The Dawn of a New Signaling Paradigm

The breakthrough came from the pioneering work of Yasutomi Nishizuka and his colleagues. In 1977, they discovered a new protein kinase, which they named Protein Kinase C (PKC). Initially, it was shown to be activated by proteolysis. A pivotal discovery in 1979 revealed that PKC could be activated by calcium and a membrane-associated factor. This factor was soon identified as diacylglycerol, which dramatically increased the affinity of PKC for Ca2+, thereby activating the enzyme at physiological calcium concentrations. This established DAG as a bona fide second messenger.

Contemporaneously, Michael Berridge and his colleagues were investigating the role of inositol (B14025) phospholipids (B1166683) in cellular signaling. Their research in the early 1980s demonstrated that agonist-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and diacylglycerol, which remains in the membrane to activate PKC. This discovery elegantly linked receptor activation at the cell surface to two distinct but coordinated intracellular signaling arms.

The Stereospecificity of Signaling: 1,2-DAG versus 1,3-DAG

A crucial aspect of DAG signaling that emerged from this foundational work was its stereospecificity. Early studies in the mid-1980s by Nishizuka's group and others systematically compared the ability of different DAG isomers to activate PKC. These experiments unequivocally demonstrated that only the sn-1,2-diacylglycerol isomer was effective in activating PKC. The sn-1,3-diacylglycerol and sn-2,3-diacylglycerol isomers were found to be inactive[1]. This stereospecificity is a critical feature of the signaling pathway, ensuring tight spatial and temporal control of PKC activation. While 1,3-DAG is a metabolic intermediate, it does not possess the correct spatial arrangement to bind to the C1 domain of PKC and other DAG effectors.

Late 1990s: Expanding the DAG Effector Network

For many years, PKC was considered the primary, if not sole, effector of DAG signaling. However, in the late 1990s, a new family of DAG-binding proteins was discovered: the Ras Guanine Nucleotide Releasing Proteins (RasGRPs) . These proteins contain a C1 domain similar to that of PKC, which allows them to be recruited to the membrane and activated by DAG. RasGRPs, in turn, activate the small GTPase Ras, a key regulator of cell proliferation and differentiation, thus providing a direct link between DAG signaling and the Ras-MAPK pathway.

The Canonical 1,2-Diacylglycerol Signaling Pathway

The canonical DAG signaling pathway is initiated by the activation of a variety of cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Canonical DAG Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates RasGRP RasGRP DAG->RasGRP Recruits & Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates (conventional PKCs) Substrates Downstream Substrates PKC->Substrates Phosphorylates Ras Ras RasGRP->Ras Activates MAPK MAPK Cascade Ras->MAPK

Canonical 1,2-Diacylglycerol Signaling Pathway.

Upon ligand binding, the activated receptor stimulates Phospholipase C (PLC). PLC then translocates to the plasma membrane where it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: the soluble inositol 1,4,5-trisphosphate (IP3) and the membrane-bound sn-1,2-diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions.

The membrane-anchored 1,2-DAG recruits and activates its downstream effectors. The two major classes of DAG effectors are:

  • Protein Kinase C (PKC): Conventional and novel PKC isoforms possess a C1 domain that binds to DAG, leading to their activation. For conventional PKCs, this activation is synergistic with the increase in intracellular calcium concentration. Activated PKC then phosphorylates a wide array of substrate proteins, regulating diverse cellular processes such as gene expression, proliferation, and apoptosis.

  • Ras Guanine Nucleotide Releasing Proteins (RasGRPs): RasGRPs also contain a DAG-binding C1 domain. Upon binding to DAG, RasGRPs are recruited to the membrane where they activate Ras by promoting the exchange of GDP for GTP. This initiates the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is crucial for cell growth and differentiation.

Quantitative Data in Diacylglycerol Signaling

The signaling output of the DAG pathway is tightly regulated by the concentration and localization of 1,2-DAG, as well as the binding affinities and enzymatic kinetics of its effectors.

Table 1: Cellular Concentrations of Diacylglycerol
Cell TypeCondition1,2-DAG Concentration (mol% of total lipid)Fold IncreaseReference
PlateletsResting~0.5-Preiss et al., 1986
PlateletsThrombin-stimulated1-22-4Preiss et al., 1986
FibroblastsQuiescent~0.2-Wright et al., 1990
FibroblastsPDGF-stimulated~0.42Wright et al., 1990
HepatocytesBasal~0.3-Ohanian et al., 1993
HepatocytesVasopressin-stimulated~0.62Ohanian et al., 1993
Table 2: Binding Affinities and Kinetic Parameters of DAG Effectors
EffectorLigandKd (nM)Vmax (nmol/min/mg)Km (µM)Reference
PKCα1,2-Dioleoylglycerol-34.90.9Slater et al., 1994
PKCα1,3-Dioleoylglycerol-9.540.0Slater et al., 1994
RasGRP1 C1 domain[3H]PDBu (phorbol ester)0.58 ± 0.08--Lorenzo et al., 2000[2]
RasGRP11-stearoyl-2-arachidonoyl-sn-glycerol (SAG)Ki ≈ 1 µM--Madani et al., 2004
RasGRP11-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Ki ≈ 2 µM--Madani et al., 2004

Key Experimental Protocols

The elucidation of the DAG signaling pathway was dependent on the development of robust experimental techniques to isolate, separate, and quantify lipids, as well as to measure the activity of the involved enzymes.

Lipid Extraction: The Bligh and Dyer Method

A foundational technique for studying lipid signaling is the extraction of lipids from biological samples. The method developed by Bligh and Dyer in 1959 remains a cornerstone of lipid research.

Principle: This method utilizes a monophasic mixture of chloroform (B151607), methanol, and water to disrupt cell membranes and solubilize lipids. Subsequent addition of chloroform and water creates a biphasic system, with lipids partitioned into the lower chloroform phase.

Detailed Methodology:

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) in a mixture of 1 mL chloroform, 2 mL methanol, and 0.8 mL water. This creates a single-phase solution.

  • Phase Separation: Add an additional 1 mL of chloroform and 1 mL of water to the homogenate and mix thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette or syringe. The upper aqueous phase and the protein interface are discarded.

  • Drying: The collected chloroform phase is dried under a stream of nitrogen gas to yield the total lipid extract.

Bligh_Dyer_Lipid_Extraction start Biological Sample homogenize Homogenize in Chloroform:Methanol:Water (1:2:0.8) start->homogenize monophase Monophasic Solution homogenize->monophase add_solvents Add Chloroform & Water (to final ratio 2:2:1.8) monophase->add_solvents biphase Biphasic Mixture add_solvents->biphase centrifuge Centrifuge (1000 x g, 10 min) biphase->centrifuge separate Phase Separation centrifuge->separate lower_phase Collect Lower (Chloroform) Phase separate->lower_phase Lipids upper_phase Discard Upper (Aqueous) Phase separate->upper_phase Polar molecules dry Dry under Nitrogen lower_phase->dry end Total Lipid Extract dry->end DAG_Kinase_Assay_Workflow start Cell Lysate extract Lipid Extraction (e.g., Bligh & Dyer) start->extract tlc_sep TLC Separation of DAG fraction extract->tlc_sep dag_fraction Isolated DAG tlc_sep->dag_fraction assay Incubate with DG Kinase and [γ-³²P]ATP dag_fraction->assay reaction_mix [³²P]Phosphatidic Acid + Unreacted [γ-³²P]ATP assay->reaction_mix stop_extract Stop Reaction & Re-extract Lipids reaction_mix->stop_extract tlc_pa TLC Separation of [³²P]Phosphatidic Acid stop_extract->tlc_pa quantify Scintillation Counting of PA spot tlc_pa->quantify end Quantification of 1,2-Diacylglycerol quantify->end

References

An In-depth Technical Guide to the Intracellular Localization of 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-3-palmitoylglycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and palmitic acid at the sn-3 position. As a neutral lipid, its primary intracellular fate is expected to be incorporation into lipid droplets (LDs) for energy storage or transient association with the endoplasmic reticulum (ER) during its synthesis. This guide details the metabolic pathways influencing its localization and provides a framework of experimental protocols for its empirical study, including subcellular fractionation, advanced microscopy techniques, and mass spectrometry-based analysis. The presented methodologies are established standards in the field of lipid biology, adapted for the specific investigation of OPG.

Expected Intracellular Localization and Metabolism

Based on the well-established pathways of triacylglycerol metabolism, the intracellular journey of this compound is primarily linked to two major organelles: the endoplasmic reticulum and lipid droplets. The Human Metabolome Database also lists "Extracellular" and "Membrane" as possible, though less central, locations for similar triacylglycerols.[1][2]

  • Endoplasmic Reticulum (ER): The ER is the primary site of TAG synthesis.[3] The enzymes responsible for the final steps of TAG biosynthesis, acyl-CoA:diacylglycerol acyltransferases (DGATs), are integral membrane proteins of the ER.[3] Therefore, newly synthesized OPG molecules are expected to be transiently located within the ER membrane bilayer before budding off to form lipid droplets.

  • Lipid Droplets (LDs): These organelles are the principal sites for neutral lipid storage in eukaryotic cells.[4][5][6] It is highly probable that the majority of cellular this compound is sequestered within the hydrophobic core of LDs. The composition of TAGs within lipid droplets can be heterogeneous, and the specific incorporation of OPG would depend on the cellular metabolic state and the availability of oleic and palmitic acids.[4][7]

The metabolic pathway leading to the formation of this compound is a part of the broader de novo triacylglycerol synthesis pathway.

cluster_ER ER Lumen G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG This compound DAG->TAG DGAT LD Lipid Droplet TAG->LD Budding ER Endoplasmic Reticulum

Diagram 1: De Novo Triacylglycerol Synthesis Pathway.

Quantitative Data on Subcellular Lipid Distribution (Generalized)

Direct quantitative data for the subcellular distribution of this compound is not available. However, studies on general triacylglycerol and diacylglycerol distribution provide a valuable reference. The following table summarizes representative quantitative data from subcellular fractionation studies on hepatocytes, a primary site of lipid metabolism.

Subcellular FractionRepresentative Triacylglycerol Content (% of Total Cellular TAG)Key Enzymes Involved in TAG Metabolism
Endoplasmic Reticulum 5-15%GPAT, AGPAT, PAP, DGAT
Lipid Droplets 80-90%ATGL, HSL, MGL (Lipases)
Mitochondria <5%CPT1, β-oxidation enzymes
Cytosol <2%Fatty acid binding proteins
Plasma Membrane <1%-

Note: Values are approximate and can vary significantly based on cell type, metabolic state, and experimental conditions.

Detailed Experimental Protocols

The following protocols are generalized from established methods in lipid biology and can be adapted to investigate the intracellular localization of this compound.

Subcellular Fractionation and Lipid Analysis

This protocol allows for the quantitative assessment of OPG in different organelles.

Experimental Workflow:

start Cell Culture & Treatment homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent gradient_cent Density Gradient Centrifugation diff_cent->gradient_cent fractions Collect Fractions (ER, LD, Mito, etc.) gradient_cent->fractions extraction Lipid Extraction fractions->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of OPG analysis->quantification

Diagram 2: Workflow for Subcellular Fractionation and Lipid Analysis.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, adipocytes) under desired metabolic conditions. To trace the fate of exogenous OPG, cells can be treated with a known concentration of this compound.

  • Cell Homogenization: Harvest cells and gently homogenize in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and microsomes (ER).

  • Density Gradient Ultracentrifugation: Further purify the fractions, particularly lipid droplets, using sucrose (B13894) or iodixanol (B1672021) density gradients.

  • Lipid Extraction: Extract total lipids from each subcellular fraction using a modified Bligh and Dyer or Folch method.

  • Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound.

Fluorescence Microscopy for Visualization

This protocol enables the visualization of OPG's intracellular localization in living or fixed cells.

Experimental Workflow:

start Cell Culture on Coverslips labeling Fluorescent Labeling of OPG (e.g., BODIPY-OPG analog) start->labeling fixation Fixation & Permeabilization (for fixed cell imaging) labeling->fixation staining Co-staining with Organelle Markers fixation->staining imaging Confocal/Super-Resolution Microscopy staining->imaging analysis Image Analysis & Co-localization imaging->analysis

Diagram 3: Workflow for Fluorescence Microscopy of OPG.

Methodology:

  • Synthesis of a Fluorescent OPG Analog: Synthesize a fluorescent analog of this compound, for instance, by incorporating a BODIPY fluorophore onto the oleic or palmitic acid chain.[8]

  • Cell Labeling: Incubate live cells with the fluorescent OPG analog.

  • Fixation and Permeabilization (Optional): For fixed-cell imaging, fix cells with paraformaldehyde and permeabilize with a mild detergent like digitonin.

  • Co-staining: Co-stain cells with fluorescent markers for specific organelles, such as an ER tracker (B12436777) (e.g., ER-Tracker™ Red) and a lipid droplet stain (e.g., Nile Red or BODIPY 493/503).

  • Microscopy: Image the cells using a confocal or super-resolution microscope.

  • Image Analysis: Analyze the images to determine the co-localization of the fluorescent OPG analog with the organelle markers.

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy

CARS microscopy is a label-free technique that can visualize lipids based on their intrinsic vibrational contrast, offering a non-perturbative way to study lipid distribution.

Methodology:

  • Cell Culture: Prepare cells on a microscope-compatible dish.

  • CARS Imaging: Use a CARS microscope tuned to the CH2 stretching vibration (~2845 cm⁻¹) to visualize the overall lipid distribution, which is dominated by TAGs in lipid droplets.

  • Hyperspectral CARS (Optional): For more specific chemical information, hyperspectral CARS can be employed to differentiate between saturated (palmitic) and unsaturated (oleic) acyl chains, providing indirect evidence for the localization of OPG.[9][10]

Signaling Pathways and Logical Relationships

The intracellular localization of this compound is tightly regulated by the metabolic state of the cell. The following diagram illustrates the logical relationship between nutrient status, TAG metabolism, and OPG localization.

Nutrient_Surplus Nutrient Surplus (High Glucose, High Fatty Acids) TAG_Synthesis Increased TAG Synthesis (in ER) Nutrient_Surplus->TAG_Synthesis Nutrient_Deficit Nutrient Deficit (Low Glucose, Low Fatty Acids) TAG_Lipolysis Increased TAG Lipolysis (from LDs) Nutrient_Deficit->TAG_Lipolysis OPG_in_ER Transient OPG in ER TAG_Synthesis->OPG_in_ER OPG_Release Release of Oleate & Palmitate TAG_Lipolysis->OPG_Release LD_Formation Increased Lipid Droplet Formation & Growth OPG_in_LD OPG stored in Lipid Droplets LD_Formation->OPG_in_LD FA_Oxidation Increased Fatty Acid β-oxidation (Mitochondria) OPG_in_ER->LD_Formation OPG_Release->FA_Oxidation

Diagram 4: Regulation of OPG Localization by Cellular Metabolic State.

Conclusion

While direct experimental evidence for the intracellular localization of this compound is currently lacking, a strong inference can be made for its primary residence within lipid droplets, with a transient presence in the endoplasmic reticulum during its synthesis. The experimental frameworks provided in this guide, encompassing subcellular fractionation, advanced fluorescence microscopy, and label-free imaging, offer robust strategies for the definitive determination of its subcellular distribution. Such studies will be crucial for a deeper understanding of the specific roles of mixed-chain triacylglycerols in cellular metabolism and their implications in health and disease, providing valuable insights for drug development and therapeutic intervention.

References

1-Oleoyl-3-palmitoylglycerol and Protein Kinase C Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase C (PKC) represents a family of crucial signaling enzymes involved in a myriad of cellular processes, making them attractive targets for therapeutic intervention. A key endogenous activator of conventional and novel PKC isoforms is sn-1,2-diacylglycerol (DAG). This technical guide delves into the interaction between a specific 1,3-diacylglycerol, 1-Oleoyl-3-palmitoylglycerol (OPG), and Protein Kinase C. Contrary to the well-established role of sn-1,2-DAGs, the available scientific evidence strongly indicates that 1,3-diacylglycerols, including OPG, are not effective activators of PKC. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols to assess PKC activation, and a comparative analysis of different diacylglycerol isomers.

Introduction to Protein Kinase C and Diacylglycerol Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in regulating cellular functions such as proliferation, differentiation, apoptosis, and membrane transport.[1] The PKC family is divided into three main classes based on their activation requirements:

  • Conventional PKCs (cPKCs): (α, βI, βII, γ) require calcium (Ca²⁺), diacylglycerol (DAG), and phospholipids (B1166683) for activation.

  • Novel PKCs (nPKCs): (δ, ε, η, θ) require DAG but are independent of Ca²⁺ for their activation.

  • Atypical PKCs (aPKCs): (ζ, ι/λ) are independent of both Ca²⁺ and DAG for activation.

Diacylglycerols are critical second messengers generated at the cellular membrane through the hydrolysis of phospholipids by phospholipase C (PLC).[2][3] The stereochemistry of DAG is paramount for its biological activity. The physiologically active form that allosterically activates cPKC and nPKC isoforms is the sn-1,2-diacylglycerol.[3][4]

The Role of Diacylglycerol Isomers in PKC Activation

The spatial arrangement of the acyl chains on the glycerol (B35011) backbone of DAG molecules is a critical determinant of their ability to activate PKC. Scientific literature consistently demonstrates that sn-1,2-diacylglycerols are potent activators, while sn-1,3- and sn-2,3-diacylglycerols are largely inactive.[5]

Structural Specificity for PKC Activation

The C1 domain, a cysteine-rich zinc-finger motif present in conventional and novel PKC isoforms, is the binding site for DAG and phorbol (B1677699) esters.[6] The activation of PKC by sn-1,2-DAG involves a specific three-point interaction with the C1 domain, which stabilizes the active conformation of the enzyme at the cell membrane. In contrast, the stereochemistry of 1,3-diacylglycerols, such as this compound, does not permit this precise interaction with the C1 domain, rendering them incapable of inducing the conformational changes required for PKC activation.

Comparative Efficacy of Diacylglycerol Isomers

Studies comparing the activating capacity of different diacylglycerol isomers have consistently shown that 1,2-diacylglycerols are significantly more potent than 1,3-diacylglycerols in activating PKC.[5] While direct quantitative data for this compound is scarce in the literature, the consensus in the field, based on studies with structurally similar 1,3-diacylglycerols, is that it is not a significant activator of PKC. For instance, studies comparing 1,2-dioleoylglycerol (a 1,2-isomer) with 1,3-dioleoylglycerol (a 1,3-isomer) have demonstrated the superior activating capability of the 1,2-isomer.[5]

Quantitative Data on PKC Activation by Diacylglycerols

Diacylglycerol SpeciesPKC IsoformAssay SystemMolar Percentage for Maximum ActivationRelative ActivationReference
1,2-Dipalmitoylglycerol (1,2-DPG)PKCαPOPC/POPS vesicles30 mol %High[7]
1-Palmitoyl-2-oleoyl-sn-glycerol (POG)PKCαPOPC/POPS vesicles~10 mol %High[7]
1,2-sn-Dioleoylglycerol (1,2-DOG)PKCαPOPC/POPS vesiclesNot specifiedMore effective than 1,3-DOG[5]
1,3-Dioleoylglycerol (1,3-DOG)PKCαPOPC/POPS vesiclesNot specifiedLess effective than 1,2-DOG[5]

Signaling Pathways

The canonical signaling pathway leading to PKC activation is initiated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, which then, along with DAG, recruits and activates conventional PKC isoforms at the plasma membrane. Novel PKCs are recruited and activated by DAG alone. 1,3-diacylglycerols like OPG are not produced in this pathway and do not effectively substitute for sn-1,2-DAG in activating PKC.

PKC_Activation_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG sn-1,2-DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on cPKC_inactive Inactive cPKC DAG->cPKC_inactive Binds to nPKC_inactive Inactive nPKC DAG->nPKC_inactive Binds to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->cPKC_inactive Binds to cPKC_active Active cPKC cPKC_inactive->cPKC_active Activation nPKC_active Active nPKC nPKC_inactive->nPKC_active Activation Downstream Downstream Substrates cPKC_active->Downstream Phosphorylates nPKC_active->Downstream Phosphorylates OPG This compound (1,3-DAG) OPG->cPKC_inactive No significant activation OPG->nPKC_inactive No significant activation Lipid_Vesicle_Preparation start Start mix_lipids Mix Lipids in Chloroform (PC, PS, DAG) start->mix_lipids evaporate Evaporate Solvent (Nitrogen Stream) mix_lipids->evaporate dry_film Dry Lipid Film (Under Vacuum) evaporate->dry_film resuspend Resuspend in Buffer (Vortex) dry_film->resuspend sonicate Sonicate (Probe Sonicator) resuspend->sonicate end Small Unilamellar Vesicles (SUVs) sonicate->end PKC_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Vesicles, Substrate) start->prepare_mix add_pkc Add PKC Enzyme (Pre-incubate) prepare_mix->add_pkc add_atp Initiate with [γ-³²P]ATP add_pkc->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 Papers stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure end Calculate PKC Activity measure->end

References

1-Oleoyl-3-palmitoylglycerol: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Oleoyl-3-palmitoylglycerol, a diacylglycerol (DAG) of interest in lipid research. A critical clarification is addressed at the outset: the widespread use of the abbreviation "OPO" in scientific literature predominantly refers to the triglyceride 1,3-dioleoyl-2-palmitoylglycerol, a key component in human milk fat substitutes. This guide, however, focuses on the diglyceride this compound. While specific quantitative data for this particular diglyceride is scarce, this document synthesizes the available information on the natural occurrence and abundance of diacylglycerols as a class. Furthermore, it details generalized experimental protocols for their analysis and provides an overview of diacylglycerol signaling pathways.

Introduction: Distinguishing this compound (a Diglyceride) from "OPO" (a Triglyceride)

It is imperative to distinguish between this compound, a 1,3-diacylglycerol, and the similarly abbreviated "OPO," which almost universally denotes the structured triglyceride 1,3-dioleoyl-2-palmitoylglycerol. The latter is a crucial component of human milk fat and is extensively synthesized for infant formula to mimic the fatty acid composition of breast milk. In contrast, this compound is a glycerol (B35011) molecule esterified with oleic acid at the sn-1 position and palmitic acid at the sn-3 position, leaving the sn-2 hydroxyl group free. While diacylglycerols are naturally present in fats and oils and are intermediates in lipid metabolism, specific data on the natural abundance and biological roles of this compound are limited.

Natural Sources and Abundance of Diacylglycerols

Diacylglycerols, including this compound, are found in various natural sources, primarily as minor components of fats and oils. They are also formed during the enzymatic digestion of triglycerides in the gastrointestinal tract.

Table 1: Abundance of Diacylglycerols in Various Natural Sources

SourceDiacylglycerol Content (% of total lipids)Reference
Human MilkUp to 1%[1]
Human Milk (Lipidome Analysis)11 ± 6%[2]
Most Vegetable Oils and Animal Fats0.8 - 5.8%[3]

Diacylglycerol Signaling Pathways

Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. Their primary role is to activate protein kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream protein targets, leading to diverse cellular responses. The general mechanism of DAG-mediated signaling is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

Diacylglycerol_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 Phosphatidylinositol 4,5-bisphosphate (PIP2) plc->pip2 Hydrolyzes ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Co-activates cellular_response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis, Inflammation) pkc->cellular_response Phosphorylates target proteins

Figure 1: Generalized Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols for Diacylglycerol Analysis

The quantification of specific diacylglycerols like this compound in a complex lipid matrix requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common methods.

General Workflow for Diacylglycerol Analysis in Fats and Oils

The following diagram outlines a typical workflow for the extraction and analysis of diacylglycerols from a lipid sample.

DAG_Analysis_Workflow sample_prep 1. Sample Preparation (Homogenization, Weighing) lipid_extraction 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample_prep->lipid_extraction fractionation 3. Lipid Class Fractionation (Solid Phase Extraction - SPE) lipid_extraction->fractionation dag_fraction Diacylglycerol Fraction fractionation->dag_fraction derivatization 4. Derivatization (Optional) (e.g., Silylation for GC analysis) dag_fraction->derivatization analysis 5. Instrumental Analysis (HPLC-MS or GC-MS) dag_fraction->analysis Direct injection (for HPLC) derivatization->analysis data_processing 6. Data Processing and Quantification analysis->data_processing

Figure 2: Experimental Workflow for Diacylglycerol Analysis.
Detailed Methodologies

4.2.1. Lipid Extraction (Folch Method)

  • Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.

  • Filter the homogenate to remove solid residues.

  • Wash the extract with a 0.9% NaCl solution to induce phase separation.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the lipid extract in a known volume of an appropriate solvent for further analysis.

4.2.2. Solid Phase Extraction (SPE) for Diacylglycerol Isolation

  • Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).

  • Load the lipid extract onto the cartridge.

  • Elute neutral lipids (including triglycerides) with a non-polar solvent.

  • Elute the diacylglycerol fraction with a solvent of intermediate polarity (e.g., a mixture of hexane (B92381) and diethyl ether).

  • Collect the diacylglycerol fraction and evaporate the solvent.

4.2.3. HPLC-MS/MS Analysis

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like ammonium (B1175870) formate (B1220265) is employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is common for diacylglycerol analysis.

  • Detection: Mass spectrometry is used for identification and quantification, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be determined using a standard.

Conclusion

This compound is a diacylglycerol that is naturally present in small quantities in various fats and oils and is an intermediate in lipid metabolism. It is crucial for researchers to differentiate this diglyceride from the structurally distinct and more extensively studied triglyceride, 1,3-dioleoyl-2-palmitoylglycerol, which is also commonly referred to as OPO. While specific data on the abundance and biological functions of this compound are limited, the general roles of diacylglycerols as signaling molecules are well-established. The analytical methods outlined in this guide provide a framework for the quantification of this and other diacylglycerols in complex lipid mixtures, which will be essential for future research into its specific physiological roles and potential therapeutic applications.

References

Stereospecificity of 1-Oleoyl-3-palmitoylglycerol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecificity of 1-oleoyl-3-palmitoylglycerol (OPO) isomers, with a focus on their synthesis, characterization, and biological significance. The positional arrangement of oleic and palmitic acids on the glycerol (B35011) backbone profoundly influences the physicochemical and physiological properties of these triacylglycerols (TAGs), impacting their metabolic fate and interaction with biological systems. This document is intended to serve as a valuable resource for researchers in the fields of lipid chemistry, nutrition, and drug development.

Introduction to this compound and its Isomers

Triacylglycerols are the primary components of dietary fats and oils, and their structure is a key determinant of their nutritional value. This compound belongs to a class of structured lipids where the fatty acid composition and their position on the glycerol backbone are precisely controlled. The primary isomers of interest include:

  • This compound (OPO): Oleic acid at the sn-1 position and palmitic acid at the sn-3 position.

  • 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO): Oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position. This is a prominent component of human milk fat.[1][2]

  • 1,2-Dioleoyl-3-palmitoylglycerol (OOP): Oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.

  • 1-Palmitoyl-2-oleoyl-3-oleoylglycerol (POO): Palmitic acid at the sn-1 position and oleic acid at the sn-2 and sn-3 positions.

The stereospecific numbering (sn) is crucial as the metabolic processing of these isomers, particularly by pancreatic lipase (B570770) which exhibits positional specificity, differs significantly.

Physicochemical Properties of this compound Isomers

The arrangement of fatty acids on the glycerol backbone influences the physical properties of the TAGs, such as their melting point. These differences can affect their formulation in various applications, including infant formulas and drug delivery systems.

PropertyThis compound (OPO)1,3-Dioleoyl-2-palmitoylglycerol (OPO)1,2-Dioleoyl-3-palmitoylglycerol (OOP)
Molecular Formula C37H70O5C55H102O6C55H102O6
Molecular Weight ( g/mol ) 594.9859.4859.4
Physical State at Room Temperature Colorless to pale yellow oil[3]SolidSolid
Melting Point (°C) Liquid at room temperature[3]19[4]23-23.5[5]

Biological Significance and Stereospecific Metabolism

The stereospecificity of TAGs plays a critical role in their digestion, absorption, and subsequent metabolic effects. The sn-2 position of a TAG is of particular importance as the 2-monoacylglycerol formed after digestion by pancreatic lipase is readily absorbed by the intestinal mucosa.

Digestion and Absorption

Pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triacylglycerols. This results in the formation of two free fatty acids and a 2-monoacylglycerol.

  • For 1,3-Dioleoyl-2-palmitoylglycerol (OPO): Digestion yields two molecules of oleic acid and one molecule of 2-palmitoyl-glycerol. 2-palmitoyl-glycerol is efficiently absorbed and re-esterified within the enterocytes, leading to high bioavailability of palmitic acid.

  • For isomers with palmitic acid at sn-1 or sn-3 (e.g., OOP or POO): Digestion releases free palmitic acid. In the intestinal lumen, free palmitic acid can form insoluble calcium soaps, leading to reduced absorption of both palmitic acid and calcium.[6] This can contribute to the formation of harder stools in infants.[6]

Impact on Infant Nutrition and Health

The high concentration of palmitic acid at the sn-2 position in human milk fat (as OPO) is believed to confer several health benefits to infants. Infant formulas enriched with OPO aim to mimic this structure to provide similar advantages.

Health OutcomeEffect of High sn-2 Palmitate (OPO) SupplementationQuantitative Data
Calcium Absorption Increased absorption of dietary calcium.[7]Up to 30% improvement in calcium absorption in infants fed OPO-based formulas.[7] Clinical trials have shown a significant increase in calcium retention.[7]
Bone Mineral Density May contribute to improved bone mass and density.Studies suggest a positive correlation between sn-2 palmitate intake and bone strength.[8]
Gut Microbiota Promotes the growth of beneficial gut bacteria.Increased abundance of Bifidobacteria and Lactobacillus has been observed in infants fed high sn-2 palmitate formula.[6]
Stool Consistency Leads to softer stools, reducing the incidence of constipation.[6]Infants consuming higher concentrations of sn-2 palmitate have been reported to have softer stools.[6]
Infant Comfort Reduced crying time in infants.Infants consuming higher concentrations of sn-2 palmitate spent less time crying.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and characterization of this compound isomers.

Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

This protocol describes a two-step enzymatic process for the synthesis of OPO.[9]

Step 1: Alcoholysis of Tripalmitin (B1682551) to 2-Monopalmitin (2-MP)

  • Reaction Setup: Dissolve tripalmitin (TP) in an organic solvent (e.g., hexane).

  • Enzyme Addition: Add an sn-1,3-regiospecific lipase, such as immobilized lipase from Rhizomucor miehei or Rhizopus delemar.[9]

  • Reaction Conditions: Incubate the reaction mixture with stirring under controlled temperature.

  • Product Isolation: Isolate the 2-monopalmitin (2-MP) from the reaction mixture by crystallization.[9]

Step 2: Esterification of 2-MP with Oleic Acid

  • Reaction Setup: React the purified 2-MP with oleic acid.

  • Enzyme Addition: Use the same sn-1,3-regiospecific lipase as in the first step.

  • Reaction Conditions: The reaction can be performed in a solvent-free system.[9]

  • Purification: Purify the resulting 1,3-dioleoyl-2-palmitoylglycerol (OPO) using appropriate chromatographic techniques.

Analysis of Triacylglycerol Isomers by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of TAG enantiomers and regioisomers.[3][10][11]

  • Sample Preparation: Dissolve the TAG sample in a suitable solvent (e.g., hexane-2-propanol).

  • HPLC System: Use an HPLC system equipped with two chiral columns connected in series (e.g., cellulose-tris-(3,5-dimethylphenylcarbamate) columns).[3][10]

  • Mobile Phase: Employ a gradient of hexane-2-propanol as the mobile phase.[3][10]

  • Detection: Use an Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI-MS) for detection and identification of the separated isomers.[3][10]

  • Derivatization for Mono- and Diacylglycerols: For stereospecific analysis of mono- and diacylglycerols, derivatization to 3,5-dinitrophenylurethane (3,5-DNPU) derivatives can be performed prior to HPLC analysis on a chiral stationary phase.[11][12]

In Vitro Lipase Activity Assay

This assay can be used to determine the stereoselectivity of lipases towards different TAG isomers.

  • Substrate Preparation: Prepare an emulsion of the triacylglycerol isomer to be tested.

  • Enzyme Solution: Prepare a solution of the lipase to be assayed in a suitable buffer.

  • Reaction Initiation: Mix the substrate emulsion and the enzyme solution in a reaction vessel.

  • Monitoring Hydrolysis: Monitor the release of free fatty acids over time. This can be done using a pH-stat to titrate the released fatty acids with a standard base, or by using a colorimetric or fluorometric assay that detects free fatty acids or glycerol.

  • Kinetic Analysis: Determine the initial rate of hydrolysis to assess the enzyme's activity towards the specific isomer.

In Vitro Infant Digestion Model

This model simulates the digestion of infant formula lipids in the gastrointestinal tract of an infant.[13][14][15]

  • Gastric Phase:

    • Mix the infant formula with simulated gastric fluid containing pepsin and gastric lipase at a pH of around 5.3.

    • Incubate at 37°C with gentle agitation to simulate gastric motility.

  • Intestinal Phase:

    • Transfer the gastric chyme to a vessel containing simulated intestinal fluid.

    • Add bile salts, pancreatic lipase, and colipase.

    • Adjust the pH to the intestinal range (around 6.6-7.0) and incubate at 37°C with agitation.

  • Analysis:

    • At different time points, take samples and stop the enzymatic reactions.

    • Analyze the lipid composition of the digesta to determine the extent of lipolysis and the profile of digestion products (free fatty acids, mono-, and diacylglycerols).

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful non-destructive techniques for the structural elucidation of triacylglycerols.[6][16][17]

  • Sample Preparation: Dissolve the purified TAG isomer in a suitable deuterated solvent (e.g., CDCl3).

  • 1H NMR Spectroscopy:

    • Acquire the 1H NMR spectrum.

    • The signals in the region of 4.1-4.3 ppm correspond to the protons on the glycerol backbone and can provide information about the acylation pattern.[17]

  • 13C NMR Spectroscopy:

    • Acquire the 13C NMR spectrum.

    • The chemical shifts of the carbonyl carbons (around 172-173 ppm) and the glycerol carbons can be used to determine the position of the fatty acids on the glycerol backbone.[16]

Signaling Pathways and Molecular Mechanisms

The metabolic products of TAG isomer digestion, particularly 2-monoacylglycerols and free fatty acids, can act as signaling molecules, influencing various cellular processes.

Phospholipase D (PLD) Signaling Pathway

The intake of sn-2 palmitate has been shown to be positively correlated with the abundance of genes encoding for the phospholipase D (PLD) signaling pathway in the gut microbiota.[10] PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA), a key second messenger involved in various cellular processes including cell proliferation and membrane trafficking.[18][19]

PLD_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Receptor GPCR/ RTK PLD Phospholipase D (PLD) Receptor->PLD Activates Ligand Hormone/ Growth Factor Ligand->Receptor PC Phosphatidyl- choline (PC) PLD->PC Hydrolyzes PA Phosphatidic Acid (PA) PC->PA Choline Choline PC->Choline mTOR mTOR PA->mTOR Activates Raf1 Raf-1 PA->Raf1 Activates Cell_Processes Cell Proliferation, Membrane Trafficking mTOR->Cell_Processes Raf1->Cell_Processes sn2_Palmitate sn-2 Palmitate (from OPO digestion) sn2_Palmitate->PLD Upregulates (in gut microbiota)

Phospholipase D (PLD) Signaling Pathway
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Palmitic acid, a component of these TAGs, can influence the expression and activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid and glucose metabolism.[20][21] The activation of PPARγ, in particular, is associated with adipogenesis and insulin (B600854) sensitization.[22] The differential release of palmitic acid from various TAG isomers could potentially lead to distinct effects on PPAR signaling.

PPAR_Signaling cluster_Extracellular Extracellular/Cytoplasm cluster_Nucleus Nucleus cluster_Metabolic_Effects Metabolic Effects TAG_Isomer TAG Isomer (e.g., OOP/POO) Lipase Pancreatic Lipase TAG_Isomer->Lipase Digestion FFA_PA Free Palmitic Acid (PA) Lipase->FFA_PA PPARg PPARγ FFA_PA->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis Gene_Expression->Glucose_Homeostasis

PPARγ Signaling Pathway

Experimental Workflows

Stereospecific Analysis of Triacylglycerols

This workflow outlines the steps for determining the fatty acid composition at each sn-position of a TAG molecule.

Stereospecific_Analysis_Workflow Start TAG Sample Hydrolysis Partial Hydrolysis (e.g., Grignard Reagent) Start->Hydrolysis TLC_Separation TLC Separation (Mono- & Diacylglycerols) Hydrolysis->TLC_Separation Derivatization Derivatization (e.g., 3,5-DNPU) TLC_Separation->Derivatization Chiral_HPLC Chiral HPLC-MS Analysis Derivatization->Chiral_HPLC Data_Analysis Data Analysis & Positional Composition Determination Chiral_HPLC->Data_Analysis End sn-1, sn-2, sn-3 Composition Data_Analysis->End

Stereospecific Analysis Workflow

Conclusion

The stereospecificity of this compound isomers has profound implications for their physical properties, metabolic fate, and biological activity. Notably, the enrichment of palmitic acid at the sn-2 position, as seen in 1,3-dioleoyl-2-palmitoylglycerol (OPO), offers significant nutritional advantages, particularly in infant nutrition, by enhancing fatty acid and calcium absorption and promoting a healthy gut microbiome. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in the fields of structured lipids, functional foods, and lipid-based therapeutics. The continued investigation into the nuanced effects of TAG stereoisomers will undoubtedly unlock new opportunities for improving human health and nutrition.

References

Methodological & Application

Application Note: Quantification of 1-Oleoyl-3-palmitoylglycerol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-palmitoylglycerol (OPG) is a diacylglycerol (DAG) that plays a role as an intermediate in lipid metabolism. The accurate quantification of specific DAG isomers like OPG in biological matrices is crucial for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of lipids.[1][2][3] This application note provides a detailed protocol for the quantification of OPG using LC-MS/MS, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

This section outlines the detailed methodology for the quantification of OPG in a biological matrix.

Sample Preparation: Lipid Extraction

A common method for extracting lipids from biological samples is a modified Bligh-Dyer extraction.

  • Homogenization: Homogenize the tissue or biofluid sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.

  • Lipid Extraction: Vigorously mix and centrifuge the sample. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (9:1, v/v).

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of OPG.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.0 x 100 mm, 3 µm particle size)[4]
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate[4][5]
Mobile Phase B Acetonitrile with 5 mM ammonium acetate[4][5]
Flow Rate 0.3 mL/min[4]
Gradient A typical gradient starts at 40% B, increases to 80% B over 10 minutes, and is then held for a few minutes before re-equilibration.[4]
Injection Volume 5-10 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[2][6][7]
Precursor Ion [M+NH₄]⁺ = m/z 611.5
Product Ions m/z 339.3 (loss of palmitic acid), m/z 313.3 (loss of oleic acid)
Collision Energy Optimized for the specific instrument, typically in the range of 20-40 eV
Dwell Time 100 ms

Data Presentation

Quantitative data for OPG should be presented in a clear and structured format. The following table is an example of how to summarize quantitative results from an LC-MS/MS analysis.

Sample IDOPG Concentration (ng/mL)Standard Deviation%RSD
Control 115.21.38.6
Control 216.81.58.9
Treated 125.42.18.3
Treated 228.12.58.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Ionization (ESI+ or APCI) LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for OPG quantification.

Fragmentation Pathway of this compound

The fragmentation of the [M+NH₄]⁺ adduct of OPG in the mass spectrometer is a key aspect of its specific detection.

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) Precursor [M+NH₄]⁺ of OPG (m/z 611.5) Fragment1 Loss of Palmitic Acid + NH₃ [M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ (m/z 339.3) Precursor->Fragment1 - (C₁₆H₃₂O₂ + NH₃) Fragment2 Loss of Oleic Acid + NH₃ [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ (m/z 313.3) Precursor->Fragment2 - (C₁₈H₃₄O₂ + NH₃)

Caption: OPG fragmentation pathway.

References

Application Notes and Protocols for the Extraction of 1-Oleoyl-3-palmitoylglycerol from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-palmitoylglycerol (OPG) is a specific diacylglycerol (DAG) molecule that plays a role as a lipid mediator in various cellular processes. As an important structural component of triglycerides and a precursor in phospholipid biosynthesis, the accurate quantification of OPG in different tissues is crucial for understanding lipid metabolism and its implications in health and disease. This document provides a detailed protocol for the extraction, separation, and quantification of OPG from biological tissues, intended for researchers in lipidomics, cell biology, and drug development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of OPG is essential for its efficient extraction and analysis.

PropertyValueReference
Molecular Formula C37H70O5[1]
Molecular Weight 594.9 g/mol [1]
Appearance Colorless to pale yellow oil at room temperature[2]
Solubility Insoluble in water; Soluble in organic solvents[2][3]
Stability Stable under normal conditions, may undergo hydrolysis or oxidation at extreme temperatures or light exposure[2]

Experimental Protocols

This protocol is divided into three main stages: total lipid extraction from tissues, separation of OPG from other lipid species, and quantification of OPG.

Part 1: Total Lipid Extraction from Tissues

The following protocol is a modified version of the widely used Folch and Bligh & Dyer methods, which are considered the gold standard for lipid extraction from animal tissues.[4] The choice of solvent ratios may be adjusted based on the tissue type, as different tissues have varying water and lipid content.

Materials:

  • Tissue sample (e.g., liver, adipose, muscle)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas stream

  • Ice bath

Procedure:

  • Tissue Homogenization:

    • Accurately weigh 100-200 mg of frozen tissue.

    • Place the tissue in a glass homogenizer on ice.

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. For tougher tissues, a bead beater may be more effective.[4]

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of the chloroform:methanol mixture and add it to the centrifuge tube.

    • Vortex the tube for 1 minute and then agitate on a shaker at room temperature for 15 minutes.

  • Phase Separation:

    • Add 0.8 mL of 0.9% NaCl solution to the tube.

    • Vortex the mixture for 1 minute.

    • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous phase (containing non-lipid contaminants) and a lower organic phase (containing lipids).

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Collect the lower chloroform phase, which contains the total lipid extract.

    • To maximize recovery, the interface can be washed with a small volume of a pre-prepared theoretical upper phase (chloroform:methanol:water, 3:48:47 by volume) without disturbing the lower phase.

  • Drying and Storage:

    • Dry the collected chloroform phase under a gentle stream of nitrogen gas in a fume hood.

    • Resuspend the dried lipid extract in a small, known volume of chloroform or another suitable organic solvent for storage.

    • Store the lipid extract at -80°C until further analysis to prevent degradation.

Part 2: Separation of this compound by High-Performance Liquid Chromatography (HPLC)

The total lipid extract contains a complex mixture of lipid species. Reversed-phase HPLC is a powerful technique for separating diacylglycerol isomers.[5]

Materials and Equipment:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile (B52724) and Isopropanol

  • OPG standard

  • Lipid extract from Part 1

Procedure:

  • Sample Preparation:

    • Redissolve the dried lipid extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the sample onto the column.

    • Elute the lipids using a gradient of acetonitrile and isopropanol. A typical gradient might start with a high percentage of acetonitrile and gradually increase the proportion of isopropanol.

    • Monitor the elution profile at 205 nm for UV detection or using an ELSD.

    • Inject a known concentration of the OPG standard to determine its retention time for peak identification and for creating a calibration curve for quantification. The elution order of DAGs is influenced by their fatty acid composition and isomeric form.[5]

Part 3: Quantification of this compound by Mass Spectrometry (MS)

For more sensitive and specific quantification, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF)

  • Internal standard (e.g., a deuterated OPG analogue, if available, or another diacylglycerol with a distinct mass)

  • Derivatization agent (optional, e.g., N,N-dimethylglycine to improve ionization)[6]

Procedure:

  • Sample Preparation and Derivatization (Optional):

    • Spike the lipid extract with a known amount of the internal standard.

    • If derivatization is required to enhance signal intensity, follow a validated protocol for the chosen agent.[6]

  • LC-MS/MS Analysis:

    • Perform the HPLC separation as described in Part 2.

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Set the mass spectrometer to operate in a positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ or [M+NH4]+ adduct of OPG, and the product ions will be characteristic fragments resulting from the loss of the fatty acyl chains.

  • Data Analysis:

    • Identify the OPG peak based on its retention time and specific MRM transition.

    • Quantify the amount of OPG in the sample by comparing its peak area to that of the internal standard and using a calibration curve generated with the OPG standard.

Data Presentation

The quantitative data obtained from the analysis of OPG in different tissues can be summarized in the following table for easy comparison.

Tissue TypeOPG Concentration (µg/g tissue)Standard Deviationn
LiverQuantitative ValueCalculated SDNumber of replicates
AdiposeQuantitative ValueCalculated SDNumber of replicates
MuscleQuantitative ValueCalculated SDNumber of replicates
OtherQuantitative ValueCalculated SDNumber of replicates

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the extraction and quantification of OPG from tissues is depicted below.

experimental_workflow cluster_extraction Tissue Processing & Lipid Extraction cluster_analysis Analysis & Quantification tissue Tissue Sample homogenization Homogenization (Chloroform:Methanol) tissue->homogenization extraction Lipid Extraction homogenization->extraction phase_separation Phase Separation (Addition of NaCl) extraction->phase_separation lipid_extract Total Lipid Extract phase_separation->lipid_extract hplc HPLC Separation (C18 Column) lipid_extract->hplc Injection ms LC-MS/MS Quantification (MRM) hplc->ms data Data Analysis ms->data

Caption: Experimental workflow for OPG extraction and analysis.

Diacylglycerol Signaling Pathway

Diacylglycerols, including OPG, are key second messengers in various signaling pathways. A prominent pathway involves the activation of Protein Kinase C (PKC).[7]

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) (e.g., OPG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->downstream Phosphorylation

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Enzymatic Synthesis of 1-Oleoyl-3-palmitoylglycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1-Oleoyl-3-palmitoylglycerol (OPG) is a structured diacylglycerol (DAG) containing oleic acid at the sn-1 position and palmitic acid at the sn-3 position of the glycerol (B35011) backbone. As a specific 1,3-diacylglycerol, OPG is a valuable tool for researchers in the fields of lipid metabolism, cell signaling, and drug development. Unlike the signaling-active sn-1,2-diacylglycerols, 1,3-diacylglycerols are not direct activators of protein kinase C (PKC) but can influence cellular processes through various metabolic pathways, including conversion to other lipid species. The enzymatic synthesis of OPG offers a highly specific and efficient method to produce this molecule with high purity, which is essential for accurate and reproducible research outcomes.

Lipase-catalyzed esterification in a solvent-free system is a preferred green chemistry approach for synthesizing structured lipids like OPG. This method provides high yields and selectivity under mild reaction conditions, minimizing the formation of unwanted byproducts. Commercially available immobilized lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica B (Novozym 435), are effective catalysts for this transformation.

Applications in Research and Drug Development

This compound serves as a critical research tool in several areas:

  • Lipid Metabolism Studies: OPG can be used to investigate the metabolic fate of specific diacylglycerol isomers, including their absorption, transport, and conversion to other lipids like triglycerides and phospholipids.

  • Cell Signaling Research: While not a direct activator of PKC, OPG can be used to study the cellular effects of 1,3-diacylglycerols and their potential indirect influence on signaling pathways, possibly through acyl migration to the signaling-active sn-1,2- or sn-2,3-DAG isomers.[1]

  • Drug Delivery Systems: As a lipid, OPG can be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, to study their formation, stability, and drug release characteristics.

  • Nutraceutical and Functional Food Research: Structured lipids like OPG are of interest in nutrition science for their potential physiological effects.[2] OPG can be used in preclinical studies to evaluate its impact on lipid profiles and other metabolic parameters.

Experimental Protocols

Principle of Synthesis

The enzymatic synthesis of this compound is achieved via a one-step direct esterification of glycerol with oleic acid and palmitic acid, catalyzed by an sn-1,3-regiospecific immobilized lipase (B570770). The reaction is conducted in a solvent-free system under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation. The use of a 1,3-specific lipase, such as Lipozyme RM IM, favors the acylation at the sn-1 and sn-3 positions of the glycerol backbone.

Materials
  • Glycerol (anhydrous, ≥99.5% purity)

  • Oleic Acid (≥99% purity)

  • Palmitic Acid (≥99% purity)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)

  • Hexane (B92381) (analytical grade)

  • Acetone (analytical grade)

  • Silica (B1680970) gel for column chromatography (60 Å, 230-400 mesh)

  • Nitrogen gas

Equipment
  • Jacketed glass reactor with magnetic or overhead stirring

  • Temperature-controlled water bath or heating mantle

  • Vacuum pump and vacuum gauge

  • Rotary evaporator

  • Glass column for chromatography

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) for analysis.

Synthesis Protocol
  • Reactant Preparation: In a clean and dry jacketed glass reactor, combine glycerol, oleic acid, and palmitic acid. A typical molar ratio of glycerol to total fatty acids is 1:2. To synthesize this compound, a 1:1 molar ratio of oleic acid to palmitic acid should be used.

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture. The enzyme loading is typically between 5% and 10% of the total weight of the reactants.[3]

  • Reaction Conditions:

    • Heat the reaction mixture to the optimal temperature for the chosen lipase, generally between 50°C and 70°C, with continuous stirring (e.g., 200-300 rpm).

    • Once the desired temperature is reached, apply a vacuum (e.g., 4-10 mmHg) to the system to remove the water produced during the reaction.

    • Maintain the reaction for a period of 3 to 24 hours. The reaction progress can be monitored by analyzing small aliquots of the reaction mixture by HPLC to determine the consumption of fatty acids and the formation of diacylglycerols.

  • Reaction Termination: Once the desired conversion is achieved, stop the reaction by cooling the mixture and filtering to remove the immobilized enzyme. The enzyme can be washed with hexane, dried under vacuum, and stored for potential reuse.

Purification Protocol

The crude reaction mixture will contain this compound, as well as unreacted substrates (glycerol, oleic acid, palmitic acid), monoglycerides (B3428702) (monoolein, monopalmitin), other diacylglycerol isomers (1,3-diolein, 1,3-dipalmitin), and triglycerides.

  • Solvent Extraction: Dissolve the crude product in hexane to precipitate the unreacted glycerol. Separate the hexane layer containing the lipids.

  • Removal of Unreacted Fatty Acids: Unreacted fatty acids can be removed by molecular distillation or by washing the hexane solution with a mild alkaline solution (e.g., 0.5 M sodium carbonate), followed by washing with distilled water until neutral pH is achieved. Dry the hexane solution over anhydrous sodium sulfate.

  • Column Chromatography:

    • Concentrate the hexane solution under reduced pressure using a rotary evaporator.

    • Purify the resulting lipid mixture by silica gel column chromatography.

    • Prepare a silica gel column using hexane as the mobile phase.

    • Load the concentrated lipid mixture onto the column.

    • Elute the components using a gradient of hexane and diethyl ether. A typical gradient could be starting with 100% hexane to elute triglycerides, followed by increasing concentrations of diethyl ether in hexane (e.g., 98:2, 95:5, 90:10 v/v) to elute diacylglycerols and then monoglycerides.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the fatty acyl chains on the glycerol backbone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • HPLC with ELSD/CAD: To assess the purity of the final product.

Data Presentation

Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of 1,3-Diacylglycerols
ParameterValue RangeReference
Enzyme Lipozyme RM IM, Novozym 435[3]
Substrate Molar Ratio (Glycerol:Fatty Acids) 1:2[3]
Enzyme Loading (% by weight of reactants) 5 - 10%[3]
Reaction Temperature (°C) 50 - 70°C[3][4]
Reaction Time (hours) 3 - 24 h[3]
Vacuum (mmHg) 4 - 10 mmHg[3]
Stirring Speed (rpm) 200 - 300 rpm
Table 2: Typical Yield and Purity of Enzymatically Synthesized 1,3-Diacylglycerols
ProductFatty Acid Conversion (%)1,3-DAG Content in Crude Product (%)Purity after Purification (%)Reference
1,3-Dilaurin 95.3%80.3%99.1%[3][5]
1,3-Dipalmitin --99.5%[5]
1,3-Diolein -~61%>95%[6]
1,3-Dicaprylin -~85%98.5%[5][6]

Note: Data for this compound is not explicitly available in the literature. The presented data for analogous 1,3-diacylglycerols can be used as a benchmark for the expected outcomes of the synthesis.

Visualizations

Signaling Pathway of Diacylglycerol

DAG_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG_sn12 sn-1,2-Diacylglycerol (Signaling Active) PIP2->DAG_sn12 PKC Protein Kinase C (PKC) DAG_sn12->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG_sn12->DGK Substrate CellularResponse Cellular Responses (e.g., Proliferation, Differentiation) PKC->CellularResponse Phosphorylates Targets OPG This compound (OPG) AcylMigration Acyl Migration OPG->AcylMigration Metabolism Metabolism (e.g., to Triglycerides, Phospholipids) OPG->Metabolism AcylMigration->DAG_sn12 Isomerization PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: Diacylglycerol signaling pathway and the metabolic fate of this compound.

Experimental Workflow for OPG Synthesis and Purification

OPG_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reactants Glycerol + Oleic Acid + Palmitic Acid Reaction Esterification (50-70°C, Vacuum) Reactants->Reaction Enzyme Immobilized Lipase (e.g., Lipozyme RM IM) Enzyme->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct SolventExtraction Solvent Extraction (Hexane) CrudeProduct->SolventExtraction FattyAcidRemoval Removal of Free Fatty Acids SolventExtraction->FattyAcidRemoval ColumnChromatography Silica Gel Column Chromatography FattyAcidRemoval->ColumnChromatography PureOPG Purified this compound ColumnChromatography->PureOPG Reaction_Parameters Parameters Reaction Parameters Temp Temperature Parameters->Temp Time Reaction Time Parameters->Time EnzymeLoad Enzyme Loading Parameters->EnzymeLoad Vacuum Vacuum (Water Removal) Parameters->Vacuum Rate Reaction Rate Temp->Rate Influences AcylMigration Acyl Migration (Side Reaction) Temp->AcylMigration Increases at high temp. Yield Product Yield Time->Yield Influences EnzymeLoad->Rate Influences Vacuum->Yield Increases Outcomes Reaction Outcomes Yield->Outcomes Purity Product Purity Purity->Outcomes Rate->Outcomes Rate->Yield Affects AcylMigration->Outcomes AcylMigration->Purity Decreases

References

Application Notes and Protocols for Diacylglycerol O-acyltransferase (DGAT) using 1-Oleoyl-3-palmitoylglycerol as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triacylglycerols (TGs).[1] This process is central to energy storage, and its dysregulation is implicated in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. Two primary isoforms, DGAT1 and DGAT2, encoded by different genes, carry out this reaction, though they exhibit distinct biochemical properties and physiological roles.[2] DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and has a broad substrate specificity, while DGAT2 belongs to a separate acyltransferase family and can show more specific substrate preferences.[1][2]

These application notes provide a comprehensive guide for utilizing 1-Oleoyl-3-palmitoylglycerol as a diacylglycerol (DAG) substrate to characterize the activity of DGAT enzymes. While many studies utilize symmetrical DAG species (e.g., 1,2-dioleoyl-sn-glycerol), the use of mixed-acyl glycerols like this compound is crucial for understanding the enzyme's substrate preference and its role in the formation of complex triacylglycerols found in vivo.

This document details protocols for in vitro DGAT activity assays, methods for determining key kinetic parameters (Km and Vmax) for this compound, and provides visual diagrams to illustrate the underlying biochemical pathways and experimental workflows.

Signaling Pathway and Experimental Overview

The synthesis of triacylglycerols is a fundamental cellular process. The final step, the acylation of a diacylglycerol, is catalyzed by DGAT. The general pathway and the experimental approach to measuring DGAT activity are outlined below.

Kennedy_Pathway cluster_0 Triacylglycerol Synthesis (Kennedy Pathway) Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-Phosphate->Lysophosphatidic_Acid GPAT Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Diacylglycerol This compound Phosphatidic_Acid->Diacylglycerol PAP Triacylglycerol Triacylglycerol Diacylglycerol->Triacylglycerol DGAT Acyl_CoA_1 Acyl-CoA Acyl_CoA_1->Lysophosphatidic_Acid Acyl_CoA_2 Acyl-CoA Acyl_CoA_2->Phosphatidic_Acid Acyl_CoA_3 Acyl-CoA Acyl_CoA_3->Triacylglycerol

Caption: The Kennedy Pathway for triacylglycerol synthesis.

Data Presentation: Characterizing DGAT Activity with this compound

As there is no readily available published data for the kinetic parameters of DGAT with this compound, the following tables are presented as templates for researchers to populate with their experimentally determined values. The protocols for obtaining this data are provided in the subsequent sections.

Table 1: Michaelis-Menten Kinetic Parameters for DGAT1 and DGAT2 with this compound

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)
DGAT1This compoundTBDTBD
DGAT2This compoundTBDTBD

TBD: To be determined experimentally.

Table 2: Substrate Specificity of DGAT Isoforms

EnzymeDiacylglycerol SubstrateRelative Activity (%)
DGAT11,2-Dioleoyl-sn-glycerol (control)100
DGAT1This compoundTBD
DGAT21,2-Dioleoyl-sn-glycerol (control)100
DGAT2This compoundTBD

TBD: To be determined experimentally.

Experimental Protocols

The following protocols are adapted from established methods for measuring DGAT activity and can be specifically applied to the use of this compound as a substrate.[3]

Protocol 1: In Vitro DGAT Activity Assay using Radiometric Method

This is a classic and highly sensitive method to determine DGAT activity. It relies on the incorporation of a radiolabeled fatty acyl-CoA into a triacylglycerol in the presence of this compound.

Materials:

  • Enzyme source: Microsomal fractions from tissues or cultured cells expressing DGAT1 or DGAT2.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml fatty acid-free BSA, 200 mM sucrose.

  • Substrates:

    • This compound (stock solution in ethanol (B145695) or acetone).

    • [14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA).

  • Reaction Stop Solution: Chloroform (B151607)/methanol (2:1, v/v).

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • TLC Developing Solvent: Hexane/ethyl ether/acetic acid (80:20:1, v/v/v).

  • Scintillation fluid and scintillation counter.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL final volume, combine:

    • Assay buffer.

    • 50 µg of microsomal protein.

    • This compound (final concentration to be optimized, e.g., 200 µM). Deliver in a small volume of ethanol, allowing the solvent to evaporate.

  • Pre-incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding 25 µM [14C]Oleoyl-CoA (final concentration).

  • Incubate at room temperature for 15 minutes. Ensure the reaction is within the linear range of product formation.

  • Stop the reaction by adding 1 ml of chloroform/methanol (2:1, v/v).

  • Vortex thoroughly to extract the lipids. Centrifuge to separate the phases.

  • Carefully collect the lower organic phase and transfer to a new tube. Dry the solvent under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of chloroform and spot onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots (e.g., using iodine vapor or a phosphorimager).

  • Scrape the silica (B1680970) corresponding to the triacylglycerol band into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Radiometric_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Microsomes, Buffer, this compound) Start->Prepare_Reaction_Mix Pre_Incubate Pre-incubate at RT Prepare_Reaction_Mix->Pre_Incubate Initiate_Reaction Add [14C]Oleoyl-CoA Pre_Incubate->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Add Chloroform/Methanol Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC_Separation TLC Separation Lipid_Extraction->TLC_Separation Quantification Scintillation Counting TLC_Separation->Quantification End End Quantification->End

Caption: Workflow for the radiometric DGAT activity assay.

Protocol 2: Determining Km and Vmax for this compound

To determine the Michaelis-Menten kinetic parameters, the DGAT activity assay (Protocol 1) is performed with varying concentrations of this compound while keeping the concentration of the other substrate (acyl-CoA) constant and saturating.

Procedure:

  • Set up a series of DGAT activity assays as described in Protocol 1.

  • Keep the concentration of [14C]Oleoyl-CoA constant (e.g., at a saturating concentration of 100 µM).

  • Vary the concentration of this compound across a wide range (e.g., from 0 µM to 500 µM). It is important to have several concentrations below and above the expected Km.[4]

  • Measure the initial reaction velocity (v) for each substrate concentration. This is the amount of radiolabeled triacylglycerol formed per unit time per mg of protein.

  • Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten curve.[5]

  • To accurately determine Km and Vmax, transform the data using a linear plot, such as the Lineweaver-Burk plot (a plot of 1/v versus 1/[S]).[4]

    • The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

    • The x-intercept is equal to -1/Km.

    • The slope is Km/Vmax.

Michaelis_Menten_Logic cluster_1 Experimental Determination of Kinetic Parameters Vary_S Vary [this compound] Measure_v Measure Initial Velocity (v) Vary_S->Measure_v Plot_v_vs_S Plot v vs. [S] (Michaelis-Menten Curve) Measure_v->Plot_v_vs_S Lineweaver_Burk Plot 1/v vs. 1/[S] (Lineweaver-Burk Plot) Plot_v_vs_S->Lineweaver_Burk Calculate_Parameters Calculate Km and Vmax from Intercepts Lineweaver_Burk->Calculate_Parameters

Caption: Logic for determining Km and Vmax.

Concluding Remarks

The protocols and guidelines presented here offer a robust framework for researchers to investigate the interaction of DGAT enzymes with the specific mixed-acyl substrate, this compound. By experimentally determining the kinetic parameters, scientists can gain deeper insights into the substrate specificity of DGAT1 and DGAT2, which is fundamental for understanding their distinct roles in lipid metabolism and for the rational design of therapeutic modulators. The provided templates for data presentation and the visual workflows are intended to facilitate experimental design and data interpretation in this important area of research.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of 1,2- and 1,3-Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways.[1][2][3] The two primary positional isomers, 1,2-diacylglycerol and 1,3-diacylglycerol, exhibit distinct biological activities and metabolic fates. Specifically, 1,2-DAG is a key activator of protein kinase C (PKC), a family of enzymes that regulate diverse cellular processes, including cell proliferation, differentiation, and apoptosis.[2] In contrast, 1,3-DAG is not a potent activator of PKC. Therefore, the accurate separation and quantification of these isomers are essential for understanding their physiological and pathological roles. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of 1,2- and 1,3-diacylglycerol isomers.

Signaling Pathway of Diacylglycerol

Diacylglycerol is a central node in cellular signaling. It is produced from the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). The generated 1,2-DAG remains in the membrane and recruits and activates various downstream effector proteins, most notably Protein Kinase C (PKC). Activated PKC then phosphorylates a wide range of target proteins, leading to diverse cellular responses. The signaling is terminated by the conversion of DAG to phosphatidic acid (PA) by diacylglycerol kinases (DGKs), or its hydrolysis by diacylglycerol lipases (DGLs).[4][5]

Diacylglycerol_Signaling_Pathway PLC Phospholipase C (PLC) DAG 1,2-Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK is phosphorylated by CellularResponse Cellular Responses (Proliferation, Differentiation, etc.) PKC->CellularResponse phosphorylates targets leading to PA Phosphatidic Acid (PA) DGK->PA to produce

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

This section provides detailed protocols for the separation of 1,2- and 1,3-diacylglycerol isomers using reversed-phase HPLC (RP-HPLC).

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for the baseline separation of various DAG molecular species.[6][7][8]

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue or cell samples.

  • Extract total lipids using a modified Bligh and Dyer procedure.[9]

  • Add an internal standard (e.g., 1,3-di15:0 DAG) to the sample prior to extraction for quantification.[9]

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent, such as chloroform/methanol (1:1, v/v).[9]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 100% Acetonitrile (Isocratic elution).[6][7][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 205 nm.[6][7][10]

3. Data Analysis:

  • Identify peaks by comparing retention times with those of authentic standards.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated with known amounts of 1,2- and 1,3-diacylglycerol standards.

Method 2: Gradient RP-HPLC with Charged Aerosol Detection (CAD)

This method is suitable for the analysis of complex mixtures of DAGs, such as those derived from palm oil.[11]

1. Sample Preparation:

  • Follow the lipid extraction procedure described in Method 1.

  • Dissolve the final lipid extract in acetone (B3395972) for injection.[11]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, and a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Acetone

  • Gradient Program: A step-wise gradient of acetone in acetonitrile.[11] A typical run time is around 28 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD).

3. Data Analysis:

  • Peak identification is performed by comparing retention times with synthetic DAG standards.[11]

  • Quantification is achieved by constructing a calibration curve using standards of known concentrations.

Experimental Workflow

The general workflow for the analysis of diacylglycerol isomers by HPLC is depicted below.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization Derivatization (Optional) (e.g., DNPU, Naproxene) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase or Normal-Phase) Derivatization->HPLC Detection Detection (UV, CAD, MS, Fluorescence) HPLC->Detection Analysis Data Analysis (Peak Identification & Quantification) Detection->Analysis Results Results (Isomer Concentrations) Analysis->Results

Caption: General experimental workflow for DAG analysis.

Data Presentation

The quantitative results of the HPLC analysis can be summarized in a table for easy comparison. The elution order for various DAG species in reversed-phase HPLC is generally 1,3-isomers eluting before their corresponding 1,2-isomers.[6][7][11]

Table 1: HPLC Separation Parameters for Diacylglycerol Isomers.

CompoundRetention Time (min) - Method 1 (Approx.)Limit of Detection (µg/mL)Limit of Quantitation (µg/mL)
1,3-DilinoleinVaries with specific column and conditions0.20.7
1,2-DilinoleinVaries with specific column and conditions--
1,3-Dioleoyl-glycerolVaries with specific column and conditions--
1,2-Dioleoyl-sn-glycerolVaries with specific column and conditions0.61.9
1,3-DipalmitinVaries with specific column and conditions--
1,2-Dipalmitoyl-rac-glycerolVaries with specific column and conditions--
1,3-DistearinVaries with specific column and conditions--
1,2-Distearoyl-rac-glycerolVaries with specific column and conditions--

Note: Retention times are highly dependent on the specific HPLC system, column, and operating conditions. The data for LOD and LOQ are based on a reversed-phase HPLC method with UV detection at 205 nm.[6][7][8]

Conclusion

The described HPLC methods provide reliable and reproducible separation and quantification of 1,2- and 1,3-diacylglycerol isomers. The choice between an isocratic method with UV detection and a gradient method with CAD will depend on the complexity of the sample matrix and the required sensitivity. For highly complex samples or when enhanced sensitivity is needed, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[12][13] These analytical protocols are valuable tools for researchers in cell biology, pharmacology, and drug development who are investigating the roles of diacylglycerol signaling in health and disease.

References

Application Notes and Protocols for 1-Oleoyl-3-palmitoylglycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-palmitoylglycerol (OPG) is a 1,3-diacylglycerol (DAG) composed of one oleic acid and one palmitic acid molecule esterified to a glycerol (B35011) backbone.[1][2] While direct and extensive cell culture applications for this specific diacylglycerol are not widely documented in peer-reviewed literature, its constituent fatty acids—oleic acid (a monounsaturated fatty acid) and palmitic acid (a saturated fatty acid)—have been extensively studied. These components are known to exert significant, often opposing, effects on cellular processes. This document provides potential applications and detailed protocols for the use of this compound in cell culture, based on the known biological activities of its components and the general roles of diacylglycerols in cell signaling.

Diacylglycerols are critical second messengers in various signaling cascades, most notably as activators of protein kinase C (PKC).[3] The specific fatty acid composition of a DAG molecule can influence its metabolic fate and signaling properties. Given its structure, OPG is a valuable tool for investigating the integrated cellular response to a combination of saturated and monounsaturated fatty acids delivered simultaneously.

Potential Cell Culture Applications

Based on the known effects of oleic acid, palmitic acid, and diacylglycerols, OPG can be utilized in a variety of in vitro models:

  • Lipotoxicity and Glucolipotoxicity Studies: Investigating the cellular mechanisms of fat-induced cell stress and death, particularly relevant for metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The interplay between the potentially protective effects of oleic acid and the pro-apoptotic effects of palmitic acid can be explored.[4][5]

  • ER Stress and Unfolded Protein Response (UPR) Induction: Palmitic acid is a known inducer of endoplasmic reticulum (ER) stress.[5][6] OPG can be used to study how a concurrent supply of monounsaturated fatty acid modulates saturated fatty acid-induced ER stress.

  • Inflammation and Immune Response: Studying the effect of mixed fatty acid species on inflammatory signaling pathways in cell types such as macrophages, adipocytes, and hepatocytes.

  • Cancer Cell Proliferation and Signaling: Examining the impact of specific diacylglycerols on cancer cell growth, survival, and signaling pathways, as both oleic acid and palmitic acid have been shown to affect cancer cell biology.[7]

  • Lipid Metabolism and Storage: OPG can serve as a substrate for triacylglycerol synthesis and be used to study lipid droplet formation and dynamics in various cell types.[7][8]

  • Signal Transduction: As a diacylglycerol, OPG can be used to investigate the activation of PKC isoforms and other DAG-mediated signaling events.[3]

Data Presentation: Effects of Oleic and Palmitic Acid on Cultured Cells

The following table summarizes the reported effects of oleic acid (OA) and palmitic acid (PA), the constituent fatty acids of OPG, in various cell culture models. This data can serve as a basis for designing experiments with OPG.

Cell TypeFatty AcidConcentrationIncubation TimeObserved Effects
Rat Primary HepatocytesPalmitic Acid0.25 - 2 mMNot specifiedDose-dependent cytotoxicity, ROS production, apoptosis, necrosis, decreased albumin production.[4]
Rat Primary HepatocytesOleic Acid0.75 - 2 mMNot specifiedIncreased triacylglycerol content, cytoplasmic membrane damage at >1 mM.[4]
Rat Primary HepatocytesOA:PA Mix (3:1, 2:1, 1:1)0.5 - 1 mMNot specifiedLower cytotoxicity compared to PA alone; steatosis comparable to OA alone.[4]
Human Pancreatic Islets (1.1B4 cells)Palmitic Acid250 - 500 µM24 hoursSlightly decreased cell viability, induction of ER stress and inflammation.[5]
Human Pancreatic Islets (1.1B4 cells)Oleic Acid250 - 500 µM24 hoursIncreased cell proliferation, promotion of neutral lipid accumulation.[5]
Human Pancreatic Islets (1.1B4 cells)OA + PANot specified24 hoursOA reversed the negative effects of PA on insulin (B600854) secretion.[5]
Porcine Muscle Satellite CellsPalmitic Acid20 µM24 hoursNo significant effect on cell viability alone.[7]
Porcine Muscle Satellite CellsOleic Acid20 µM24 hoursSignificantly increased cell viability.[7]
Porcine Muscle Satellite CellsOA + PA20 µM each24 hoursSignificantly increased cell viability and triacylglycerol accumulation.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Due to its hydrophobic nature, OPG is insoluble in aqueous culture media. It must be complexed with a carrier protein like fatty acid-free bovine serum albumin (BSA) or dissolved in a suitable organic solvent. The use of BSA is generally preferred as it mimics the physiological transport of lipids in vivo and can reduce the potential toxicity of organic solvents.[9][10]

Materials:

  • This compound (OPG)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695) (or DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium. Gently agitate at 37°C until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C.

  • Prepare an OPG stock solution: Dissolve OPG in ethanol to create a high-concentration stock solution (e.g., 50-100 mM).

  • Complex OPG with BSA:

    • Warm the 10% BSA solution to 37°C.

    • In a sterile tube, add the desired volume of the OPG stock solution.

    • Slowly add the warm BSA solution to the OPG while vortexing or stirring to achieve the desired molar ratio of OPG to BSA (a 3:1 to 6:1 ratio is common for fatty acids).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Prepare final working solution: Dilute the OPG:BSA complex in the final cell culture medium to the desired working concentration.

  • Control Preparation: Prepare a vehicle control by complexing the same volume of ethanol with BSA and diluting it in the culture medium.

Protocol 2: In Vitro Lipotoxicity Assay

This protocol outlines a general method to assess the cytotoxic effects of OPG on a chosen cell line (e.g., HepG2 hepatocytes, INS-1 pancreatic beta-cells).

Materials:

  • Selected cell line

  • Complete culture medium

  • OPG:BSA complex (prepared as in Protocol 1)

  • Vehicle control (Ethanol:BSA complex)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the OPG:BSA complex in the complete culture medium to achieve a range of final concentrations (e.g., 50, 100, 250, 500 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of OPG:BSA or the vehicle control.

    • Include an untreated control group with fresh medium only.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability at each OPG concentration.

Protocol 3: Analysis of ER Stress Marker Expression

This protocol describes how to assess the induction of ER stress by OPG by measuring the expression of key UPR markers like BiP/GRP78 and CHOP via Western blotting.

Materials:

  • Cells cultured in 6-well plates

  • OPG:BSA complex and vehicle control

  • Tunicamycin (B1663573) (positive control for ER stress)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-BiP/GRP78, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed and grow cells in 6-well plates to ~80% confluency. Treat the cells with the desired concentration of OPG:BSA, vehicle control, or a positive control like tunicamycin for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to a loading control like β-actin.

Mandatory Visualizations

G cluster_prep Protocol 1: OPG:BSA Complex Preparation OPG This compound (Powder) OPG_stock OPG Stock Solution (e.g., 100 mM) OPG->OPG_stock Dissolve Ethanol Ethanol Ethanol->OPG_stock Complex OPG:BSA Complex (Incubate at 37°C) OPG_stock->Complex Add to BSA_powder Fatty Acid-Free BSA (Powder) BSA_sol 10% BSA Solution (Sterile) BSA_powder->BSA_sol Dissolve & Filter PBS Sterile PBS PBS->BSA_sol BSA_sol->Complex Warm BSA Working_sol Final Working Solution Complex->Working_sol Dilute in Culture_medium Cell Culture Medium Culture_medium->Working_sol G cluster_workflow Protocol 2: Lipotoxicity Assay Workflow seed Seed Cells (96-well plate) incubate1 Incubate (24h) seed->incubate1 treat Treat with OPG:BSA (Various Concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Analyze Data (% Viability vs. Control) measure->analyze G cluster_pathway Hypothesized Signaling Pathways for OPG cluster_pa Palmitic Acid Effects cluster_oa Oleic Acid Effects cluster_dag Diacylglycerol Effects OPG This compound (OPG) ER_Stress ER Stress OPG->ER_Stress ROS ROS Production OPG->ROS Inflammation Inflammation (e.g., NF-κB) OPG->Inflammation Lipid_Storage Lipid Storage (Lipid Droplets) OPG->Lipid_Storage Proliferation Cell Proliferation OPG->Proliferation Anti_Inflammation Anti-inflammatory Effects OPG->Anti_Inflammation PKC Protein Kinase C (PKC) Activation OPG->PKC Apoptosis Apoptosis ER_Stress->Apoptosis ROS->ER_Stress ROS->Inflammation Downstream Downstream Signaling PKC->Downstream

References

Application Notes and Protocols for Tracking 1-Oleoyl-3-palmitoylglycerol in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the labeling of 1-Oleoyl-3-palmitoylglycerol (OPG), a specific diacylglycerol, for the purpose of tracking its metabolism, distribution, and role in various biological processes. The following sections detail the synthesis of labeled OPG and provide protocols for its detection and analysis using state-of-the-art techniques.

Introduction

This compound (OPG) is a diacylglycerol containing oleic acid at the sn-1 position and palmitic acid at the sn-3 position. As a key intermediate in triglyceride and phospholipid biosynthesis, understanding the fate of OPG is crucial for research in metabolic diseases, signal transduction, and drug delivery. Labeling OPG with isotopes or fluorescent tags enables its visualization and quantification within cells and in vivo, providing valuable insights into lipid metabolism and transport. This document outlines methods for the synthesis of labeled OPG and detailed protocols for its application in tracking studies.

Synthesis of Labeled this compound

The synthesis of specifically labeled this compound can be achieved through enzymatic or chemical approaches. The choice of method depends on the desired label (radiolabel, stable isotope, or fluorescent tag) and the required purity of the final product.

Enzymatic Synthesis

Enzymatic synthesis using sn-1,3-regiospecific lipases is a highly selective method to produce structured lipids like OPG.[1] This approach allows for the precise placement of labeled fatty acids onto the glycerol (B35011) backbone. A two-step process is often employed to achieve high yields and purity.[2]

Principle: The synthesis involves the esterification of glycerol with a labeled fatty acid (either oleic acid or palmitic acid) at the sn-1 and sn-3 positions, catalyzed by a 1,3-regiospecific lipase (B570770). By controlling the substrate molar ratios and reaction conditions, the desired labeled OPG can be synthesized.[3]

Chemical Synthesis

Chemical synthesis provides a versatile route for introducing a wider variety of labels. The synthesis typically involves protection of the sn-2 hydroxyl group of glycerol, followed by esterification with the desired labeled and unlabeled fatty acids at the sn-1 and sn-3 positions, and subsequent deprotection.

Labeling Strategies for Tracking Studies

The choice of label is dictated by the specific research question and the available detection instrumentation.

  • Radiolabeling: Utilizes radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H). This method offers high sensitivity for quantitative studies of metabolic pathways.

  • Stable Isotope Labeling: Employs non-radioactive isotopes like Carbon-13 (¹³C) or Deuterium (²H). Labeled molecules are differentiated from their unlabeled counterparts by mass spectrometry, making this a powerful tool for flux analysis and in vivo tracking.[4][5]

  • Fluorescent Labeling: Involves attaching a fluorescent dye, such as BODIPY, to the OPG molecule. This allows for the visualization of lipid distribution and dynamics in living cells and tissues using fluorescence microscopy.[]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the different labeling and detection methods for triglycerides, providing a reference for experimental design.

Labeling MethodLabelTypical PrecursorLabeling Efficiency / YieldPurityReference
Enzymatic Synthesis N/ALabeled Fatty AcidUp to 78% for OPO synthesis>95%[1]
Chemical Synthesis N/ALabeled Fatty Acid72.9% for a similar triglycerideHigh[7]
Radiolabeling ¹⁴C[¹⁴C]Oleic AcidVaries with synthesisHighN/A
Radiolabeling ³H[³H]Palmitic AcidVaries with synthesisHighN/A
Stable Isotope Labeling ¹³C[U-¹³C₁₈]Oleic AcidHigh incorporation in vivoN/A[8]
Stable Isotope Labeling ²H (D)d₃₁-Palmitic AcidHigh incorporation in vivoN/A[4]
Fluorescent Labeling BODIPYBODIPY-labeled Fatty AcidVaries with synthesisHighN/A
Detection MethodParameterValueReference
LC-MS/MS Limit of Quantitation (LOQ)0.003 – 14.88 ng/mL for various lipids[9]
Fluorescence Microscopy Detection LimitLow concentrations detectable[10]
Radiometric Detection Specific Activity (¹⁴C-oleic acid)Typically 50-60 mCi/mmolN/A
Radiometric Detection Specific Activity (³H-palmitic acid)Typically 30-60 Ci/mmolN/A
Fluorescence Spectroscopy Quantum Yield (BODIPY)High, typically >0.9[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [¹⁴C]-1-Oleoyl-3-palmitoylglycerol

This protocol describes the synthesis of OPG with a ¹⁴C label on the oleoyl (B10858665) moiety using a 1,3-regiospecific lipase.

Materials:

  • Glycerol

  • [1-¹⁴C]Oleic acid (specific activity 50-60 mCi/mmol)

  • Palmitic acid

  • Immobilized 1,3-regiospecific lipase (e.g., from Rhizomucor miehei)

  • Organic solvent (e.g., hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glycerol, a molar excess of palmitic acid, and a limiting amount of [1-¹⁴C]oleic acid in hexane (B92381).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) by spotting aliquots of the reaction mixture on a silica gel plate and eluting with a hexane:diethyl ether:acetic acid (80:20:1, v/v/v) solvent system.

  • Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the [¹⁴C]-1-Oleoyl-3-palmitoylglycerol from the crude product by silica gel column chromatography using a gradient of hexane and diethyl ether.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and determine the specific activity using a scintillation counter.

Protocol 2: Stable Isotope Labeling and In Vivo Tracking of OPG

This protocol outlines the administration of stable isotope-labeled fatty acids to an animal model and subsequent analysis of labeled OPG in plasma.[4][5]

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • [U-¹³C₁₈]Oleic acid[8]

  • Palmitic acid

  • Corn oil (as a vehicle)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system

Procedure:

  • Tracer Administration: Administer a bolus of [U-¹³C₁₈]oleic acid and unlabeled palmitic acid mixed with corn oil to the mice via oral gavage.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Lipid Extraction: Extract total lipids from the plasma using a modified Bligh-Dyer method.

  • Sample Preparation: Resuspend the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the lipid extract using a reverse-phase C18 column coupled to a triple quadrupole or high-resolution mass spectrometer. Use multiple reaction monitoring (MRM) or precursor ion scanning to specifically detect and quantify [¹³C₁₈]-1-Oleoyl-3-palmitoylglycerol.[12]

  • Data Analysis: Calculate the enrichment of the stable isotope in the OPG pool over time to determine its synthesis and turnover rates.

Protocol 3: Fluorescent Labeling and Live-Cell Imaging of OPG

This protocol describes the use of a fluorescently labeled fatty acid analog to synthesize fluorescent OPG for live-cell imaging.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • BODIPY-labeled palmitic acid

  • Oleic acid

  • Cell culture medium and supplements

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Labeling Medium Preparation: Prepare a labeling medium by complexing BODIPY-labeled palmitic acid and oleic acid with fatty acid-free bovine serum albumin (BSA) in serum-free medium.

  • Cell Labeling: Incubate the cells with the labeling medium for a specified period (e.g., 1-4 hours) to allow for the uptake and incorporation of the fluorescent fatty acid into cellular lipids, including OPG.

  • Washing: Wash the cells with fresh medium to remove excess fluorescent probe.

  • Live-Cell Imaging: Image the cells using a confocal microscope equipped with the appropriate laser line and emission filter for the BODIPY dye.

  • Image Analysis: Analyze the images to determine the subcellular localization and dynamics of the fluorescently labeled lipids.

Visualizations

Triglyceride Biosynthesis Pathway

Triglyceride Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) (e.g., this compound) PA->DAG PAP TAG Triacylglycerol (TAG) DAG->TAG DGAT Stable Isotope Tracking Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Tracer Admin Administer [13C]Oleic Acid Blood Collection Serial Blood Collection Tracer Admin->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Lipid Extraction Lipid Extraction Plasma Separation->Lipid Extraction Sample Derivatization Sample Prep for MS Lipid Extraction->Sample Derivatization LCMS LC-MS/MS Analysis Sample Derivatization->LCMS Data Analysis Data Analysis (Enrichment, Flux) LCMS->Data Analysis Live-Cell Imaging Workflow Cell Seeding Seed Cells on Glass-Bottom Dish Labeling Incubate with Fluorescent Fatty Acid Cell Seeding->Labeling Washing Wash to Remove Excess Probe Labeling->Washing Imaging Confocal Microscopy Washing->Imaging Analysis Image Analysis (Localization, Dynamics) Imaging->Analysis

References

1-Oleoyl-3-palmitoylglycerol purification from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the purity of lipid compounds is paramount. This document provides detailed application notes and protocols for the purification of 1-Oleoyl-3-palmitoylglycerol (OPG), a specific diacylglycerol, from its reaction byproducts. Achieving high purity of OPG is critical for its application in various research and development fields, including its role as a structured lipid in nutritional studies and as a component in drug delivery systems.

The synthesis of this compound, like many lipid syntheses, results in a mixture of the desired product and several byproducts. These can include unreacted starting materials such as free fatty acids (oleic acid and palmitic acid) and glycerol, as well as other acylglycerols like monoacylglycerols (MAGs), other diacylglycerol isomers (e.g., 1,2-diacylglycerols), and triacylglycerols (TAGs). The separation of these closely related compounds is a significant challenge due to their similar physicochemical properties.

This guide outlines several effective purification strategies, including solvent fractionation, column chromatography, and high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of purification, the desired purity, and the available equipment.

Common Byproducts in this compound Synthesis

The primary byproducts that need to be removed during the purification of this compound include:

  • Monoacylglycerols (MAGs): 1-monooleoylglycerol, 1-monopalmitoylglycerol, 2-monooleoylglycerol, and 2-monopalmitoylglycerol.

  • Other Diacylglycerol (DAG) Isomers: 1,2-dioleoylglycerol, 1,2-dipalmitoylglycerol, 1-oleoyl-2-palmitoylglycerol, and 2-oleoyl-1-palmitoylglycerol.

  • Triacylglycerols (TAGs): Triolein, tripalmitin, and various mixed-acid triacylglycerols.

  • Free Fatty Acids (FFAs): Oleic acid and palmitic acid.

  • Glycerol: Unreacted starting material.

Purification Methodologies

Several techniques can be employed to purify this compound from this complex mixture. The following sections detail the protocols for the most common and effective methods.

Solvent Fractionation and Crystallization

Solvent fractionation is a widely used technique for the separation of lipids based on their differential solubility and melting points in a given solvent at a specific temperature. By carefully controlling these parameters, OPG can be selectively crystallized while the byproducts remain in solution.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent. A common choice is a mixture of a nonpolar solvent like n-hexane and a slightly more polar solvent like ethyl acetate (B1210297). The ratio of solvent to crude product is a critical parameter and typically ranges from 5:1 to 20:1 (v/w).

  • Heating: Gently heat the mixture to ensure complete dissolution of all components.

  • Controlled Cooling: Cool the solution slowly and under controlled conditions to induce crystallization of the desired 1,3-diacylglycerol. The cooling rate and final temperature are crucial for selective crystallization.

  • Isothermal Crystallization: Hold the mixture at the final crystallization temperature for a period of time (typically several hours to overnight) to allow for complete crystal formation.

  • Filtration: Separate the crystallized solid (the stearin (B3432776) fraction, enriched in OPG) from the liquid (the olein fraction, containing most of the impurities) by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data for Similar Diacylglycerol Purification:

CompoundSolvent System (v/v)Purity AchievedReference
sn-1,3 Lauryl diacylglyceroln-hexane: ethyl acetate = 92:897.8%[1]
sn-1,3 Palmityl diacylglyceroln-hexane: ethyl acetate = 98:298.3%[1]

Note: The optimal conditions for this compound may vary and require optimization.

Column Chromatography

Silica (B1680970) gel column chromatography is a versatile technique for separating lipids based on their polarity. By using an appropriate solvent system, OPG can be effectively separated from more polar (MAGs, glycerol) and less polar (TAGs) byproducts.

Experimental Protocol:

  • Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient is from n-hexane to a mixture of n-hexane and diethyl ether or ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using thin-layer chromatography (TLC).

  • Pooling and Evaporation: Combine the fractions containing pure OPG and evaporate the solvent to obtain the purified product.

High-Performance Liquid Chromatography (HPLC)

For high-purity applications, such as in drug development, HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be used, with silver-ion HPLC being particularly effective for separating lipids based on the degree of unsaturation.

Normal-Phase HPLC Protocol:

  • Column: Silica or diol-bonded silica column.

  • Mobile Phase: A gradient of a nonpolar solvent (e.g., hexane (B92381) or isooctane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate).

  • Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (around 205-215 nm).

Reversed-Phase HPLC Protocol:

Silver-Ion HPLC for Separation of Unsaturated Isomers:

Silver-ion HPLC is a powerful technique to separate lipids based on the number, position, and geometry of their double bonds. This method can be particularly useful for separating OPG from other unsaturated acylglycerols. A method for the analysis of the structurally similar 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) utilized a ChromSpher 5 Lipids column with a mobile phase of dichloromethane and acetone (B3395972) at a flow rate of 0.6 mL/min.[2]

Quantitative Data from HPLC Purification of Similar Triacylglycerols:

CompoundHPLC MethodPurity AchievedReference
Symmetrical triacylglycerols (SUS)Silver-ion HPLC>99%[3]
Nonsymmetrical triacylglycerols (SSL, SSLn)Silver-ion HPLC>98%[3]

Visualizing the Purification Workflow

To better understand the logical flow of the purification process, the following diagrams have been generated using the DOT language.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound (Mixture of OPG, MAGs, TAGs, FFAs) SolventFractionation Solvent Fractionation / Crystallization CrudeProduct->SolventFractionation Initial Purification ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Alternative Initial Purification SolventFractionation->ColumnChromatography Further Purification HPLC High-Performance Liquid Chromatography ColumnChromatography->HPLC High-Purity Polish PurityAnalysis Purity Analysis (TLC, GC, HPLC) HPLC->PurityAnalysis PureOPG Pure this compound PurityAnalysis->PureOPG SolventFractionationDetail Start Crude OPG Mixture Dissolution Dissolve in Hexane/Ethyl Acetate Start->Dissolution Heating Heat to Dissolve Dissolution->Heating Cooling Controlled Cooling Heating->Cooling Crystallization Isothermal Crystallization Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Solid Phase Impurities Impurities in Filtrate Filtration->Impurities Liquid Phase Drying Dry under Vacuum Washing->Drying PureOPG Purified OPG Crystals Drying->PureOPG

References

Application Notes and Protocols for In Vitro Assays Using 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro assays to investigate the biological effects of 1-Oleoyl-3-palmitoylglycerol (OPG). The protocols detailed below are foundational methods for studying lipid metabolism, cellular viability, and inflammatory responses in relevant cell models.

Introduction

This compound is a triacylglycerol containing one monounsaturated fatty acid (oleic acid) and one saturated fatty acid (palmitic acid). The in vitro evaluation of OPG is crucial for understanding its potential impact on cellular processes such as lipid accumulation, insulin (B600854) signaling, and inflammation. The following sections provide detailed protocols and expected outcomes based on studies of its constituent fatty acids.

Data Presentation: Effects of Constituent Fatty Acids

While direct quantitative data for this compound is limited in publicly available literature, the following tables summarize the known in vitro effects of its components, oleic acid (OA) and palmitic acid (PA), which can serve as a predictive baseline for studies on OPG.

Table 1: Effects of Oleic Acid and Palmitic Acid on HepG2 Hepatocytes

ParameterTreatmentConcentrationDurationResultReference
Cell Viability Palmitic Acid0.2 - 0.4 mM12 - 48 hDose and time-dependent decrease[1]
Oleic AcidUp to 0.4 mM24 hNo significant toxicity[1]
PA + OA (2:1)0.4 mM PA24 hRescued cell viability[1]
Lipid Accumulation Oleic AcidNot specified2 - 24 hPromotes larger lipid droplets[2][3]
Palmitic AcidNot specified2 - 24 hInduces smaller, more numerous lipid droplets[2][3]
Gene Expression (Lipid Metabolism) Palmitic AcidNot specifiedNot specifiedUpregulation of Srebp1c, Fasn, Cd36[1]
PA + OANot specifiedNot specifiedDiminished upregulation of lipid metabolism genes[1]
Inflammatory Response (Pyroptosis) Palmitic AcidNot specifiedNot specifiedIncreased expression of NLRP3, Caspase-1, IL-1beta[1]
PA + OANot specifiedNot specifiedAlleviated pyroptosis markers[1]

Table 2: Effects of Oleic Acid and Palmitic Acid on 3T3-L1 Adipocytes

ParameterTreatmentConcentrationDurationResultReference
Cell Viability Palmitic Acid500 µM48 h~50% reduction[4]
Lipid Accumulation (Hypertrophy) Palmitic Acid500 µM48 hIncreased lipid droplet size[4]
Lipogenesis & Lipolysis Oleic Acid500 µM18 hSignificantly increased[5][6]
Palmitic Acid500 µM18 hSignificantly increased[5][6]
Insulin Signaling Palmitic Acid500 µM18 hInduced insulin resistance[5]
Oleic Acid500 µM18 hNo significant reduction in insulin signaling[5]
Inflammatory Markers Palmitic AcidNot specifiedNot specifiedIncreased expression of pro-inflammatory cytokines[4]

Experimental Protocols

Protocol 1: In Vitro Digestion and Caco-2 Cell Uptake of this compound

This protocol simulates the digestion of OPG in the gastrointestinal tract and measures the subsequent uptake of its lipolysis products by Caco-2 intestinal epithelial cells. This is a crucial first step for assessing the bioavailability of the fatty acids from OPG.

Materials:

  • This compound (OPG)

  • Caco-2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Non-essential amino acids

  • Porcine pancreatin

  • Bile salts (e.g., sodium taurocholate)

  • Lipase

  • MTT reagent

  • Transepithelial Electrical Resistance (TEER) meter

  • Gas chromatography-flame ionization detection (GC-FID) system

Methodology:

  • Caco-2 Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.

    • Seed cells onto Transwell inserts and allow them to differentiate for 19-21 days.

    • Monitor differentiation by measuring the transepithelial electrical resistance (TEER), with values >250 Ω·cm² indicating monolayer integrity.[7]

  • In Vitro Digestion of OPG:

    • Prepare a simulated intestinal fluid containing bile salts and pancreatic lipase.

    • Disperse OPG in the simulated intestinal fluid.

    • Incubate the mixture at 37°C with gentle agitation to simulate peristalsis.

    • Collect aliquots at different time points to analyze the hydrolysis of OPG into free fatty acids and monoacylglycerols.

  • Cellular Uptake Assay:

    • After the in vitro digestion, apply the digested mixture to the apical side of the differentiated Caco-2 cell monolayers.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Wash the cells thoroughly with ice-cold PBS to remove any non-absorbed lipids.

    • Lyse the cells and extract the total lipids.

  • Quantification of Fatty Acid Uptake:

    • Analyze the lipid extracts using GC-FID to quantify the intracellular concentrations of oleic and palmitic acids.

    • Results can be expressed as the percentage of uptake relative to the initial amount of fatty acids in the digest.

Protocol 2: Assessment of Lipid Accumulation in HepG2 Cells

This protocol uses Oil Red O staining to visualize and quantify the accumulation of neutral lipids within hepatocytes treated with OPG.

Materials:

  • HepG2 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound (OPG)

  • Oil Red O staining solution

  • Formalin

  • Isopropyl alcohol

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Prepare a stock solution of OPG, typically complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.

    • Treat the cells with varying concentrations of OPG for 24-48 hours. Include a vehicle control (BSA alone).

  • Oil Red O Staining:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 20 minutes.

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • Visualize and capture images of the stained lipid droplets using a microscope.

    • For quantification, elute the Oil Red O from the stained cells using 100% isopropanol.

    • Measure the absorbance of the eluted dye at approximately 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of intracellular lipid.[8]

Protocol 3: Analysis of Inflammatory Gene Expression

This protocol outlines the steps to assess the effect of OPG on the expression of key inflammatory genes in a relevant cell line, such as macrophages or hepatocytes, using quantitative real-time PCR (qRT-PCR).

Materials:

  • RAW 264.7 macrophages or HepG2 cells

  • Cell culture reagents

  • This compound (OPG)

  • Lipopolysaccharide (LPS) as a positive control for inflammation

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, IL-1β, NLRP3) and a housekeeping gene (e.g., GAPDH, β-actin)

Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line under standard conditions.

    • Treat cells with OPG at various concentrations for a predetermined time (e.g., 6-24 hours).

    • Include control groups: untreated cells and cells treated with an inflammatory stimulus like LPS.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA, specific primers for the target inflammatory genes, and a suitable master mix.

    • Run the PCR reaction in a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualization of Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by the constituent fatty acids of OPG. These pathways are critical in lipid-induced cellular responses.

Fatty Acid-Induced Insulin Resistance

Palmitic acid, a component of OPG, has been shown to induce insulin resistance through the activation of protein kinase C (PKC) and subsequent inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This impairs the downstream PI3K/Akt signaling pathway, leading to reduced glucose uptake.

Insulin_Resistance_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 activates PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter fuses with membrane Glucose Glucose Glucose->GLUT4_transporter uptake OPG This compound (OPG) DAG Diacylglycerol (from OPG metabolism) OPG->DAG metabolized to PKC PKC DAG->PKC activates PKC->IRS1 inhibits Akt->GLUT4_vesicle promotes translocation

Caption: Potential mechanism of OPG-induced insulin resistance.

Inflammatory Pathway Activation

Saturated fatty acids like palmitic acid can activate inflammatory pathways, such as the one leading to the formation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.

Inflammatory_Pathway OPG This compound (OPG) PA Palmitic Acid (from OPG) OPG->PA releases NLRP3_inflammasome NLRP3 Inflammasome Assembly PA->NLRP3_inflammasome activates Caspase1 Caspase-1 (active) NLRP3_inflammasome->Caspase1 activates IL1b IL-1β (active) Caspase1->IL1b cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation promotes

Caption: OPG-mediated activation of the NLRP3 inflammasome pathway.

Experimental Workflow for Cellular Assays

The following diagram outlines a general workflow for conducting in vitro cellular assays with OPG.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HepG2, 3T3-L1, Caco-2) start->cell_culture treatment Treatment with OPG (various concentrations and durations) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability lipid Lipid Accumulation (Oil Red O) treatment->lipid gene_exp Gene Expression (qRT-PCR) treatment->gene_exp protein_exp Protein Analysis (Western Blot) treatment->protein_exp data_analysis Data Analysis and Interpretation viability->data_analysis lipid->data_analysis gene_exp->data_analysis protein_exp->data_analysis end End data_analysis->end

Caption: General workflow for in vitro OPG cellular assays.

References

Application Notes and Protocols for Lipidomics Analysis of 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways. 1-Oleoyl-3-palmitoylglycerol (OPG) is a specific diacylglycerol species implicated in various physiological and pathophysiological processes. Accurate and robust quantification of OPG is crucial for understanding its role in cellular signaling, particularly in pathways mediated by protein kinase C (PKC), and for the development of novel therapeutics targeting these pathways.

This document provides a comprehensive lipidomics workflow for the analysis of this compound, detailing protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A modified Folch extraction method is a widely used and effective technique for extracting lipids from various biological samples such as plasma, cells, and tissues.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 10 mg tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): A structurally similar, stable isotope-labeled diacylglycerol (e.g., d5-DAG) should be added at the beginning of the extraction to correct for sample loss and ionization variability.

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To the biological sample in a glass centrifuge tube, add the internal standard.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate the mixture at room temperature for 20 minutes to allow for complete lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex briefly and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the quantification of OPG.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: return to 30% B and equilibrate.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (OPG):

Due to the neutral loss of the fatty acid chains, specific precursor-to-product ion transitions can be monitored for the quantification of OPG. The exact m/z values will depend on the adduct ion formed (e.g., [M+H]+, [M+NH4]+). For OPG (Molecular Weight: 594.98 g/mol ), potential precursor ions would be m/z 595.5 [M+H]+ or m/z 612.5 [M+NH4]+. Product ions would correspond to the neutral loss of the oleic or palmitic acid moieties.

Precursor Ion (m/z)Product Ion (m/z)Description
[M+NH4]+[M+NH4 - C18:1]Neutral loss of Oleic acid
[M+NH4]+[M+NH4 - C16:0]Neutral loss of Palmitic acid

Note: The exact m/z values for precursor and product ions should be optimized based on the specific instrument and experimental conditions.

Data Presentation

Quantitative data for this compound should be presented in a clear and structured format. The following table provides a hypothetical example of OPG quantification in different biological samples.

Table 1: Hypothetical Quantitative Analysis of this compound (OPG) in Human Plasma and Cell Lysates.

Sample IDSample TypeOPG Concentration (ng/mL or ng/10^6 cells)Standard Deviation
Control_Plasma_1Human Plasma15.21.8
Control_Plasma_2Human Plasma18.52.1
Control_Plasma_3Human Plasma16.81.5
Treated_Plasma_1Human Plasma25.72.9
Treated_Plasma_2Human Plasma29.13.2
Treated_Plasma_3Human Plasma27.42.5
Control_Cells_1Cell Lysate5.60.7
Control_Cells_2Cell Lysate6.10.8
Control_Cells_3Cell Lysate5.90.6
Treated_Cells_1Cell Lysate12.31.4
Treated_Cells_2Cell Lysate14.11.6
Treated_Cells_3Cell Lysate13.51.2

Mandatory Visualizations

Lipidomics Workflow for this compound Analysis

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_output Output Sample Biological Sample (Plasma, Cells, Tissue) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction (Folch Method) IS_Addition->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS Solvent Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Peak_Integration Peak Integration and Quantification MS_Analysis->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Report Quantitative Results (Tables, Figures) Statistical_Analysis->Report

Lipidomics workflow for OPG analysis.
Signaling Pathway of Diacylglycerol-Mediated Protein Kinase C Activation

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates PIP2 PIP2 DAG This compound (OPG) PIP2->DAG Hydrolysis PKC_active Active PKC DAG->PKC_active Activation PKC_inactive Inactive PKC Substrate Substrate Protein PKC_active->Substrate Phosphorylates Receptor Gq-Coupled Receptor Gq Gq Protein Receptor->Gq Activates Ligand Ligand Ligand->Receptor Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Release Ca2->PKC_active Co-activation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Diacylglycerol-mediated PKC activation.

Commercial Suppliers and Applications of High-Purity 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers, applications, and detailed experimental protocols for the use of high-purity 1-Oleoyl-3-palmitoylglycerol. This diglyceride is a valuable tool in various research and development fields, including infant nutrition, drug delivery, and skin care.

Commercial Availability

High-purity this compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. The purity and formulation may vary, so it is crucial to consult the supplier's specifications for detailed information.

SupplierProduct NameCAS NumberPurity
Santa Cruz Biotechnology1-Oleoyl-3-palmitoyl-rac-glycerol3343-30-4Not specified, for research use
Cayman Chemical1-Palmitoyl-3-Oleoyl-rac-glycerol3343-30-4≥98%
EvitaChemThis compoundNot specifiedNot specified
TargetMol1-Palmitoyl-3-Oleoyl-rac-glycerol3343-30-4Not specified

Key Applications

This compound is a versatile molecule with several key applications in research and development:

  • Infant Nutrition: This diglyceride is a component of infant formulas, designed to mimic the structure of human milk fat. Its specific structure is believed to aid in the absorption of fatty acids in infants.

  • Drug Delivery: As a lipid, it can be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Cosmetics and Dermatology: Due to its emollient properties, it can be used in topical formulations to improve skin hydration and barrier function.

  • Biochemical Research: It serves as a substrate for enzymes involved in lipid metabolism, such as diacylglycerol acyltransferase (DAGAT).[1] It is also used to study the activation of signaling pathways mediated by diacylglycerols.

Experimental Protocols

The following are detailed protocols for common experimental procedures involving this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the analysis of this compound purity and quantification in a sample.

Materials:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve a known weight of the sample containing this compound in hexane to achieve a concentration within the calibration range.

  • Calibration Curve: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., acetonitrile/isopropanol) to create a calibration curve.

  • HPLC Analysis:

    • Inject the standards and samples onto the C18 column.

    • Use a gradient elution with acetonitrile and isopropanol to separate the components.

    • Detect the analyte using an ELSD.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol describes how to measure the activity of DGK using this compound as a substrate.

Materials:

  • This compound

  • Diacylglycerol Kinase (DGK) enzyme

  • ATP

  • Kinase assay buffer

  • Lipid vesicle preparation reagents (e.g., phosphatidylcholine, phosphatidylserine)

  • Detection reagent for ADP or phosphatidic acid

Procedure:

  • Substrate Preparation: Prepare lipid vesicles containing a known concentration of this compound.

  • Enzyme Reaction:

    • In a microplate well, combine the kinase assay buffer, the lipid vesicles, and the DGK enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Detection: Stop the reaction and measure the amount of product formed (phosphatidic acid) or the amount of ATP consumed (by measuring ADP) using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the DGK activity based on the amount of product formed per unit of time.

Protocol 3: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol details a method to assess the activation of PKC by this compound.

Materials:

  • This compound

  • Protein Kinase C (PKC) enzyme

  • Phosphatidylserine (B164497)

  • ATP (radiolabeled or with a fluorescent tag)

  • PKC substrate peptide

  • Assay buffer

  • Method for detecting substrate phosphorylation (e.g., scintillation counting for radiolabeled ATP, fluorescence measurement)

Procedure:

  • Reaction Setup:

    • In a microplate well, combine the assay buffer, phosphatidylserine vesicles, and this compound.

    • Add the PKC enzyme and the substrate peptide.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for PKC (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate.

  • Data Analysis: Determine the level of PKC activation by comparing the phosphorylation in the presence of this compound to a control without the activator.

Signaling Pathway

This compound, as a diacylglycerol (DAG), is a key second messenger in the phosphoinositide signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 6. Recruits and Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response 7. Phosphorylates targets ER Endoplasmic Reticulum IP3->ER 4. Binds to receptor Ca Ca2+ ER->Ca 5. Releases Ca->PKC_inactive Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Activation

Caption: Diacylglycerol Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on a cellular process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution C Treat cells with This compound A->C B Culture target cells B->C D Incubate for desired time C->D E Perform specific assay (e.g., PKC activity, gene expression) D->E F Collect and analyze data E->F G Draw conclusions F->G

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Oleoyl-3-palmitoylglycerin für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs-ID: GC-TAG-001 Veröffentlichungsdatum: 07. Dezember 2025 Autor: Dr. Gemini, AI Research Division

Zusammenfassung

Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 1-Oleoyl-3-palmitoylglycerin (OPG), einem unsymmetrischen Triacylglycerin, für die quantitative Analyse mittels Gaschromatographie (GC). Die Analyse von Triacylglycerinen (TAGs) mittels GC erfordert in der Regel eine Derivatisierung, um deren Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern. Die primäre und am weitesten verbreitete Methode ist die Umesterung der Acylglycerine zu Fettsäuremethylestern (FAMEs), die sich hervorragend für die GC-Analyse eignen. Alternativ kann die Silylierung zur Analyse intakter oder partiell hydrolysierter Glyceride eingesetzt werden. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Lipidanalytik beteiligt sind.

Einleitung

1-Oleoyl-3-palmitoylglycerin ist ein Triacylglycerin, das aus einem Glycerinrückgrat verestert mit einer Ölsäure- und einer Palmitinsäurekette besteht. Die quantitative Analyse solcher Lipide ist in der Lebensmitteltechnologie, der Stoffwechselforschung und der pharmazeutischen Entwicklung von entscheidender Bedeutung. Die direkte GC-Analyse von TAGs ist aufgrund ihres hohen Siedepunkts und ihrer geringen Flüchtigkeit eine Herausforderung. Die Derivatisierung überwindet diese Einschränkungen. Die Umesterung zu FAMEs ist die Methode der Wahl, da sie robust, reproduzierbar und gut etabliert ist.[1][2] Sie spaltet die Fettsäuren vom Glycerinrückgrat ab und verestert sie mit Methanol. Die resultierenden FAMEs (Methyloleat und Methylpalmitat) sind deutlich flüchtiger und können leicht durch GC getrennt und quantifiziert werden.

Methodenübersicht

Für die GC-Analyse von 1-Oleoyl-3-palmitoylglycerin werden zwei Hauptderivatisierungsstrategien vorgestellt:

  • Umesterung zu Fettsäuremethylestern (FAMEs): Dies ist die am häufigsten verwendete Methode. Sie kann durch Säuren oder Basen katalysiert werden.

    • Säure-katalysierte Umesterung: Verwendet Reagenzien wie Bortrifluorid (BF₃) in Methanol oder salzsaures Methanol. Diese Methode ist effektiv für die Veresterung von freien Fettsäuren und die Umesterung von Glycerolipiden.[2][3]

    • Base-katalysierte Umesterung: Verwendet Reagenzien wie Kaliumhydroxid (KOH) oder Natriummethoxid in Methanol. Diese Reaktion ist in der Regel schneller als die säurekatalysierte Methode, kann aber bei Vorhandensein von freien Fettsäuren zur Seifenbildung führen.[2]

  • Silylierung: Diese Methode modifiziert polare funktionelle Gruppen (z. B. Hydroxylgruppen von Mono- und Diglyceriden) durch Anfügen einer Trimethylsilyl (TMS)-Gruppe, wodurch die Polarität reduziert und die Flüchtigkeit erhöht wird.[4][5] Sie ist nützlich für die Analyse von partiellen Hydrolyseprodukten oder potenziell intakten Glyceriden unter bestimmten Bedingungen.

Datenpräsentation

Die Effizienz verschiedener Derivatisierungsmethoden ist entscheidend für eine genaue Quantifizierung. Die folgende Tabelle fasst quantitative Daten aus vergleichenden Studien zusammen.

Tabelle 1: Vergleich der Derivatisierungseffizienz für die FAME-Analyse

DerivatisierungsmethodeZiel-AnalytRelative Wiederfindung (%)Relative Standardabweichung (RSD, %)Anmerkungen
KOCH₃/HCl-Methode Ungesättigte Fettsäuren84 - 112 %< 6 %Geringere Wiederfindungsraten und höhere Variabilität, insbesondere für ungesättigte Fettsäuren.[6]
TMS-Diazomethan (TMS-DM) Ungesättigte Fettsäuren90 - 106 %< 4 %Höhere Wiederfindungsraten und geringere Variabilität; gilt als genauer, aber teurer.[6]
m-(Trifluormethyl)phenyltrimethylammoniumhydroxid (TMTFTH) GesamtfettsäurenHochHochGilt als am wenigsten arbeitsintensiv und am genauesten in Bezug auf Reproduzierbarkeit und Derivatisierungseffizienz.[4][7]
Säure-katalysierte Methylierung (ACM) GesamtfettsäurenVariabelVariabelEine der traditionellen Methoden; die Effizienz kann je nach Protokoll und Matrix variieren.[4][7]

Experimentelle Protokolle

Protokoll 1: Säure-katalysierte Umesterung mit BF₃-Methanol

Dieses Protokoll beschreibt die Umesterung von OPG zu FAMEs unter Verwendung von Bortrifluorid-Methanol, einer weit verbreiteten und effektiven Methode.[3]

Materialien:

  • 1-Oleoyl-3-palmitoylglycerin (OPG) Standard oder Lipidextrakt

  • BF₃-Methanol-Lösung (12-14% w/w)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (z.B. 10-ml-Schraubdeckelröhrchen mit PTFE-ausgekleideten Kappen)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

  • GC-Vials

Vorgehensweise:

  • Probenvorbereitung: Wiegen Sie 1-10 mg OPG oder des Lipidextrakts in ein Reaktionsgefäß ein.

  • Reaktion: Geben Sie 2 ml der BF₃-Methanol-Lösung in das Gefäß. Verschließen Sie das Gefäß fest.

  • Inkubation: Erhitzen Sie das Gefäß für 10-30 Minuten bei 60-100 °C in einem Heizblock oder Wasserbad. Die genaue Zeit und Temperatur können je nach Probenmatrix optimiert werden. Eine längere Inkubationszeit (z.B. 90 Minuten) kann für komplexere Lipide erforderlich sein.[2]

  • Abkühlung: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.

  • Extraktion: Geben Sie 1 ml Hexan und 1 ml gesättigte NaCl-Lösung hinzu. Verschließen Sie das Gefäß und vortexen Sie es kräftig für 30 Sekunden, um die FAMEs in die Hexanphase zu extrahieren.[3]

  • Phasentrennung: Zentrifugieren Sie das Gefäß bei niedriger Geschwindigkeit (ca. 1000 x g) für 5 Minuten, um die Phasentrennung zu beschleunigen.

  • Probensammlung: Überführen Sie die obere Hexanphase vorsichtig in ein sauberes GC-Vial.

  • Trocknung: Fügen Sie eine kleine Menge wasserfreies Natriumsulfat hinzu, um restliches Wasser zu entfernen.

  • Analyse: Die Probe ist nun bereit für die Injektion in den Gaschromatographen.

Protokoll 2: Base-katalysierte Umesterung mit methanolischer KOH

Dieses Protokoll beschreibt eine schnelle Umesterungsmethode, die für reine Triglyceride geeignet ist.

Materialien:

  • OPG Standard oder Lipidextrakt

  • 0.5 M Kaliumhydroxid (KOH) in Methanol

  • Hexan (GC-Qualität)

  • Wasser

  • Reaktionsgefäße, Vortexmischer, Zentrifuge, GC-Vials

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie ca. 10 mg OPG in 1 ml Hexan in einem Reaktionsgefäß.

  • Reaktion: Geben Sie 0.2 ml der 0.5 M methanolischen KOH-Lösung hinzu.

  • Inkubation: Verschließen Sie das Gefäß und vortexen Sie es kräftig für 1-2 Minuten bei Raumtemperatur. Die Reaktion ist typischerweise sehr schnell.

  • Neutralisation & Extraktion: Fügen Sie 2 ml Wasser hinzu, um die Reaktion zu stoppen und die Seifen zu entfernen. Vortexen Sie kurz.

  • Phasentrennung: Zentrifugieren Sie das Gefäß bei 1000 x g für 5 Minuten.

  • Probensammlung: Überführen Sie die obere Hexanphase, die die FAMEs enthält, in ein GC-Vial.

  • Trocknung: Fügen Sie wasserfreies Natriumsulfat hinzu.

  • Analyse: Injizieren Sie die Probe in den GC.

Protokoll 3: Silylierung mit BSTFA

Dieses Protokoll eignet sich zur Derivatisierung von polaren Lipiden wie Mono- und Diglyceriden, die als Hydrolyseprodukte von OPG vorliegen können.

Materialien:

  • Lipidprobe (z.B. nach Lipase-Behandlung von OPG)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) mit 1% TMCS (Trimethylchlorsilan)

  • Aprotisches Lösungsmittel (z.B. Pyridin, Acetonitril oder Dichlormethan)

  • Reaktionsgefäße, Heizblock

Vorgehensweise:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe wasserfrei ist. Lösen Sie 1-5 mg der Probe in 100 µl eines aprotischen Lösungsmittels in einem Reaktionsgefäß.

  • Reaktion: Fügen Sie 50-100 µl BSTFA (+1% TMCS) hinzu.[8]

  • Inkubation: Verschließen Sie das Gefäß und erhitzen Sie es für 30-60 Minuten bei 60-70 °C.[8]

  • Abkühlung: Kühlen Sie das Gefäß auf Raumtemperatur ab.

  • Analyse: Die Probe kann direkt in den GC injiziert werden. Eine Verdünnung mit Hexan kann erforderlich sein.

Visualisierungen

Stoffwechselweg der Triacylglycerine

Triacylglycerine wie OPG dienen als primäre Energiespeicher. Ihr Abbau (Lipolyse) und die anschließende Verwertung der Bestandteile sind zentrale Stoffwechselprozesse.

Triglyceride_Metabolism TAG Triacylglycerin (z.B. OPG) Lipase Hormonsensitive Lipase TAG->Lipase Glycerin Glycerin Lipase->Glycerin Lipolyse FFA Freie Fettsäuren (Ölsäure, Palmitinsäure) Lipase->FFA Glykolyse Glykolyse / Gluconeogenese (Leber) Glycerin->Glykolyse BetaOxidation β-Oxidation (Mitochondrien) FFA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Citratzyklus Citratzyklus AcetylCoA->Citratzyklus ATP Energie (ATP) Citratzyklus->ATP FAME_Workflow cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis GC-Analyse & Datenverarbeitung Einwaage 1. Einwaage der Probe (OPG / Lipidextrakt) Derivatisierung 2. Zugabe des Reagenz (z.B. BF3-Methanol) Einwaage->Derivatisierung Inkubation 3. Reaktion / Erhitzen (60-100 °C) Derivatisierung->Inkubation Extraktion 4. Extraktion der FAMEs (mit Hexan) Inkubation->Extraktion GC_Injektion 5. Injektion in den GC Extraktion->GC_Injektion Hexan-Phase Trennung 6. Chromatographische Trennung GC_Injektion->Trennung Detektion 7. Detektion (FID / MS) Trennung->Detektion Quantifizierung 8. Quantifizierung (vs. Standard) Detektion->Quantifizierung

References

Troubleshooting & Optimization

Technical Support Center: 1-Oleoyl-3-palmitoylglycerol (OPO) Aqueous Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of 1-Oleoyl-3-palmitoylglycerol (OPO) in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (OPO) unstable in aqueous solutions?

A1: this compound is a diacylglycerol, which is a type of lipid. Lipids are inherently hydrophobic and thus insoluble in water. When OPO is introduced into an aqueous environment, it tends to phase separate, leading to a highly unstable system. To create a stable formulation, OPO must be dispersed as fine droplets within the aqueous phase, forming an emulsion. The stability of this emulsion is critical and can be affected by various factors.

Q2: What are the primary degradation pathways for OPO in an aqueous emulsion?

A2: The two main chemical degradation pathways for OPO in an aqueous emulsion are hydrolysis and oxidation.

  • Hydrolysis: The ester bonds linking the oleoyl (B10858665) and palmitoyl (B13399708) fatty acid chains to the glycerol (B35011) backbone can be broken in the presence of water, especially at non-neutral pH (acidic or basic conditions) and elevated temperatures. This results in the formation of free fatty acids (oleic acid and palmitic acid) and monoacylglycerols.

  • Oxidation: The double bond in the oleoyl fatty acid chain is susceptible to oxidation. This can be initiated by factors such as exposure to light, heat, or the presence of metal ions. Oxidative degradation leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products like aldehydes and ketones, often resulting in undesirable changes in odor and taste.

Q3: What is the most effective way to formulate OPO in an aqueous solution for improved stability?

A3: The most effective method is to create an oil-in-water (O/W) emulsion. This involves dispersing the OPO (the oil phase) as small droplets in the aqueous (water) phase. The stability of this emulsion is highly dependent on the use of an appropriate emulsifier, which adsorbs at the oil-water interface and prevents the droplets from coalescing. The choice of emulsifier and processing conditions, such as homogenization, are critical for creating a stable formulation.

Q4: How do pH, temperature, and ionic strength affect the stability of an OPO emulsion?

A4: These environmental factors have a significant impact on emulsion stability:

  • pH: Extreme pH values can lead to the hydrolysis of the ester bonds in OPO. Additionally, the charge on the surface of the emulsion droplets, which is often influenced by the emulsifier, can be altered by pH changes. This can affect the electrostatic repulsion between droplets, with a reduction in repulsion leading to aggregation and instability.

  • Temperature: High temperatures can accelerate both hydrolysis and oxidation of OPO. It can also increase the kinetic energy of the emulsion droplets, leading to more frequent collisions and a higher likelihood of coalescence. For some emulsions, temperature fluctuations can also induce crystallization of the lipid phase.

  • Ionic Strength: The presence of salts in the aqueous phase can disrupt the stability of emulsions. Ions can screen the surface charges on the droplets, reducing electrostatic repulsion and leading to flocculation and coalescence. The type and concentration of the ions are important factors.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Phase separation or "creaming" of the emulsion. Insufficient emulsifier concentration.Inappropriate type of emulsifier (incorrect HLB value).Ineffective homogenization leading to large droplet size.Changes in pH or ionic strength of the aqueous phase.Increase the concentration of the emulsifier.Select an emulsifier with a suitable Hydrophile-Lipophile Balance (HLB) for an oil-in-water emulsion.Optimize the homogenization process (e.g., increase speed, duration, or use a high-pressure homogenizer) to reduce droplet size.Buffer the aqueous phase to maintain a stable pH and control the ionic strength.
Increased particle size of emulsion droplets over time. Coalescence of oil droplets due to insufficient stabilization.Ostwald ripening, where larger droplets grow at the expense of smaller ones.Flocculation of droplets due to weak repulsive forces.Improve the interfacial film strength by using a more effective emulsifier or a combination of emulsifiers.To minimize Ostwald ripening, use an oil phase with very low water solubility.Enhance droplet repulsion by adjusting the pH to be away from the isoelectric point of the emulsifier (if protein-based) or by adding a charged surfactant.
Formation of crystals or solidification within the emulsion. Crystallization of OPO at the oil-water interface or within the droplets, especially at lower temperatures.The polymorphic nature of diacylglycerols can lead to different crystal forms with varying stability.Optimize the storage temperature to avoid conditions that promote crystallization.Consider the use of a co-emulsifier or a lipid modifier that can inhibit or alter the crystallization behavior of OPO.Rapid cooling during emulsion preparation can sometimes promote the formation of smaller, more stable crystals.
Development of off-odors or a change in color. Oxidative degradation of the oleic acid moiety in OPO.Contamination with pro-oxidants such as metal ions.Add an antioxidant to the formulation. For oil-in-water emulsions, both water-soluble (e.g., ascorbic acid) and oil-soluble (e.g., tocopherols) antioxidants can be effective.[1]Use chelating agents (e.g., EDTA) to sequester any metal ions that could catalyze oxidation.Protect the emulsion from light and store it at a cool temperature.
Unexpected changes in viscosity. Aggregation or flocculation of emulsion droplets.Changes in the continuous phase, such as the hydration of a thickening agent.Crystallization of the dispersed phase.Re-evaluate the emulsifier system and environmental conditions (pH, ionic strength) to prevent droplet aggregation.If a hydrocolloid is used as a stabilizer, ensure its concentration and hydration are optimized and stable over time.Investigate the thermal behavior of the OPO in the formulation to understand and control its crystallization.

Quantitative Data on OPO Emulsion Stability

The stability of an oil-in-water emulsion containing 10% this compound (OPO) and stabilized with whey protein isolate (WPI) has been evaluated under various stress conditions. The following tables summarize the findings, with stability being assessed by the change in the average particle size of the emulsion droplets. A smaller increase in particle size indicates greater stability.

Table 1: Effect of Thermal Stress on the Stability of a 10% OPO Emulsion

Temperature (°C)Treatment Duration (min)Increase in Particle Size (%)
3030< 9.1%
5030< 9.1%
7030< 9.1%
9030< 9.1%

Data adapted from a study on WPI-stabilized OPO emulsions. The original study reported a particle size increase of less than 9.1% at 90°C.[1]

Table 2: Effect of pH on the Stability of a 10% OPO Emulsion

pHObservation
3.0Stable
5.0Stable
7.0Stable

Based on a study indicating good resistance to pH stress for a 10% OPO emulsion stabilized with WPI.[1]

Table 3: Effect of Ionic Strength (NaCl Concentration) on the Stability of a 10% OPO Emulsion

NaCl Concentration (mmol/L)Increase in Particle Size (%)
50< 24%
100< 24%
20024%

Data adapted from a study on WPI-stabilized OPO emulsions.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound (OPO) Oil-in-Water Emulsion

This protocol describes a general method for preparing an OPO oil-in-water emulsion using a high-speed homogenizer.

Materials:

  • This compound (OPO)

  • Emulsifier (e.g., Whey Protein Isolate, Tween 80, Lecithin)

  • Deionized water

  • Buffer salts (if pH control is needed)

  • Antioxidant (optional, e.g., alpha-tocopherol)

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer and stir bar

  • Beakers

  • Analytical balance

  • Heating plate

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, dissolve the chosen emulsifier in deionized water (or buffer solution) to the desired concentration.

    • Gently heat the solution on a heating plate to a temperature of approximately 50-60°C to ensure complete dissolution of the emulsifier. Stir continuously with a magnetic stirrer.

  • Prepare the Oil Phase:

    • In a separate beaker, weigh the required amount of OPO.

    • If using an oil-soluble antioxidant, add it to the OPO.

    • Heat the oil phase to the same temperature as the aqueous phase (50-60°C) to ensure it is completely liquid and to facilitate emulsification.

  • Form a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring the aqueous phase with the magnetic stirrer.

  • Homogenization:

    • Immediately after adding the oil phase, homogenize the mixture using a high-speed homogenizer.

    • Start the homogenizer at a lower speed and gradually increase to the desired speed (e.g., 10,000 - 20,000 rpm).

    • Homogenize for a sufficient time (e.g., 2-5 minutes) to achieve a fine, uniform emulsion. The optimal time and speed will depend on the specific formulation and equipment.

  • Cooling:

    • Cool the emulsion to room temperature while gently stirring. Rapid cooling in an ice bath can also be used.

  • Storage:

    • Transfer the final emulsion to a sealed container and store it under the desired conditions for stability testing.

Protocol 2: Stability Testing of OPO Emulsions

This protocol outlines the procedures for assessing the physical and chemical stability of the prepared OPO emulsion under various stress conditions.

1. Physical Stability Assessment:

  • Particle Size Analysis:

    • Measure the mean droplet size and size distribution of the emulsion at regular intervals (e.g., 0, 1, 7, 14, 30 days) using dynamic light scattering (DLS) or laser diffraction.

    • An increase in mean particle size over time indicates instability (e.g., coalescence or Ostwald ripening).

  • Zeta Potential Measurement:

    • Measure the zeta potential of the emulsion droplets. A high absolute zeta potential (typically > |30| mV) indicates good electrostatic stability.

  • Visual Observation:

    • Visually inspect the emulsions for any signs of instability, such as creaming (an oil-rich layer at the top), sedimentation, or phase separation.

2. Chemical Stability Assessment (Forced Degradation Studies): Forced degradation studies are performed to predict the long-term stability and to identify potential degradation products. The extent of degradation should typically be in the range of 5-20%.

  • Hydrolytic Stability (pH Stress):

    • Adjust the pH of the emulsion to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.

    • Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period.

    • At specified time points, take samples, neutralize them, and analyze for the degradation of OPO and the formation of hydrolysis products (oleic acid, palmitic acid, monoacylglycerols) using HPLC.

  • Thermal Stability:

    • Store the emulsion samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) in a stability chamber.

    • Analyze the samples at regular intervals for changes in physical properties and for the degradation of OPO.

  • Oxidative Stability:

    • Expose the emulsion to an oxidizing agent (e.g., add a low concentration of hydrogen peroxide) or store it under conditions that promote oxidation (e.g., in the presence of a metal catalyst like FeSO4, exposure to air/oxygen).

    • Incubate at a controlled temperature.

    • Monitor for the formation of primary oxidation products (peroxide value) and secondary oxidation products (TBARS assay) over time.

3. Analytical Method for OPO Quantification (Adapted HPLC-ELSD Method): This method can be used to quantify the remaining OPO in stability samples.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Isopropanol.

  • Sample Preparation:

    • Extract the lipids from the emulsion using a suitable solvent system (e.g., hexane/isopropanol).

    • Evaporate the solvent and redissolve the lipid extract in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using standards of known OPO concentrations.

    • Quantify the OPO in the samples by comparing the peak area to the calibration curve.

Visualizations

Degradation Pathways of this compound

G OPO This compound (OPO) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) OPO->Hydrolysis Oxidation Oxidation (O₂, light, heat, metal ions) OPO->Oxidation Glycerol Glycerol Hydrolysis->Glycerol OleicAcid Oleic Acid Hydrolysis->OleicAcid PalmiticAcid Palmitic Acid Hydrolysis->PalmiticAcid MAG1 1-Monooleoylglycerol or 3-Monopalmitoylglycerol Hydrolysis->MAG1 Intermediate Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides SecondaryOxidation Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->SecondaryOxidation G prep Emulsion Preparation (OPO, Water, Emulsifier) homogenize High-Speed Homogenization prep->homogenize initial_char Initial Characterization (t=0) - Particle Size - Zeta Potential - OPO Content (HPLC) homogenize->initial_char stress Application of Stress Conditions initial_char->stress ph_stress pH Stress (e.g., pH 2, pH 10) stress->ph_stress thermal_stress Thermal Stress (e.g., 40°C, 60°C) stress->thermal_stress oxidative_stress Oxidative Stress (e.g., H₂O₂, UV light) stress->oxidative_stress analysis Analysis at Time Intervals (t = x days) - Particle Size - Zeta Potential - OPO Content (HPLC) - Oxidation Markers ph_stress->analysis thermal_stress->analysis oxidative_stress->analysis data_eval Data Evaluation and Stability Assessment analysis->data_eval G start Emulsion Shows Instability (e.g., Phase Separation, Particle Growth) check_physical Physical Instability? start->check_physical check_chemical Chemical Degradation? check_physical->check_chemical No large_droplets Large Initial Droplets? check_physical->large_droplets Yes insufficient_emulsifier Insufficient Emulsifier? check_physical->insufficient_emulsifier Yes env_stress pH / Ionic Strength Issues? check_physical->env_stress Yes off_odor Off-Odor / Color Change? check_chemical->off_odor Yes hplc_degradation OPO Peak Decrease in HPLC? check_chemical->hplc_degradation Yes optimize_homogenization Optimize Homogenization large_droplets->optimize_homogenization increase_emulsifier Increase Emulsifier Conc. or Change Type insufficient_emulsifier->increase_emulsifier control_aqueous_phase Buffer Aqueous Phase env_stress->control_aqueous_phase add_antioxidant Add Antioxidant / Chelator off_odor->add_antioxidant control_storage Control Storage Conditions (Temp, Light) hplc_degradation->control_storage

References

Common interferences in 1-Oleoyl-3-palmitoylglycerol mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences during the mass spectrometry (MS) analysis of 1-Oleoyl-3-palmitoylglycerol (OPG).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in OPG mass spec analysis?

The most prevalent interferences in the MS analysis of this compound (OPG) and other triacylglycerols (TAGs) can be categorized into three main types:

  • Isobaric Interference: This occurs when other lipid species have the same nominal mass-to-charge ratio (m/z) as OPG, making them indistinguishable by low-resolution mass spectrometers. Many TAGs can have the same mass despite being composed of different fatty acids.[1][2]

  • Matrix Effects: These are caused by co-eluting compounds from the biological matrix (e.g., plasma, tissue extracts) that suppress or enhance the ionization of OPG.[3][4] Phospholipids are a common cause of matrix effects in lipid analysis, particularly with electrospray ionization (ESI).[5][6]

  • In-Source Fragmentation (ISF): This involves the breakdown of labile lipid molecules within the ion source of the mass spectrometer. The resulting fragment ions can have the same m/z as OPG or other analytes of interest, leading to inaccurate identification and quantification.[7][8]

Q2: My OPG signal is weak or inconsistent. How can I determine if this is due to matrix effects?

Signal suppression or variability is a classic sign of matrix effects.[4] To confirm if your analysis is affected, you can perform a post-extraction spike experiment.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare your OPG standard in a clean solvent (e.g., methanol/chloroform).

    • Set B (Blank Matrix): Process a blank matrix sample (one that does not contain your analyte) using your standard sample preparation protocol.

    • Set C (Post-Spiked Matrix): Spike the processed blank matrix from Set B with the OPG standard to the same final concentration as Set A.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak area for OPG.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 85-115% is often considered acceptable, but this can vary by assay requirements.

Q3: I've detected a peak at the expected m/z for OPG, but I'm unsure of its identity. How can I confirm it's not an isobaric interference?

Confirmation requires tandem mass spectrometry (MS/MS) and careful chromatographic separation. Isobaric TAGs, while having the same mass, will produce different fragment ions upon collision-induced dissociation (CID).

OPG (18:1/16:0/glycerol backbone) will show characteristic neutral losses of its constituent fatty acids (oleic acid and palmitic acid). By identifying these specific fragments, you can confirm the peak's identity. High-resolution mass spectrometry can also help distinguish between species with very close masses.[1][9]

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference

Symptoms:

  • A peak is present at the correct m/z for OPG, but its identity is uncertain.

  • Chromatographic peak shape is broad or shows shoulders, suggesting co-elution of multiple species.[2]

  • Quantitative results are inconsistent or do not match expectations.

Troubleshooting Steps:

StepActionRationale
1 Perform Tandem MS (MS/MS) Isolate the precursor ion of interest and fragment it. Compare the resulting product ion spectrum to a known standard of OPG or a spectral library. OPG should show neutral losses corresponding to palmitic acid and oleic acid.
2 Optimize Chromatography Improve the separation of OPG from other lipids. Try adjusting the gradient, using a longer column, or employing a different stationary phase (e.g., C30) known for better separation of TAG isomers.[10]
3 Analyze Potential Isobars Identify other TAGs that could be isobaric to OPG and check for their presence. For example, a TAG containing stearic acid (18:0) and a palmitoleic acid (16:1) would have the same mass as OPG (18:1/16:0).

Quantitative Data: OPG and Potential Isobaric Interferences

CompoundMolecular FormulaExact Mass (Da)Common Adducts [M+NH₄]⁺ (m/z)
This compound (OPG) C₃₇H₇₀O₅594.5223612.5592
1-Stearoyl-3-palmitoleoylglycerolC₃₇H₆₈O₅592.5066610.5435
Triacylglycerol (52:2)VariesVaries~612.6
Triacylglycerol (52:3)VariesVaries~610.5

Note: The exact mass and m/z of other TAGs will vary slightly based on their specific fatty acid composition.

Issue 2: Poor Sensitivity and Reproducibility (Matrix Effects)

Symptoms:

  • Low signal intensity for your OPG standard, especially in complex samples.

  • High variability in peak areas between replicate injections.

  • Shifts in retention time for your analyte in matrix samples compared to neat standards.[4]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for addressing suspected matrix effects.

Issue 3: Unexpected Peaks or Inaccurate Quantification (In-Source Fragmentation)

Symptoms:

  • Appearance of unexpected peaks that may correspond to diacylglycerol (DAG) fragments.

  • Underestimation of the OPG signal due to its breakdown in the ion source.[8]

  • Overestimation of other analytes if an OPG fragment is isobaric to them.

Troubleshooting Steps:

StepActionRationale
1 Optimize Ion Source Settings Reduce the energy in the ion source. Lower the capillary voltage, cone voltage, or source temperatures. Softer ionization conditions minimize unwanted fragmentation.[11]
2 Use a Different Adduct Switch from protonated adducts ([M+H]⁺), which can be more prone to fragmentation, to ammoniated ([M+NH₄]⁺) or sodiated ([M+Na]⁺) adducts. These are often more stable.[12]
3 Check for Contamination Ensure the ion source is clean. Contaminants can sometimes promote fragmentation or appear as interfering peaks.

Experimental Protocols & Visualizations

Protocol: Tandem MS (MS/MS) for OPG Confirmation

This protocol outlines a general method for confirming the identity of OPG using collision-induced dissociation (CID).

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Precursor Ion Selection: Isolate the ammoniated adduct of OPG, [M+NH₄]⁺, at m/z 612.56.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by infusing an OPG standard. Start with a range of 15-30 eV and find the energy that provides good fragmentation without eliminating the precursor ion.

  • Data Acquisition:

    • Acquire product ion scans for the selected precursor.

  • Data Analysis:

    • Look for characteristic product ions resulting from the neutral loss of the fatty acid chains.

    • Expected Fragments:

      • Loss of Palmitic Acid (C₁₆H₃₂O₂): m/z ~356.3

      • Loss of Oleic Acid (C₁₈H₃₄O₂): m/z ~330.3

    • The presence of these specific fragments confirms the identity of OPG.

Diagram: Fragmentation Pathway of this compound

G cluster_0 Precursor Ion cluster_1 Collision-Induced Dissociation (CID) cluster_2 Product Ions (Diacylglycerol-like fragments) OPG OPG [M+NH₄]⁺ m/z 612.56 CID Collision Energy OPG->CID Frag1 Loss of Palmitic Acid [M+NH₄ - C₁₆H₃₂O₂]⁺ m/z ~356.3 CID->Frag1 Neutral Loss Frag2 Loss of Oleic Acid [M+NH₄ - C₁₈H₃₄O₂]⁺ m/z ~330.3 CID->Frag2 Neutral Loss G Sample 1. Sample Preparation (e.g., LLE/SPE) LC 2. LC Separation (e.g., Reversed-Phase C18/C30) Sample->LC MS1 3. Full Scan MS (Detect Precursor Ion) LC->MS1 MS2 4. Tandem MS (MS/MS) (Fragment for Confirmation) MS1->MS2 Data 5. Data Analysis (Quantification & Identification) MS2->Data

References

Preventing isomerization of 1-Oleoyl-3-palmitoylglycerol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of 1-Oleoyl-3-palmitoylglycerol to 1-Oleoyl-2-palmitoylglycerol or 2-Oleoyl-1-palmitoylglycerol during extraction.

Troubleshooting Guides

Issue: Significant Isomerization of 1,3-Diacylglycerol (1,3-DAG) Detected in Final Extract

Possible Causes and Solutions:

Cause Explanation Recommended Action
High Extraction Temperature Acyl migration is accelerated at elevated temperatures. The 1,3-diacylglycerol (1,3-DAG) can isomerize to the more stable 1,2(2,3)-diacylglycerol.Maintain extraction temperatures at or below room temperature (20-25°C). For highly sensitive samples, consider extraction at 4°C.
Use of Protic or Polar Solvents Solvents like methanol (B129727) can promote acyl migration by facilitating the formation of a transition state intermediate.Utilize non-polar, aprotic solvents such as hexane (B92381), diethyl ether, or acetone (B3395972) for the primary extraction.[1]
Prolonged Extraction Time The longer the diacylglycerol is in solution, especially under suboptimal conditions, the greater the opportunity for isomerization.Optimize extraction time to be as short as possible while ensuring adequate recovery.
Acidic or Basic Conditions The presence of acidic or basic residues in the sample matrix or on glassware can catalyze acyl migration.Ensure all glassware is neutralized. If the sample matrix is acidic or basic, consider a neutralization step prior to extraction, or use a buffered extraction system if compatible with the analyte.
Subsequent Purification Steps Isomerization can also occur during purification steps, such as chromatography on silica (B1680970) gel.If using solid-phase extraction (SPE) with silica gel, minimize the time the sample is on the column.[2] Consider alternative stationary phases or derivatization of the hydroxyl group prior to purification to prevent migration.[3]

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem for this compound?

Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol (B35011) backbone. In the case of this compound (a 1,3-DAG), the oleoyl (B10858665) or palmitoyl (B13399708) group can move to the sn-2 position, resulting in the formation of 1-Oleoyl-2-palmitoyl-glycerol or 2-Oleoyl-1-palmitoyl-glycerol (1,2- and 2,3-DAGs). This is problematic because the different isomers can have distinct biological activities and physical properties. For accurate biological assessment and product formulation, maintaining the original isomeric form is crucial.

Q2: Which extraction methods are recommended to minimize isomerization?

Low-temperature solvent extraction with non-polar, aprotic solvents is a primary recommendation. Supercritical fluid extraction (SFE) with carbon dioxide is another excellent option as it allows for extraction at low temperatures with a non-polar, inert solvent.[4]

Q3: Are there any chemical inhibitors to prevent acyl migration during extraction?

Currently, there are no widely established chemical inhibitors for non-enzymatic acyl migration during extraction. The most effective approach is to control the physical and chemical environment (temperature, solvent, pH, and time) to disfavor the isomerization reaction.

Q4: How can I verify the isomeric purity of my this compound extract?

High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a common method for separating and quantifying diacylglycerol isomers. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the hydroxyl group can also be used for identification and quantification.

Q5: Can I store my lipid extract? If so, under what conditions?

Lipid extracts should be stored at low temperatures, preferably at -20°C or -80°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent both isomerization and oxidation. The solvent should be evaporated, and the lipid stored as a dry film or in a non-polar, aprotic solvent.[5]

Data Presentation

Table 1: Influence of Solvent on Acyl Migration of Diacylglycerols

Solvent Type Effect on Acyl Migration Reference
HexaneNon-polar, AproticMinimal[6]
Diethyl EtherNon-polar, AproticMinimal[1]
AcetonePolar, AproticMinimal[1]
MethanolPolar, ProticPromotes Migration[1]
t-ButanolPolar, ProticInhibits Migration (in some systems)[6]

Note: The inhibitory effect of t-butanol is context-dependent and may not be universally applicable.

Table 2: Effect of Temperature on Isomerization Rate (General Diacylglycerols)

Temperature Relative Rate of Isomerization Reference
4°CVery LowGeneral Knowledge
25°C (Room Temp)Low to ModerateGeneral Knowledge
40°CModerate to High[2]
60°C and aboveHigh to Very High[2]

Experimental Protocols

Protocol 1: Low-Temperature, Non-Polar Solvent Extraction
  • Sample Preparation: Homogenize the tissue or cell sample in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction:

    • To the frozen powder, add 10 volumes of pre-chilled (-20°C) hexane or a 2:1 (v/v) mixture of hexane:diethyl ether.

    • Vortex vigorously for 2 minutes.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the solid material.

  • Solvent Removal:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Storage:

    • Resuspend the lipid extract in a minimal volume of hexane.

    • Store at -80°C under a nitrogen atmosphere.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of 1,3-Diacylglycerols
  • Column Conditioning:

    • Condition a silica-based SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through the column. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude lipid extract in a minimal volume of hexane (e.g., 200 µL).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution:

    • Wash the column with 5 mL of hexane to elute non-polar lipids like triacylglycerols.

    • Elute the diacylglycerol fraction with a solvent of slightly higher polarity, for example, a 98:2 (v/v) mixture of hexane:diethyl ether. The exact ratio may need to be optimized.

    • Collect the eluate in fractions and analyze by TLC or HPLC to identify the fractions containing the 1,3-diacylglycerol.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the desired fractions under a stream of nitrogen.

    • Store the purified 1,3-diacylglycerol at -80°C under a nitrogen atmosphere.

Protocol 3: HPLC-ELSD Analysis of Diacylglycerol Isomers
  • Instrumentation:

    • HPLC system with a binary pump.

    • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase:

    • A gradient of hexane and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) is typically used.

    • Example Gradient:

      • Solvent A: Hexane

      • Solvent B: Isopropanol

      • Start with 99% A, 1% B.

      • Linearly increase to 90% A, 10% B over 20 minutes.

  • Analysis:

    • Dissolve the sample in the initial mobile phase composition.

    • Inject 10-20 µL onto the column.

    • Monitor the elution profile. 1,3-diacylglycerols typically elute before 1,2-diacylglycerols on a normal-phase column.

  • Quantification:

    • Use a calibration curve generated from a pure standard of this compound.

Visualizations

Isomerization_Pathway cluster_conditions Factors Promoting Isomerization 1_3_DAG This compound (1,3-DAG) Transition_State Cyclic Intermediate 1_3_DAG->Transition_State 1_2_DAG 1-Oleoyl-2-palmitoylglycerol (1,2-DAG) Transition_State->1_2_DAG High_Temp High Temperature Polar_Solvents Polar/Protic Solvents Acid_Base Acid/Base Catalysis Long_Time Prolonged Time

Caption: Acyl migration pathway from 1,3-DAG to 1,2-DAG.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Sample Tissue/Cell Sample Homogenize Homogenize at Low Temp (e.g., Liquid N2) Sample->Homogenize Extract Extract with Cold, Non-polar, Aprotic Solvent (e.g., Hexane) Homogenize->Extract Separate Centrifuge to Separate Phases Extract->Separate Crude_Extract Crude Lipid Extract Separate->Crude_Extract SPE Solid-Phase Extraction (SPE) on Silica Gel Crude_Extract->SPE If necessary Analysis_Method HPLC-ELSD or GC-MS Crude_Extract->Analysis_Method Pure_DAG Purified 1,3-DAG SPE->Pure_DAG Pure_DAG->Analysis_Method Result Isomeric Purity Data Analysis_Method->Result

Caption: Recommended workflow for extraction and analysis.

References

Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of 1-Oleoyl-3-palmitoylglycerol (OPO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the lipase-catalyzed synthesis of 1-Oleoyl-3-palmitoylglycerol (OPO).

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing this compound (OPO)?

A1: The primary enzymatic methods for OPO synthesis are one-step and two-step interesterification or acidolysis.[1][2] The two-step process is often preferred as it can lead to higher yields and purity.[3][4] This typically involves an initial alcoholysis of a triglyceride like tripalmitin (B1682551) to produce 2-monopalmitin (2-MP), followed by esterification with oleic acid.[3][4] One-step acidolysis involves the direct reaction between a palmitic acid-rich fat (like palm stearin) and oleic acid.[5][6]

Q2: Which lipases are most effective for OPO synthesis?

A2: sn-1,3-specific lipases are the catalysts of choice for OPO synthesis because they selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, leaving the fatty acid at the sn-2 position unchanged.[6] Commonly used and effective lipases include those from Rhizomucor miehei and Rhizopus delemar.[3][4] Immobilized lipases, such as Lipozyme RM IM, are frequently used to enhance stability and facilitate reuse.[7][8]

Q3: Why is my OPO yield lower than expected?

A3: Low OPO yield can result from several factors. Suboptimal reaction conditions such as temperature, substrate molar ratio, and enzyme loading can significantly impact the yield.[1][9] Another critical factor is the water content in the reaction medium; excess water can promote the reverse hydrolysis reaction, reducing the esterification yield.[10][11] Additionally, issues like acyl migration, where the fatty acid at the sn-2 position moves to the sn-1 or sn-3 position, can decrease the purity and apparent yield of the desired OPO structure.[1]

Q4: How can I minimize acyl migration during the synthesis?

A4: Acyl migration is a common side reaction that can reduce the specificity of the structured triglyceride.[1] It can be influenced by factors such as high temperatures and prolonged reaction times.[1] Operating at the optimal temperature for the specific lipase (B570770) and avoiding unnecessarily long reaction times can help minimize this issue. The choice of solvent and the use of a continuous enzyme bed reactor over a batch reactor have also been shown to reduce acyl migration.[12]

Q5: What is the importance of water activity in the reaction?

A5: Water activity (aw) is a critical parameter in lipase-catalyzed reactions in non-aqueous media.[13] A certain amount of water is essential for maintaining the enzyme's active conformation and catalytic activity.[10] However, excessive water can lead to hydrolysis, which competes with the desired esterification or interesterification reaction.[10] The optimal water activity for many microbial lipases is in the range of 0.25 to 0.45.[10] For the synthesis of OPO using lipases from Rhizomucor miehei and Rhizopus delemar, a water activity of 0.43 has been reported as optimal.[3][4]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Conversion of Substrates 1. Suboptimal temperature.[14] 2. Incorrect substrate molar ratio.[14] 3. Insufficient enzyme load.[5] 4. Enzyme deactivation.[15] 5. Poor mass transfer.[5]1. Optimize the reaction temperature for the specific lipase used (typically between 40°C and 65°C).[5][16][17] 2. Experiment with different molar ratios of palmitic acid source to oleic acid (e.g., 1:2 to 1:8).[5][14] 3. Increase the enzyme concentration incrementally.[5] 4. Ensure proper storage and handling of the lipase. Consider using a fresh batch of enzyme. 5. Improve stirring/agitation to ensure proper mixing of substrates and enzyme.[1]
High Levels of By-products (e.g., Diacylglycerols) 1. Incomplete reaction. 2. Acyl migration.[12] 3. Hydrolysis due to excess water.[10]1. Increase the reaction time or optimize other parameters to drive the reaction to completion.[18] 2. Lower the reaction temperature and consider a shorter reaction time.[1] 3. Control the water activity of the reaction system, for instance, by using molecular sieves.
Low Purity of OPO (High content of other triacylglycerols) 1. Non-specific lipase activity. 2. Acyl migration leading to isomers.[1] 3. Impure starting materials.1. Ensure the use of a highly sn-1,3-specific lipase.[6] 2. Optimize reaction conditions (temperature, time) to minimize acyl migration.[1] 3. Use purified substrates (e.g., high-purity tripalmitin and oleic acid).
Inconsistent Results Between Batches 1. Variation in water content of reactants.[11] 2. Inconsistent measurement of substrates or enzyme.[11] 3. Degradation of lipase activity over time.1. Carefully control the water content of all reactants and solvents for each batch.[11] 2. Ensure accurate and consistent weighing and dispensing of all components. 3. If reusing immobilized lipase, monitor its activity and replace or regenerate as needed.[7]

Experimental Protocols

Two-Step Enzymatic Synthesis of OPO

This protocol is based on the synthesis of OPO via alcoholysis of tripalmitin followed by esterification.[3][4]

Step 1: Alcoholysis of Tripalmitin to 2-Monopalmitin (2-MP)

  • Reactant Preparation: Dissolve tripalmitin in a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Enzyme Addition: Add an immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing samples using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product Isolation: Once the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized enzyme.

  • Purification: Isolate and purify the 2-MP from the reaction mixture, for example, by crystallization.

Step 2: Esterification of 2-MP with Oleic Acid

  • Reactant Preparation: Mix the purified 2-MP with oleic acid. This step can be performed in a solvent-free system.

  • Enzyme Addition: Add the same immobilized sn-1,3-specific lipase.

  • Water Activity Control: Ensure the water activity is controlled at an optimal level (e.g., 0.43) to favor esterification.[3][4] This can be achieved by pre-equilibrating the enzyme.

  • Reaction Conditions: Incubate the mixture at the optimal temperature with agitation.

  • Monitoring: Monitor the formation of OPO using analytical techniques like HPLC or GC.

  • Product Purification: After the reaction is complete, remove the enzyme by filtration. The final OPO product can be purified using methods such as molecular distillation.[9]

Data Presentation

Table 1: Influence of Reaction Parameters on OPO Synthesis

ParameterOptimized ConditionExpected OutcomeReference(s)
Temperature 55°C - 65°CIncreased reaction rate without significant enzyme denaturation or acyl migration.[5][14]
Substrate Molar Ratio (Palm Stearin:Oleic Acid) 1:8Higher incorporation of oleic acid at the sn-1,3 positions.[5][14]
Enzyme Load 4% - 8% (w/w)Sufficient catalytic activity for efficient conversion.[5][9]
Water Content/Activity (aw) 3.5% / 0.43Balances enzyme activity and minimizes hydrolysis.[3][4][5]
Reaction Time 1 - 8 hoursVaries depending on other conditions; sufficient for high conversion without excessive side reactions.[5][19]

Mandatory Visualizations

ExperimentalWorkflow cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Esterification Tripalmitin Tripalmitin Reaction1 Reaction Vessel (Controlled Temp. & Agitation) Tripalmitin->Reaction1 Solvent Organic Solvent Solvent->Reaction1 Lipase1 Immobilized sn-1,3 Lipase Lipase1->Reaction1 Filtration1 Filtration Reaction1->Filtration1 TwoMP 2-Monopalmitin (2-MP) Filtration1->TwoMP Crystallization Crystallization/Purification TwoMP->Crystallization Purified_2MP Purified 2-MP Crystallization->Purified_2MP Reaction2 Reaction Vessel (Solvent-free, Controlled Temp.) Purified_2MP->Reaction2 OleicAcid Oleic Acid OleicAcid->Reaction2 Lipase2 Immobilized sn-1,3 Lipase (a_w controlled) Lipase2->Reaction2 Filtration2 Filtration Reaction2->Filtration2 CrudeOPO Crude OPO Filtration2->CrudeOPO Purification Purification (e.g., Molecular Distillation) CrudeOPO->Purification FinalOPO This compound (OPO) Purification->FinalOPO

Caption: Workflow for the two-step enzymatic synthesis of OPO.

TroubleshootingLogic Start Low OPO Yield Cause1 Suboptimal Reaction Conditions? Start->Cause1 Cause2 Excess Water / High Water Activity? Start->Cause2 Cause3 Significant Acyl Migration? Start->Cause3 Cause4 Enzyme Inactivation? Start->Cause4 Cause1->Cause2 No Solution1 Optimize: - Temperature - Substrate Ratio - Enzyme Load Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Control Water Activity: - Use dry reactants/solvents - Add molecular sieves - Pre-equilibrate enzyme Cause2->Solution2 Yes Cause3->Cause4 No Solution3 Minimize Acyl Migration: - Lower reaction temperature - Reduce reaction time Cause3->Solution3 Yes Solution4 Check Enzyme: - Use fresh/active lipase - Ensure proper storage Cause4->Solution4 Yes

Caption: Troubleshooting logic for addressing low OPO yield.

References

Troubleshooting low yield in 1-Oleoyl-3-palmitoylglycerol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oleoyl-3-palmitoylglycerol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when using enzymatic methods.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield in the enzymatic synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The choice of enzyme, substrate molar ratio, temperature, and reaction time are critical.[1] Optimization of these parameters is crucial for maximizing yield. For instance, increasing the enzyme concentration can enhance the reaction rate, but an excessive amount may lead to a slight decrease in the desired 1,3-diacylglycerol content due to acyl migration.[1]

  • Enzyme Inactivation: Lipases can be inactivated by excessive heat or improper storage. Ensure the enzyme is active and used within its optimal temperature and pH range. The presence of certain solvents or high concentrations of substrates like glycerol (B35011) can also negatively impact enzyme activity.[2]

  • Poor Substrate Solubility: Insolvent-free systems, poor mixing and mass transfer limitations can occur if the substrates are not well-solubilized at the reaction temperature. The use of a suitable solvent can sometimes improve yield and selectivity.[3][4]

  • Water Activity: Water content in the reaction medium is a critical parameter. While a small amount of water is essential for lipase (B570770) activity, excess water can promote the hydrolysis of esters, leading to the formation of free fatty acids and a reduction in the desired triglyceride yield.[4][5] The use of molecular sieves or conducting the reaction under vacuum can help control water content.[1][3]

Q2: I am observing the formation of significant byproducts. How can I minimize them?

The primary byproduct of concern in the synthesis of 1,3-disubstituted glycerols is the formation of 1,2- or 2,3-isomers due to acyl migration.[1][6] Additionally, the formation of fully saturated (e.g., tripalmitin) or fully unsaturated (e.g., triolein) triglycerides can occur.

  • Acyl Migration: This is a common side reaction where an acyl group moves from an outer position (sn-1 or sn-3) to the central position (sn-2) of the glycerol backbone, or vice versa. Acyl migration is often favored at higher temperatures and longer reaction times.[6] To minimize this:

    • Optimize the reaction temperature; lower temperatures generally reduce acyl migration.

    • Reduce the reaction time to the minimum required for acceptable conversion.

    • Select a lipase with high positional specificity (sn-1,3 specific).

  • Formation of Homotriglycerides: The formation of tripalmitin (B1682551) or triolein (B1671897) can be minimized by controlling the stoichiometry of the reactants. Using a precise molar ratio of glycerol, oleic acid, and palmitic acid is crucial. Stepwise addition of the fatty acids can also improve selectivity.

Q3: How can I effectively purify the target this compound from the reaction mixture?

Purification is essential to isolate the desired product from unreacted starting materials, byproducts, and the enzyme.

  • Crystallization: This is a common and effective method for purifying triglycerides. The different melting points of the desired product and impurities allow for their separation by controlled cooling of a solvent in which they have different solubilities.[4][7]

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard technique for separating lipids.[7] For challenging separations, such as isolating isomers, more specialized techniques like silver resin chromatography or silver nitrate (B79036) impregnated silica gel chromatography can be employed.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation of the target compound. Chiral-phase HPLC is particularly useful for separating enantiomeric forms of asymmetric triglycerides.[9][10]

Q4: I am unsure about the identity and purity of my final product. What analytical techniques are recommended?

Proper characterization is critical to confirm the synthesis of this compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and to get a preliminary assessment of the product mixture composition.[3]

  • Gas Chromatography (GC): After transesterification of the glycerides to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the different glycerides (mono-, di-, and triglycerides) in the reaction mixture.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the positions of the oleoyl (B10858665) and palmitoyl (B13399708) groups on the glycerol backbone.

Data Presentation

Table 1: Influence of Reaction Parameters on 1,3-Diacylglycerol (1,3-DAG) Yield in Enzymatic Synthesis.

ParameterCondition ACondition BCondition CYield of 1,3-DAG (%)Reference
Enzyme Lipozyme RM IMNovozym 435Lipozyme TL IMVaries[1]
Temperature (°C) 506070Decreases with increasing temp.[6]
Reaction Time (h) 37.512Decreases with increasing time[6]
Substrate Molar Ratio (Glycerol:Fatty Acid) 1:21:31:4Increases with higher fatty acid ratio[11]
Enzyme Load (wt%) 357Optimal at 5%[1]

Note: This table is a summary of general trends observed in the literature. Optimal conditions will vary depending on the specific substrates, enzyme, and reaction setup.

Experimental Protocols

Protocol: Two-Step Enzymatic Synthesis of this compound

This protocol outlines a general two-step approach for the synthesis of the target molecule.

Step 1: Synthesis of 1-Palmitoyl-glycerol (a Monoglyceride Intermediate)

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol and palmitic acid in a suitable molar ratio (e.g., 1:1).

  • Enzyme Addition: Add an sn-1,3 specific lipase (e.g., Lipozyme RM IM) at a concentration of 5-10 wt% of the total substrates.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50-60°C) under vacuum or with the addition of molecular sieves to remove the water produced during esterification.[1]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the desired conversion is achieved.

  • Purification: After the reaction, inactivate and remove the enzyme by filtration. The 1-monopalmitin can be purified from the reaction mixture by crystallization from a suitable solvent like acetone.[7]

Step 2: Esterification of 1-Palmitoyl-glycerol with Oleic Acid

  • Reaction Setup: Dissolve the purified 1-palmitoyl-glycerol and oleic acid (or oleic acid anhydride (B1165640) for better reactivity) in a suitable solvent (e.g., hexane) in the reaction vessel.

  • Enzyme Addition: Add an sn-1,3 specific lipase.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with continuous stirring.

  • Monitoring: Monitor the formation of the desired this compound using TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, remove the enzyme by filtration. The solvent is then removed under reduced pressure. The final product can be purified by column chromatography on silica gel or by preparative HPLC to achieve high purity.[7]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Monoglyceride Synthesis cluster_step2 Step 2: Diglyceride Synthesis Glycerol Glycerol Reaction1 Enzymatic Esterification (sn-1,3 Lipase) Glycerol->Reaction1 PalmiticAcid Palmitic Acid PalmiticAcid->Reaction1 Intermediate Crude 1-Palmitoyl-glycerol Reaction1->Intermediate Purification1 Purification (Crystallization) Intermediate->Purification1 PureIntermediate Pure 1-Palmitoyl-glycerol Purification1->PureIntermediate Reaction2 Enzymatic Esterification (sn-1,3 Lipase) PureIntermediate->Reaction2 OleicAcid Oleic Acid OleicAcid->Reaction2 FinalProduct_Crude Crude this compound Reaction2->FinalProduct_Crude Purification2 Purification (Chromatography) FinalProduct_Crude->Purification2 FinalProduct_Pure Pure this compound Purification2->FinalProduct_Pure

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckConditions Check Reaction Conditions Start->CheckConditions CheckEnzyme Verify Enzyme Activity CheckConditions->CheckEnzyme Optimal Optimize Optimize Temp, Time, Ratio CheckConditions->Optimize Sub-optimal CheckPurity Analyze Substrate Purity CheckEnzyme->CheckPurity Active NewEnzyme Use Fresh Enzyme Batch CheckEnzyme->NewEnzyme Inactive CheckByproducts Analyze for Byproducts CheckPurity->CheckByproducts Pure PurifySubstrates Purify Starting Materials CheckPurity->PurifySubstrates Impure AdjustConditions Adjust Conditions to Minimize (e.g., lower temp, shorter time) CheckByproducts->AdjustConditions Present Solution Improved Yield Optimize->Solution NewEnzyme->Solution PurifySubstrates->Solution AdjustConditions->Solution

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Matrix Effects in 1-Oleoyl-3-palmitoylglycerol (OPG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of 1-Oleoyl-3-palmitoylglycerol (OPG) and other lipids using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In bioanalysis, these effects must be evaluated and controlled to ensure data reliability.[4]

Q2: Why is the quantification of this compound (OPG) particularly susceptible to matrix effects?

A2: OPG, as a triacylglycerol, is often analyzed in complex biological matrices like plasma or serum. These matrices are rich in other lipids, particularly phospholipids (B1166683), which are major contributors to matrix effects in electrospray ionization (ESI) mass spectrometry.[2][3][5] Phospholipids can co-elute with OPG and suppress its ionization, leading to inaccurate and irreproducible results.[5][6][7] The trend towards faster chromatographic separations further increases the likelihood of co-elution and associated ion suppression.[7]

Q3: What are the most common sources of matrix effects in biological samples?

A3: The most common sources of matrix effects are endogenous components of the biological sample.[1] For lipid analysis in plasma or serum, phospholipids are the primary cause of ion suppression.[5][6][8] Other sources can include salts, proteins, and anticoagulants introduced during sample collection.[1][9] These components can interfere with the droplet formation and ionization processes in the MS source.[5]

Q4: How can I detect and quantitatively assess the extent of matrix effects in my OPG assay?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][2][10] A constant flow of OPG standard is infused into the eluent stream after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[10][11]

  • Post-Extraction Spike: This is a quantitative approach to measure the absolute matrix effect.[1][2] It involves comparing the signal response of an analyte spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat solvent. The percentage difference in the signal indicates the extent of ion suppression or enhancement.[2]

Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) in managing matrix effects?

A5: A stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects.[3] An ideal SIL-IS, such as ¹³C- or D-labeled OPG, is chemically identical to the analyte and will co-elute with it.[3][12] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1][12]

Troubleshooting Guide

Problem / SymptomPossible CauseRecommended Action
Poor reproducibility and accuracy, especially at low concentrations (LLOQ). Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids) are suppressing or enhancing the OPG signal.[5]1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the effect. 2. Improve Sample Cleanup: Switch from simple protein precipitation to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), such as HybridSPE, to remove phospholipids.[8][13] 3. Optimize Chromatography: Modify the LC gradient to better separate OPG from interfering matrix components.[2] 4. Use a SIL-IS: Employ a stable isotope-labeled internal standard for OPG to compensate for signal variability.[3][12]
Gradual decrease in MS signal intensity over multiple injections. System Contamination: Buildup of non-volatile matrix components, like lipids, on the HPLC column and in the MS ion source.[6]1. Enhance Sample Preparation: Use a more rigorous extraction method (e.g., HybridSPE) to produce cleaner extracts.[6] 2. Implement Column Washing: Add a strong wash step at the end of each chromatographic run to elute strongly retained contaminants.[14] 3. Regular Maintenance: Perform routine cleaning of the mass spectrometer's ion source.
Inconsistent peak shapes (e.g., splitting, fronting, or tailing). Chromatographic Interference: Co-eluting matrix components are interacting with the analyte on the column or causing column degradation.[14]1. Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak resolution.[2] 2. Use a Guard Column: Install a guard column to protect the analytical column from strongly retained matrix components.[14] 3. Evaluate Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte remains above the detection limit.[2][10]
High background noise in the chromatogram. Matrix Contamination: The sample extract is not clean, leading to a high chemical background in the mass spectrometer.[15]1. Review Sample Preparation: Ensure the chosen extraction method effectively removes a broad range of interferences. LLE or SPE are generally better than protein precipitation for reducing background.[5][13] 2. Check Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to avoid introducing external contaminants.[15]

Experimental Workflows and Protocols

Visualizing the Workflow

The following diagrams illustrate key workflows for OPG quantification and troubleshooting matrix effects.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Lipid Extraction (PPT, LLE, or SPE) Spike->Extraction Evap Dry & Reconstitute Extraction->Evap LC LC Separation Evap->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: A typical experimental workflow for lipidomics analysis.

start Inconsistent or Inaccurate OPG Results assess Assess Matrix Effect (Post-Extraction Spike) start->assess check Is |ME%| > 15%? assess->check improve_sp Improve Sample Prep (e.g., use HybridSPE) check->improve_sp Yes other Investigate Other Issues (e.g., instrument error) check->other No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil Use Stable Isotope- Labeled IS optimize_lc->use_sil reassess Re-validate Method use_sil->reassess

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol is used to determine the percentage of ion suppression or enhancement.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the OPG standard into the final analysis solvent (e.g., methanol/isopropanol) at a known concentration (e.g., low and high QC levels).

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma with no OPG) through your entire sample preparation workflow (e.g., extraction and reconstitution).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the OPG standard to the same final concentration as in Set A.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak area for OPG.

  • Calculate Matrix Effect (%ME):

    • %ME = ( (Peak Area in Set C) / (Peak Area in Set A) - 1 ) * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -15% and +15% is often considered acceptable.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol, based on the Folch method, is effective at removing proteins and some polar interferences.[16][17]

  • To 10 µL of plasma, add 10 µL of the internal standard solution.

  • Add 160 µL of ice-cold methanol, followed by 320 µL of ice-cold chloroform.

  • Vortex the mixture for 10 seconds and sonicate for 1 hour.[16]

  • Add water to induce phase separation (typically ~20% of the total volume).

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.[16]

  • Carefully collect the lower organic layer (chloroform layer), which contains the lipids.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system.

Protocol 3: Sample Preparation via Hybrid Solid-Phase Extraction (HybridSPE®)

This method combines the simplicity of protein precipitation with the selectivity of SPE to specifically target the removal of both phospholipids and proteins.[8]

  • Spike 100 µL of plasma with the internal standard in a microcentrifuge tube.

  • Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Load the supernatant onto a HybridSPE®-Phospholipid plate or cartridge.

  • Apply a vacuum or positive pressure to pull the sample through the sorbent bed. The phospholipids are retained by the specialized sorbent, while the analytes of interest pass through.

  • Collect the eluate, which is now depleted of phospholipids.

  • The collected eluate can be directly injected or evaporated and reconstituted if further concentration is needed.

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the removal of interfering phospholipids and, consequently, on the accuracy of quantification.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Analyte Recovery

Sample Preparation MethodRelative Phospholipid Residue (%)Analyte Recovery (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) ~100% (Baseline)90-100%Fast and simpleHigh levels of residual phospholipids, leading to significant matrix effects.[6][8]
Liquid-Liquid Extraction (LLE) 30-50%70-90%Good removal of proteins and polar interferencesCan be labor-intensive; some phospholipids may still co-extract.[8]
Solid-Phase Extraction (SPE) 10-20%80-95%Selective removal of interferencesRequires method development to optimize sorbent and solvents.
HybridSPE®-Precipitation < 2%85-99%Excellent and specific removal of phospholipids and proteins.[7][8]Higher initial cost per sample compared to PPT.

Data are generalized from typical performance characteristics reported in bioanalytical literature.[7][8][13]

References

Technical Support Center: 1-Oleoyl-3-palmitoylglycerol (OPG) for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for dissolving and using 1-Oleoyl-3-palmitoylglycerol (OPG) in cell culture experiments. As a diacylglycerol, OPG is hydrophobic and requires specific preparation for effective and reproducible cell treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OPG) and what is its role in cells?

This compound is a diacylglycerol (DAG) where oleic acid and palmitic acid are esterified to the sn-1 and sn-3 positions of the glycerol (B35011) backbone, respectively. In biological systems, DAGs are crucial signaling molecules and are intermediates in lipid metabolism. OPG can serve as a substrate for enzymes like diacylglycerol acyltransferase (DAGAT), which is involved in the synthesis of triacylglycerols.[1][2] Its structure suggests it may influence cellular processes involving lipid signaling and metabolism.

Q2: What solvents can be used to dissolve OPG?

OPG is a lipid and is therefore insoluble in water but soluble in organic solvents. For cell culture applications, the most commonly recommended solvents are sterile dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). While chloroform (B151607) and ethyl acetate (B1210297) are also effective solvents for OPG, they are generally not compatible with live cell experiments due to their high toxicity.[1]

Q3: What is the recommended method for preparing an OPG stock solution?

To prepare a stock solution, dissolve OPG in 100% sterile DMSO or ethanol to a high concentration (e.g., 10-100 mM). Gentle warming (to 37°C) and vortexing or sonication can aid in complete dissolution.[3] Store the stock solution in amber vials at -20°C to protect it from light and prevent degradation.

Q4: How do I prepare the final working concentration of OPG for my cell treatment?

Due to its hydrophobicity, directly diluting the OPG stock solution into aqueous cell culture medium can cause it to precipitate. To avoid this, it is highly recommended to complex the OPG with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA). A common method is to first dilute the OPG stock solution into a serum-free medium containing BSA, allow it to complex, and then add this to your cells. The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2][4]

Q5: What are the potential cellular effects of OPG treatment?

While specific signaling pathways activated by OPG are not well-documented in the available literature, as a diacylglycerol, it may influence pathways regulated by protein kinase C (PKC) and other lipid-sensing proteins. A structurally related triglyceride, 1,3-Dioleoyl-2-palmitoylglycerol (OPO), has been shown to promote intestinal stem cell differentiation and enhance intestinal barrier function in neonatal mice.[5][6][7] This suggests that OPG could potentially impact cell differentiation and function.

Experimental Protocols

Protocol 1: Preparation of OPG-BSA Complex for Cell Treatment

This protocol describes the preparation of a 100 µM OPG working solution complexed with BSA.

Materials:

  • This compound (OPG)

  • Dimethyl sulfoxide (DMSO), sterile

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM)

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare a 100 mM OPG Stock Solution:

    • Weigh out the required amount of OPG. The molecular weight of OPG is approximately 594.95 g/mol .

    • Dissolve the OPG in sterile DMSO to a final concentration of 100 mM.

    • Ensure complete dissolution by gentle vortexing. If necessary, warm the solution to 37°C for a short period.

    • Store the stock solution in small aliquots at -20°C.

  • Prepare a 10% BSA Solution:

    • Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v).

    • Sterile-filter the solution through a 0.22 µm filter.

    • Warm the 10% BSA solution to 37°C before use.

  • Prepare the OPG-BSA Complex (1 mM Intermediate Stock):

    • In a sterile tube, add 10 µL of the 100 mM OPG stock solution to 990 µL of the pre-warmed 10% BSA solution.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form. This results in a 1 mM OPG solution in 10% BSA.

  • Prepare the Final 100 µM Working Solution:

    • Dilute the 1 mM OPG-BSA complex 1:10 in your complete cell culture medium. For example, add 100 µL of the 1 mM OPG-BSA complex to 900 µL of complete medium.

    • The final concentration will be 100 µM OPG with 1% BSA.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentrations of DMSO and BSA as the OPG treatment group. For the example above, this would be 0.1% DMSO and 1% BSA in the complete medium.

  • Cell Treatment:

    • Remove the existing medium from your cells and replace it with the medium containing the OPG-BSA complex or the vehicle control.

    • Incubate for the desired experimental duration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
OPG precipitates when added to the cell culture medium. 1. High final concentration of OPG. 2. Inadequate complexing with BSA. 3. The temperature of the medium is too low.1. Try a lower working concentration of OPG. 2. Increase the BSA concentration or the incubation time for complex formation. 3. Ensure all solutions are pre-warmed to 37°C. 4. Prepare the OPG-BSA complex in serum-free medium before adding it to the complete medium containing serum.
High cell death or signs of cytotoxicity. 1. The final concentration of DMSO or ethanol is too high. 2. OPG itself is cytotoxic to your cell line at the tested concentration.1. Ensure the final solvent concentration is below 0.1%.[2][4] Perform a solvent toxicity curve for your specific cell line. 2. Perform a dose-response experiment to determine the optimal non-toxic concentration of OPG.
Inconsistent or no observable effect of OPG treatment. 1. Degradation of the OPG stock solution. 2. Insufficient delivery of OPG to the cells. 3. The chosen cell line is not responsive to OPG.1. Prepare fresh OPG stock solution. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. 2. Optimize the OPG to BSA molar ratio. A 2:1 to 4:1 ratio is often a good starting point. 3. Consider using a cell line known to be responsive to lipid signaling or one that expresses high levels of DAG-metabolizing enzymes.

Quantitative Data Summary

Table 1: Recommended Solvent Concentrations for Cell Culture

SolventRecommended Final ConcentrationMaximum Tolerable Concentration (Cell-type dependent)
DMSO< 0.1%≤ 0.5%[4]
Ethanol< 0.1%≤ 0.5%[1]

Table 2: Example Preparation of OPG Working Solutions

Desired Final OPG ConcentrationVolume of 100 mM OPG Stock (in DMSO)Volume of 10% BSA SolutionFinal Volume in Complete MediumFinal DMSO ConcentrationFinal BSA Concentration
10 µM1 µL99 µL10 mL0.01%0.1%
50 µM5 µL495 µL10 mL0.05%0.5%
100 µM10 µL990 µL10 mL0.1%1.0%

Visualizations

experimental_workflow Experimental Workflow: OPG Preparation and Cell Treatment cluster_prep Preparation Steps cluster_treatment Cell Treatment prep_stock 1. Prepare 100 mM OPG Stock in Sterile DMSO complex 3. Form OPG-BSA Complex (1 mM Intermediate Stock) Incubate at 37°C prep_stock->complex prep_bsa 2. Prepare 10% Fatty Acid-Free BSA in Serum-Free Medium prep_bsa->complex dilute 4. Dilute OPG-BSA Complex to Final Working Concentration in Complete Medium complex->dilute treat 5. Treat Cells with OPG Solution dilute->treat analyze 6. Incubate and Analyze Cellular Response treat->analyze control Prepare Vehicle Control (DMSO + BSA) control->treat Parallel Treatment

Caption: Workflow for OPG solution preparation and cell treatment.

troubleshooting_logic Troubleshooting Logic for OPG Experiments start Start Experiment issue Issue Encountered? start->issue precipitate Precipitation? issue->precipitate Yes success Experiment Successful issue->success No toxicity Cytotoxicity? precipitate->toxicity No solution_precipitate Adjust Concentrations (OPG, BSA) Check Temperature precipitate->solution_precipitate Yes no_effect No Effect? toxicity->no_effect No solution_toxicity Lower Solvent/OPG Dose Run Toxicity Controls toxicity->solution_toxicity Yes no_effect->success No solution_no_effect Check Stock Integrity Optimize BSA Ratio Verify Cell Model no_effect->solution_no_effect Yes solution_precipitate->start Re-attempt solution_toxicity->start Re-attempt solution_no_effect->start Re-attempt

Caption: Decision tree for troubleshooting common OPG experimental issues.

References

Contamination issues in commercial 1-Oleoyl-3-palmitoylglycerol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-Oleoyl-3-palmitoylglycerol (OPO) standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound (OPO) standards?

A1: The most prevalent impurities in commercial OPO standards are structurally related triacylglycerols (TAGs). These can arise from the synthesis process or degradation. Key contaminants include:

  • Regioisomers: The most common regioisomer is 1,2-dipalmitoyl-3-oleoylglycerol (PPO) and 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP). These isomers have the same molecular weight as OPO, making them challenging to separate and identify.

  • Other Triacylglycerols: Depending on the synthetic route and the purity of the starting materials (oleic acid and palmitic acid), other TAGs may be present. These can include tripalmitin (B1682551) (PPP), triolein (B1671897) (OOO), and other mixed-acid TAGs.

  • Diacylglycerols (DAGs) and Monoacylglycerols (MAGs): Incomplete synthesis or hydrolysis can lead to the presence of 1,3-dioleoylglycerol, 1,2-dioleoylglycerol, 1-palmitoylglycerol, 3-palmitoylglycerol, and 2-oleoylglycerol.

  • Free Fatty Acids (FFAs): Residual starting materials, such as oleic acid and palmitic acid, may be present.

  • Oxidation Products: As OPO contains an unsaturated oleic acid moiety, it is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products, especially with improper storage.

Q2: How can I assess the purity of my OPO standard?

A2: A multi-technique approach is recommended for a comprehensive purity assessment of your OPO standard. No single method can identify all potential impurities. The primary recommended techniques are:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a robust method for separating OPO from many of its common impurities, including other TAGs, DAGs, MAGs, and FFAs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After transesterification to fatty acid methyl esters (FAMEs), GC-MS can be used to determine the fatty acid composition of the standard. This will reveal the presence of any fatty acids other than oleic and palmitic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify isomeric impurities.

Q3: What are the recommended storage and handling conditions for OPO standards?

A3: To ensure the stability and longevity of your OPO standard, adhere to the following storage and handling guidelines:

  • Storage Temperature: Store the standard at -20°C or lower in a tightly sealed container. For long-term storage, -80°C is preferable.

  • Inert Atmosphere: To prevent oxidation, store the standard under an inert gas like argon or nitrogen.

  • Solvent: If the standard is in a solvent, ensure it is a high-purity, degassed solvent. Be aware that storing lipids in an excess of water can lead to hydrolysis.

  • Handling: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis. Minimize the time the container is open. For repeated use, it is advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my OPO standard. What could be the cause?

A4: Unexpected peaks can arise from several sources. Here is a troubleshooting guide:

  • Contamination from the analytical system: Run a blank injection (solvent only) to check for system contamination. Common contaminants include plasticizers from tubing or vials, and residues from previous analyses.

  • Impurity in the standard: As discussed in Q1, your standard may contain regioisomers, other TAGs, or degradation products. Refer to the supplier's certificate of analysis for information on potential impurities.

  • Sample degradation: OPO can degrade if not handled properly. Ensure you are following the recommended storage and handling procedures (see Q3). Oxidation of the oleic acid moiety is a common cause of degradation.

  • Solvent impurities: Use high-purity solvents for your analysis. Impurities in the mobile phase or sample solvent can appear as peaks in the chromatogram.

Troubleshooting Guides

Issue 1: Poor Solubility of OPO Standard

Symptoms:

  • The OPO standard does not fully dissolve in the chosen solvent.

  • A cloudy or precipitated solution is observed.

  • Inconsistent results are obtained in downstream experiments.

Possible Causes and Solutions:

Cause Solution
Inappropriate Solvent OPO is a nonpolar lipid and is generally soluble in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758), as well as in hexane (B92381) and other nonpolar organic solvents. It has limited solubility in more polar solvents like ethanol (B145695) and methanol, especially at high concentrations. For cell culture experiments, a stock solution in a biocompatible solvent like DMSO or ethanol at a high concentration can be prepared and then diluted into the culture medium. Be aware of the final solvent concentration in your experiment, as it may affect the cells.
Low Temperature The solubility of lipids decreases at lower temperatures. Gently warm the solution to aid dissolution. However, avoid excessive heat, which can cause degradation.
High Concentration Attempting to dissolve a large amount of OPO in a small volume of solvent can lead to saturation. Try reducing the concentration.
Impurity Presence Highly saturated impurities like tripalmitin (PPP) can have lower solubility than OPO and may precipitate out of solution.
Issue 2: Inconsistent Quantification in HPLC-ELSD Analysis

Symptoms:

  • Poor reproducibility of peak areas between injections.

  • Non-linear calibration curve.

Possible Causes and Solutions:

Cause Solution
ELSD Parameter Optimization The response of the ELSD is highly dependent on the nebulizer and evaporator temperatures, as well as the gas flow rate. These parameters need to be optimized for the specific mobile phase and analyte. For TAG analysis, lower evaporator temperatures are often required to prevent volatilization of the analyte.
Mobile Phase Volatility The mobile phase should be sufficiently volatile to be completely evaporated in the ELSD. Non-volatile buffers or salts should be avoided.
Detector Non-linearity The ELSD response is not inherently linear. A logarithmic transformation of both concentration and peak area can often linearize the response. A multi-point calibration curve is essential for accurate quantification.
Sample Overload Injecting too much sample can lead to peak broadening and a non-linear response. Reduce the injection volume or sample concentration.

Quantitative Data Summary

Table 1: Typical Purity Specifications for Commercial OPO Standards

Parameter Typical Specification Analytical Method
Purity (as OPO) ≥98%HPLC-ELSD
Fatty Acid Composition (Palmitic Acid) 33.3 ± 1.0%GC-MS (of FAMEs)
Fatty Acid Composition (Oleic Acid) 66.7 ± 1.0%GC-MS (of FAMEs)
Regioisomeric Purity (sn-2 Palmitate) ≥95%Enzymatic Hydrolysis followed by GC-MS

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TAGs using HPLC-ELSD

Analyte LOD (µg on column) LOQ (µg on column)
Triacylglycerols (general) ~0.1 - 0.5~0.3 - 1.5
This compound (OPO) ~0.2~0.6

Note: LOD and LOQ are highly dependent on the specific instrument, mobile phase, and ELSD settings.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for OPO Purity Assessment

Objective: To separate and quantify this compound and its common impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD)

  • C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • OPO standard

Procedure:

  • Sample Preparation: Prepare a stock solution of the OPO standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

  • HPLC Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Dichloromethane/Isopropanol (80:20, v/v)

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B (linear gradient)

      • 20-25 min: 90% B (isocratic)

      • 25-30 min: 90-10% B (linear gradient)

      • 30-35 min: 10% B (isocratic - re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 40°C

    • Gas (Nitrogen) Flow: 1.5 L/min

  • Data Analysis:

    • Identify the peak corresponding to OPO based on its retention time compared to a reference standard.

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the OPO standard as the percentage of the OPO peak area relative to the total peak area.

    • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration for the standards. Use this curve to quantify OPO in unknown samples.

Protocol 2: GC-MS Method for Fatty Acid Composition Analysis

Objective: To determine the fatty acid profile of the OPO standard after conversion to fatty acid methyl esters (FAMEs).

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • OPO standard

  • Methanolic HCl (3N) or BF₃-Methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

Procedure:

  • Transesterification (Acid-catalyzed):

    • Weigh approximately 10 mg of the OPO standard into a screw-cap test tube.

    • Add 2 mL of methanolic HCl.

    • Seal the tube and heat at 80°C for 2 hours.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp 1: 10°C/min to 180°C

      • Ramp 2: 5°C/min to 240°C, hold for 10 min

    • Carrier Gas (Helium) Flow: 1.0 mL/min

    • Split Ratio: 50:1

    • MS Conditions (if applicable):

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 50-550

  • Data Analysis:

    • Identify the FAME peaks by comparing their retention times and mass spectra to a known FAME standard mixture.

    • Calculate the relative percentage of each fatty acid by dividing its peak area by the total area of all fatty acid peaks.

Visualizations

Signaling Pathways of OPO Digestion Products

This compound is hydrolyzed in the gut to produce oleic acid, palmitic acid, and 2-oleoylglycerol. These molecules can then participate in various cellular signaling pathways.

OPO_Digestion_and_Signaling cluster_digestion Digestion in the Gut cluster_signaling Cellular Signaling OPO This compound (OPO) Lipase Pancreatic Lipase OPO->Lipase Oleic_Acid Oleic Acid Lipase->Oleic_Acid releases Palmitic_Acid Palmitic Acid Lipase->Palmitic_Acid releases MAG 2-Oleoylglycerol Lipase->MAG releases MAPK MAPK Pathway Oleic_Acid->MAPK Insulin Insulin Signaling Oleic_Acid->Insulin Palmitic_Acid->Insulin Inflammation Inflammatory Pathways Palmitic_Acid->Inflammation GPR119 GPR119 MAG->GPR119

Caption: Digestion of OPO and subsequent signaling roles of its products.

Experimental Workflow for Purity Analysis

The following workflow outlines the steps for a comprehensive purity assessment of an OPO standard.

Purity_Workflow cluster_sample Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_final Final Purity Confirmation start OPO Standard dissolve Dissolve in appropriate solvent start->dissolve hplc Inject into HPLC-ELSD dissolve->hplc fame Transesterification to FAMEs dissolve->fame nmr Acquire 1H and 13C NMR spectra dissolve->nmr hplc_result Purity Assessment (%, relative to all peaks) hplc->hplc_result final Comprehensive Purity Profile hplc_result->final gcms Inject into GC-MS fame->gcms gcms_result Fatty Acid Composition (Oleic vs. Palmitic) gcms->gcms_result gcms_result->final nmr_result Structural Confirmation & Isomer Identification nmr->nmr_result nmr_result->final

Caption: Workflow for comprehensive purity analysis of OPO standards.

Technical Support Center: Enhancing Chromatographic Resolution of 1-Oleoyl-3-palmitoylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of 1-Oleoyl-3-palmitoylglycerol (OPO) and its positional isomers, such as 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO).

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound (OPO) and its isomers so challenging?

The separation of OPO and its positional isomers, like PPO, is difficult due to their high structural similarity. These molecules have the same fatty acid composition and, consequently, the same equivalent carbon number (ECN).[1] This results in very similar physicochemical properties, leading to co-elution in conventional chromatographic systems.[1] The only difference lies in the position of the fatty acids on the glycerol (B35011) backbone, which requires highly selective chromatographic methods to resolve.[1]

Q2: What are the primary chromatographic techniques for separating OPO isomers?

The two main high-performance liquid chromatography (HPLC) techniques for this challenge are Non-Aqueous Reversed-Phase (NARP) HPLC and Silver Ion HPLC (Ag+-HPLC).[1] NARP-HPLC separates triglycerides based on their partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[1] Ag+-HPLC utilizes the interaction between the π-electrons of the double bonds in the unsaturated fatty acids and silver ions on the stationary phase, offering selectivity based on the number, geometry, and position of these double bonds.[1] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for these separations.[2]

Q3: Which type of HPLC column is most effective for separating OPO and PPO isomers?

For reversed-phase separations, non-endcapped polymeric octadecylsilyl (ODS) columns have demonstrated superior ability to differentiate between these positional isomers compared to monomeric ODS columns.[3][4][5] Polymeric ODS stationary phases appear to have a greater capacity to recognize the subtle structural differences between these isomer pairs.[4][5] Silver-ion (Ag+-HPLC) columns are also a very powerful option, specifically designed to separate unsaturated compounds based on their double bonds.[3][6]

Q4: How does mobile phase composition affect the resolution of OPO isomers?

The mobile phase composition is a critical factor for achieving selectivity. In NARP-HPLC, acetonitrile (B52724) is a common primary solvent, often mixed with modifiers like isopropanol, acetone (B3395972), or dichloromethane (B109758) to fine-tune the separation.[3][7][8] The choice and proportion of the modifier can significantly alter the retention and resolution of the isomers.[7] For instance, a mobile phase of acetonitrile and 2-propanol has been successfully used to separate triacylglycerol isomers with the same ECN.[7] In Ag+-HPLC, solvent systems are often based on n-hexane or heptane (B126788) with modifiers like acetonitrile, 2-propanol, and ethyl acetate.[9][10]

Q5: What is the role of column temperature in the separation of these isomers?

Column temperature is a crucial and sometimes non-intuitive parameter. In NARP-HPLC, lowering the column temperature can enhance the resolution of certain isomer pairs. For example, the best resolution for OPO and its isomer OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol) on a non-endcapped polymeric ODS column was achieved at 10°C.[3][4][5] Conversely, for POP and PPO, a temperature of 25°C was found to be optimal on the same type of column.[3][4][5] In Ag+-HPLC with hexane-based mobile phases, increasing the temperature can paradoxically increase the retention times of unsaturated triacylglycerols, which may improve resolution.[6][10]

Troubleshooting Guide

Problem: Poor or No Resolution Between OPO and PPO Isomers

This is the most common challenge. The following steps can help you troubleshoot and improve your separation.

Caption: Troubleshooting workflow for poor resolution of OPO/PPO isomers.

Step 1: Verify Your Stationary Phase

  • Suggested Action: Confirm that you are using a non-endcapped polymeric ODS column, as these have shown the best performance for separating these specific positional isomers.[4][5] If you are using a standard monomeric C18 column, consider switching.

Step 2: Optimize Column Temperature

  • Suggested Action: Temperature is a critical parameter that must be optimized. For the separation of POP and PPO, a temperature of 25°C has been shown to be effective.[4][5] For OPO and OOP, 10°C provided the best results.[4][5] It is recommended to perform a temperature study (e.g., from 10°C to 40°C) to find the optimal condition for your specific isomers and system.

Step 3: Adjust Mobile Phase Composition

  • Suggested Action: Systematically vary the composition of your mobile phase. If you are using an acetonitrile/isopropanol mixture, try altering the ratio. Small changes in solvent strength and selectivity can have a significant impact on resolution.[1][7]

Step 4: Consider Silver Ion HPLC (Ag+-HPLC)

  • Suggested Action: If NARP-HPLC does not yield the desired resolution, Ag+-HPLC is a powerful alternative. This technique separates isomers based on their interaction with silver ions, which is influenced by the position of the double bonds.[1][6][9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for POP/PPO and OPO/OOP Isomers

This protocol is based on methodologies that have successfully separated these challenging isomer pairs.[3][4][5]

  • Objective: To resolve positional isomers of dipalmitoyl-oleoyl-glycerol (POP/PPO) and dioleoyl-palmitoyl-glycerol (OPO/OOP).

  • Instrumentation: HPLC system with a precise pump and a column thermostat.

  • Sample Preparation: Dissolve the triacylglycerol sample in acetone or the mobile phase modifier at a concentration of 1-5 mg/mL.[3]

Caption: General experimental workflow for HPLC analysis of TAG isomers.

Chromatographic Conditions:

ParameterCondition for POP/PPOCondition for OPO/OOP
Column Non-endcapped polymeric ODSNon-endcapped polymeric ODS
Mobile Phase Acetonitrile / IsopropanolAcetonitrile / Isopropanol
Flow Rate 0.8 - 1.0 mL/min[3]0.8 - 1.0 mL/min[3]
Column Temp. 25°C [3][4][5]10°C [3][4][5]
Injection Vol. 10-20 µL[3]10-20 µL[3]
Detector ELSD or Mass Spectrometer (MS)ELSD or Mass Spectrometer (MS)
Protocol 2: Silver Ion HPLC (Ag+-HPLC) for Unsaturated Isomers

This protocol provides a general framework for separating triacylglycerol isomers based on unsaturation.[6][9]

  • Objective: To separate triacylglycerol isomers differing in the position of double bonds.

  • Instrumentation: HPLC system with a column oven and an Evaporative Light-Scattering Detector (ELSD) or MS.

Chromatographic Conditions:

ParameterGeneral Condition
Column Silver Ion Column (e.g., ChromSpher 5 Lipids)[6]
Mobile Phase n-Hexane or Heptane with modifiers like Acetonitrile, 2-Propanol, Ethyl Acetate[9][10]
Flow Rate ~0.8 mL/min[9]
Column Temp. Temperature optimization is crucial (e.g., 10°C to 40°C). Higher temperatures may increase retention for unsaturated TAGs in hexane-based mobile phases.[6][10]
Detector ELSD or MS

Data Presentation

Table 1: Influence of Column Temperature on Isomer Separation (NARP-HPLC)

Isomer PairColumn TypeOptimal TemperatureReference
POP / PPONon-endcapped polymeric ODS25°C[4][5]
OPO / OOPNon-endcapped polymeric ODS10°C[4][5]

Table 2: Comparison of Chromatographic Techniques for OPO Isomer Separation

TechniqueStationary PhaseSeparation PrincipleKey AdvantageKey Disadvantage
NARP-HPLC Polymeric ODS (C18)Partitioning based on polarity/ECN[1]Good for general TAG profiling.Requires extensive method development for regioisomers.[1]
Ag+-HPLC Silver ions bonded to silicaπ-complex formation with double bonds[1]Excellent selectivity for isomers based on unsaturation.[1]Lower selectivity for TAGs differing only in acyl chain length.[1]
SFC Various (including chiral)Partitioning in supercritical fluidFast separations, reduced solvent consumption.[11]Requires specialized instrumentation.

References

Minimizing degradation of 1-Oleoyl-3-palmitoylglycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 1-Oleoyl-3-palmitoylglycerol (OPO) during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of OPO.

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color, viscosity) Oxidation of the oleoyl (B10858665) moiety.Store OPO under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Use amber vials to protect from light, which can catalyze oxidation.
Decrease in pH of the sample solution Hydrolysis of ester bonds, leading to the formation of free fatty acids (oleic and palmitic acid).Ensure the storage solvent is dry and aprotic. Store at low temperatures (-20°C or below) to reduce the rate of hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting the sample.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products such as hydroperoxides, aldehydes, ketones from oxidation, or di- and monoglycerides (B3428702) from hydrolysis.Confirm the identity of new peaks using mass spectrometry (MS). Review storage conditions and handling procedures to identify potential sources of degradation. Implement a stability testing protocol to monitor the purity of OPO over time.
Inconsistent experimental results Degradation of OPO leading to variations in the concentration of the active compound and the presence of interfering degradation products.Always use freshly prepared solutions of OPO for experiments. Verify the purity of the stock material before use, especially for long-term studies. Re-evaluate and validate analytical methods to ensure they are stability-indicating.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (OPO)?

A1: The two primary degradation pathways for OPO are hydrolysis and oxidation .

  • Hydrolysis: This involves the cleavage of the ester linkages, resulting in the formation of glycerol, free oleic acid, and free palmitic acid. This process can be catalyzed by acids, bases, or enzymes (lipases) and is accelerated by the presence of moisture.

  • Oxidation: This primarily occurs at the double bond of the oleic acid residue. It is a free-radical chain reaction initiated by factors like light, heat, and the presence of metal ions. This leads to the formation of various degradation products, including hydroperoxides, aldehydes, ketones, and shorter-chain fatty acids, which can alter the properties and activity of the compound.

Q2: What are the ideal storage conditions for OPO to minimize degradation?

A2: To minimize degradation, OPO should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C or lowerReduces the rate of both hydrolytic and oxidative reactions.
Atmosphere Inert gas (e.g., argon, nitrogen)Prevents oxidation by displacing oxygen.
Light Protection from light (e.g., amber vials)Light can initiate and accelerate oxidative degradation.
Moisture Anhydrous conditionsMinimizes the risk of hydrolysis of the ester bonds.
Container Tightly sealed glass vials with Teflon-lined capsPrevents contamination and exposure to air and moisture. Avoids leaching of plasticizers from plastic containers.

Q3: How can I monitor the stability of my OPO samples?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD), is recommended. This method should be able to separate and quantify the intact OPO from its potential degradation products. Regular testing of stored samples against a freshly prepared standard can help track any changes in purity over time.

Q4: What are the signs of OPO degradation?

A4: Signs of degradation can be both physical and chemical. Physical signs may include a change in color (yellowing), an increase in viscosity, or the development of an off-odor (rancidity). Chemically, degradation can be detected by a decrease in the peak area of OPO and the appearance of new peaks corresponding to degradation products in a chromatogram. An increase in the acid value of the sample can also indicate hydrolysis.

Experimental Protocols

Protocol: Stability Assessment of this compound (OPO) using a Stability-Indicating HPLC-MS Method

1. Objective:

To assess the stability of OPO under various stress conditions (hydrolysis, oxidation, and thermal stress) and to monitor its degradation over time under recommended storage conditions.

2. Materials and Reagents:

  • This compound (OPO) standard

  • HPLC-grade acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

  • HPLC system with a C18 column and a mass spectrometer (MS) detector

3. Preparation of Solutions:

  • OPO Stock Solution (1 mg/mL): Accurately weigh and dissolve OPO in isopropanol.

  • Mobile Phase A: 90:10 water/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Mix OPO stock solution with 1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix OPO stock solution with 1 M NaOH and incubate at 60°C.

  • Oxidation: Mix OPO stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solid OPO or a solution at 80°C.

  • Control: OPO solution stored at -20°C.

    Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and analyzed by HPLC-MS.

5. Long-Term Stability Study:

  • Store aliquots of OPO under the recommended conditions (-20°C, inert atmosphere, protected from light).

  • Analyze samples at predetermined time points (e.g., 0, 3, 6, 12, 24 months).

6. HPLC-MS Analysis:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B to separate OPO from its degradation products.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode, monitoring for the parent ion of OPO and potential degradation products.

7. Data Analysis:

  • Calculate the percentage of OPO remaining at each time point relative to the initial concentration.

  • Identify and quantify major degradation products.

  • Determine the degradation rate under each stress condition.

Visualizations

Hydrolysis_Pathway cluster_products Degradation Products OPO This compound (OPO) OPO->Products H2O 3 H₂O H2O->Products  Hydrolysis (Acid, Base, or Enzyme) Glycerol Glycerol Products->Glycerol Oleic_Acid Oleic Acid Products->Oleic_Acid Palmitic_Acid Palmitic Acid Products->Palmitic_Acid

Hydrolysis Degradation Pathway of OPO.

Oxidation_Pathway OPO Oleoyl Moiety in OPO (Unsaturated Fatty Acid Chain) Radical Lipid Radical (L•) OPO->Radical H• abstraction Initiation Initiation (Light, Heat, Metal Ions) Initiation->OPO Peroxy_Radical Lipid Peroxy Radical (LOO•) Radical->Peroxy_Radical + O₂ Oxygen O₂ Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + LH Lipid_Molecule Another Lipid Molecule (LH) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition

Autoxidation Pathway of the Oleoyl Moiety in OPO.

Troubleshooting_Workflow Start Degradation Suspected (e.g., new HPLC peak, color change) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Handling Review Handling Procedures (Solvents, Containers, Freeze-Thaw) Start->Check_Handling Analyze_Sample Analyze Sample with Stability-Indicating Method (e.g., HPLC-MS) Check_Storage->Analyze_Sample Check_Handling->Analyze_Sample Identify_Products Identify Degradation Products Analyze_Sample->Identify_Products Hydrolysis Hydrolysis Products Identified (Free Fatty Acids, Glycerides) Identify_Products->Hydrolysis Oxidation Oxidation Products Identified (Hydroperoxides, Aldehydes) Identify_Products->Oxidation Action_Hydrolysis Action: - Use anhydrous solvents - Store at lower temp - Aliquot to avoid freeze-thaw Hydrolysis->Action_Hydrolysis Yes Action_Oxidation Action: - Store under inert gas - Use amber vials - Add antioxidant (if compatible) Oxidation->Action_Oxidation Yes End Problem Resolved Action_Hydrolysis->End Action_Oxidation->End

Troubleshooting Workflow for OPO Degradation.

Technical Support Center: Overcoming Poor Solubility of 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 1-Oleoyl-3-palmitoylglycerol (POPC) in aqueous buffers during their experiments.

Troubleshooting Guides

Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Buffer

Question: I've dissolved this compound in an organic solvent to make a stock solution, but upon diluting it into my aqueous experimental buffer, a precipitate forms. How can I resolve this?

Answer: This is a common issue due to the hydrophobic nature of this compound, which is practically insoluble in water.[1][2] Here are several approaches to overcome this, ranging from simple physical dispersion to the use of solubilizing agents.

1. Physical Dispersion Methods: Vesicle Formation

Instead of a true solution, you can create a stable suspension of this compound vesicles (liposomes) in your aqueous buffer. This is often the preferred method for cell culture experiments and in vitro assays where the lipid needs to be presented in a biologically relevant form.

  • Sonication: This method uses high-frequency sound waves to break down large lipid aggregates into smaller, more stable unilamellar vesicles (SUVs) or multilamellar vesicles (MLVs).[3][4][5][6]

  • Extrusion: This technique involves forcing the lipid suspension through a membrane with a defined pore size to produce unilamellar vesicles (LUVs) of a more uniform size.

See the Experimental Protocols section for detailed procedures on preparing vesicles.

2. Co-Solvent System

For some applications, a co-solvent system can be employed to increase the solubility of the lipid in the final aqueous solution.

  • Procedure: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). Then, dilute this stock solution into your aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting your experimental system.[7]

3. Detergent-Based Solubilization

Detergents can be used to solubilize lipids by forming mixed micelles. This approach is common for in vitro assays involving enzymes that interact with lipids.

  • Procedure: Choose a non-ionic or zwitterionic detergent with a low critical micelle concentration (CMC). The detergent concentration in the final solution should be above its CMC to ensure micelle formation. The lipid is first dried down from an organic solvent, and then the detergent solution is added to solubilize it.

See the FAQs for a table of common detergents and their CMCs.

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Workflow start Start: Poor Solubility of this compound is_bioassay Is the experiment a biological assay (e.g., cell culture)? start->is_bioassay vesicle_prep Prepare Lipid Vesicles (Sonication or Extrusion) is_bioassay->vesicle_prep Yes is_in_vitro Is it a cell-free in vitro assay? is_bioassay->is_in_vitro No end_success End: Solubilized Lipid vesicle_prep->end_success detergent Use Detergent Solubilization is_in_vitro->detergent Yes co_solvent Use a Co-solvent System is_in_vitro->co_solvent No detergent->end_success co_solvent->end_success end_fail Re-evaluate experimental requirements

Caption: A decision-making workflow for addressing the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a diacylglycerol with the following properties:

PropertyValue
Molecular Formula C37H70O5[8]
Molecular Weight 594.9 g/mol [1][8]
Appearance Colorless to pale yellow oil at room temperature.[1]
Solubility in Water Insoluble.[1][2]
Solubility in Organic Solvents Soluble in organic solvents like chloroform (B151607) and methanol.[2]
Stability Stable under normal conditions but can undergo hydrolysis or oxidation at extreme temperatures or upon exposure to light.[1]

Q2: Which detergents are commonly used to solubilize lipids like this compound, and what are their Critical Micelle Concentrations (CMCs)?

A2: Non-ionic and zwitterionic detergents are generally preferred as they are less likely to denature proteins in your assay. Here are some common options:

DetergentTypeCritical Micelle Concentration (CMC)
Triton X-100 Non-ionic0.2 mM - 0.9 mM[9][10]
CHAPS Zwitterionic6 mM - 10 mM[11][12]
n-Octyl-β-D-glucopyranoside (Octyl glucoside) Non-ionic20 mM - 25 mM
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.17 mM

It's important to work with detergent concentrations above the CMC to ensure micelle formation and lipid solubilization.

Q3: How does this compound function in cell signaling?

A3: this compound is a type of diacylglycerol (DAG). In cellular signaling, DAG acts as a second messenger. It is generated at the plasma membrane and activates downstream signaling proteins, most notably Protein Kinase C (PKC).[13][14] The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.[15]

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) / Receptor Tyrosine Kinase (RTK) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive Recruits & Activates pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc_active->downstream Phosphorylates target proteins er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca²⁺ Release er->ca2

Caption: The Diacylglycerol (DAG) signaling pathway, where this compound activates Protein Kinase C (PKC).

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Sonication

This protocol is a general guideline for preparing small unilamellar vesicles (SUVs) or multilamellar vesicles (MLVs).[4][5][6]

Materials:

  • This compound

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Bath or probe sonicator

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid.

    • Gently swirl the flask to hydrate (B1144303) the lipid film. This will result in a milky suspension of MLVs.

  • Sonication:

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate until the suspension becomes translucent.

    • Probe Sonication: Insert the tip of a probe sonicator into the MLV suspension. Sonicate in short bursts, keeping the sample on ice to prevent overheating and lipid degradation.

  • Storage:

    • Store the resulting vesicle suspension at 4°C. For long-term storage, it is recommended to purge the container with nitrogen to prevent oxidation.

Protocol 2: Solubilization of this compound using Triton X-100

This protocol describes the solubilization of the lipid into detergent micelles.[16][17]

Materials:

  • This compound

  • Chloroform

  • Triton X-100

  • Desired aqueous buffer

  • Glass test tube or vial

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a glass test tube.

    • Evaporate the chloroform under a gentle stream of nitrogen to form a thin film at the bottom of the tube.

    • Place the tube under vacuum for at least 1 hour to remove residual solvent.

  • Detergent Solution Preparation:

    • Prepare a solution of Triton X-100 in your desired aqueous buffer at a concentration at least twice its CMC (e.g., 1-2 mM).

  • Solubilization:

    • Add the Triton X-100 solution to the dried lipid film.

    • Vortex the mixture vigorously for several minutes until the lipid film is completely dissolved and the solution becomes clear. Gentle warming in a water bath may aid in solubilization.

  • Usage:

    • The resulting solution of lipid-detergent mixed micelles is now ready for use in your experiment. It is advisable to use the preparation fresh.

Disclaimer: These protocols are intended as general guidelines. Optimization may be required for specific experimental conditions and applications. Always refer to relevant literature and safety data sheets for the materials being used.

References

Technical Support Center: Lipidomics Analysis of 1-Oleoyl-3-palmitoylglycerol (OPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipidomics analysis of 1-Oleoyl-3-palmitoylglycerol (OPG), a specific triacylglycerol (TAG).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of OPG, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor signal intensity or absence of OPG peak 1. Inefficient Extraction: Incomplete recovery of OPG from the sample matrix. 2. Ion Suppression: Co-eluting compounds in the sample matrix interfering with the ionization of OPG. 3. Inappropriate Mass Spectrometry Parameters: Suboptimal settings for ionization and detection. 4. Degradation of OPG: Hydrolysis of ester bonds due to improper sample handling or storage.1. Optimize Extraction Protocol: Ensure the chosen lipid extraction method (e.g., Bligh & Dyer) is performed correctly. Consider a solid-phase extraction (SPE) step for sample cleanup. 2. Improve Chromatographic Separation: Adjust the HPLC gradient to better separate OPG from interfering compounds. 3. Optimize MS Parameters: Systematically tune parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for the OPG precursor ion. 4. Ensure Proper Sample Handling: Keep samples at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Add antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation.[1][2]
Presence of unexpected peaks with masses corresponding to diacylglycerols (DAGs) 1. In-Source Fragmentation: Fragmentation of the OPG molecule within the mass spectrometer's ion source, leading to the neutral loss of one of the fatty acid chains. This is a very common artifact in TAG analysis.[3][4][5] 2. Contamination: Presence of endogenous DAGs in the sample or contamination from labware.1. Optimize Ion Source Conditions: Reduce the cone voltage (or fragmentor voltage) and source temperature to minimize in-source fragmentation.[6] Use a "soft" ionization technique where possible. 2. Perform Tandem MS (MS/MS): Fragment the OPG precursor ion in the collision cell to confirm its identity and distinguish it from true DAGs. 3. Quality Control: Analyze a pure OPG standard to assess the level of in-source fragmentation under your experimental conditions. Use clean, dedicated glassware to avoid contamination.
Inconsistent quantification results 1. Variability in Extraction Efficiency: Inconsistent recovery of OPG across different samples. 2. Matrix Effects: Differential ion suppression or enhancement between samples. 3. Lack of Appropriate Internal Standard: Using an internal standard that does not behave similarly to OPG. 4. In-source Fragmentation Affecting Precursor Ion Intensity: Variable fragmentation can lead to inconsistent measurement of the intact OPG ion.1. Use a Suitable Internal Standard: Employ a stable isotope-labeled OPG or a TAG with a similar structure and chain length that is not present in the sample. 2. Implement Quality Control (QC) Samples: Include pooled QC samples throughout the analytical run to monitor and correct for analytical variability.[7][8][9][10][11] 3. Optimize and Standardize Protocols: Ensure that the extraction and analytical methods are consistently applied to all samples. 4. Minimize In-Source Fragmentation: As mentioned above, optimize ion source parameters to ensure the majority of the signal comes from the intact precursor ion.
Acyl chain migration (Isomerization) 1. Sample Preparation Conditions: Exposure of the sample to acidic or basic conditions, or high temperatures, can cause the fatty acyl chains to migrate between the sn-1/3 and sn-2 positions on the glycerol (B35011) backbone.1. Maintain Neutral pH: Avoid strong acids or bases during extraction and sample handling. 2. Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to the extent possible. 3. Use Mild Solvents: Employ neutral and mild solvents for extraction and reconstitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry analysis of this compound (OPG)?

A1: The most prevalent artifacts are diacylglycerol (DAG)-like ions resulting from in-source fragmentation.[3][4][5] This occurs when the OPG molecule loses either the oleic acid (C18:1) or the palmitic acid (C16:0) chain within the ion source of the mass spectrometer. This results in the appearance of fragment ions that can be mistaken for endogenous DAGs. Other potential artifacts include adducts with salts present in the mobile phase (e.g., sodium or potassium adducts) and oxidation products if samples are not handled properly.

Q2: How can I differentiate between in-source fragments and genuine diacylglycerols in my sample?

A2: There are several strategies to distinguish between these:

  • Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion of OPG and fragmenting it in the collision cell, you can generate a characteristic fragmentation pattern. True DAGs will have their own distinct precursor ions and fragmentation patterns.

  • Chromatographic Separation: In-source fragments will co-elute perfectly with the parent OPG molecule. Endogenous DAGs, being more polar, will typically have different retention times in a reversed-phase HPLC system.

  • Varying Cone Voltage: The intensity of in-source fragments is highly dependent on the cone (or fragmentor) voltage. By acquiring data at a low cone voltage, you should observe a decrease in the intensity of the DAG-like fragments relative to the OPG precursor ion.

Q3: What type of internal standard is best for the quantitative analysis of OPG?

A3: The ideal internal standard is a stable isotope-labeled version of OPG (e.g., with ¹³C or ²H atoms). If this is not available, a triacylglycerol with a similar structure (i.e., a mixed-acid TAG with similar fatty acid chain lengths and degrees of unsaturation) that is not naturally present in your sample is the next best choice. It is crucial that the internal standard has similar extraction efficiency and ionization response to OPG.

Q4: Can the position of the oleoyl (B10858665) and palmitoyl (B13399708) chains on the glycerol backbone be determined by mass spectrometry?

A4: Yes, to some extent. During tandem mass spectrometry (MS/MS), the neutral loss of fatty acids from the sn-1 and sn-3 positions is generally more favorable than from the sn-2 position.[12] By carefully analyzing the relative intensities of the fragment ions corresponding to the loss of oleic acid and palmitic acid, it is possible to infer the positional isomers. However, complete and unambiguous identification often requires comparison with authentic standards and specialized chromatographic techniques.

Quantitative Data on Artifact Formation

Cone Voltage (V)Relative Abundance of [OPG+NH₄]⁺ (%)Relative Abundance of [OPG+NH₄ - Oleic Acid]⁺ (%)Relative Abundance of [OPG+NH₄ - Palmitic Acid]⁺ (%)
209532
40701812
60403525
80155035

Data are illustrative and represent typical trends observed for triacylglycerols during ESI-MS analysis. The exact ratios will vary depending on the instrument and specific source conditions.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Bligh & Dyer Method

This protocol is suitable for the extraction of total lipids, including triacylglycerols like OPG, from plasma samples.[13][14][15][16]

Materials:

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Internal standard solution (e.g., a ¹³C-labeled OPG in chloroform/methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds. This will induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. You should observe two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1 v/v/v).

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis of OPG

This protocol outlines a general method for the separation and detection of OPG using reversed-phase high-performance liquid chromatography coupled to a tandem mass spectrometer.[17][18][19][20][21][22]

Instrumentation and Materials:

  • HPLC system with a binary pump and autosampler

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Reconstituted lipid extract

Procedure:

  • HPLC Separation:

    • Set the column temperature to 55°C.

    • Set the flow rate to 0.4 mL/min.

    • Use the following gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      2.0 50 50
      12.0 0 100
      15.0 0 100
      15.1 70 30

      | 20.0 | 70 | 30 |

    • Inject 5 µL of the reconstituted lipid extract.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for optimal signal of a TAG standard.

    • Set the cone voltage to a low value (e.g., 30 V) to minimize in-source fragmentation.

    • Acquire data in full scan mode to detect the [M+NH₄]⁺ adduct of OPG (m/z ~878.8).

    • Perform MS/MS analysis on the precursor ion of OPG. Set the collision energy to a value that produces informative fragment ions (e.g., 25-35 eV).

    • Monitor for the neutral loss of oleic acid (282.2 Da) and palmitic acid (256.2 Da).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution hplc RP-HPLC Separation reconstitution->hplc ms Mass Spectrometry (ESI+) hplc->ms msms Tandem MS (MS/MS) ms->msms identification Peak Identification msms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the lipidomics analysis of OPG.

fragmentation_pathway OPG OPG Precursor Ion [M+NH₄]⁺ NL_Oleic Fragment Ion [M+NH₄ - Oleic Acid]⁺ OPG->NL_Oleic Neutral Loss of Oleic Acid (282.2 Da) NL_Palmitic Fragment Ion [M+NH₄ - Palmitic Acid]⁺ OPG->NL_Palmitic Neutral Loss of Palmitic Acid (256.2 Da) troubleshooting_logic cluster_low_signal cluster_dag_peaks cluster_inconsistent_quants start Problem Encountered low_signal Low/No OPG Signal start->low_signal dag_peaks Unexpected DAG Peaks start->dag_peaks inconsistent_quants Inconsistent Quantification start->inconsistent_quants check_extraction Verify Extraction Protocol low_signal->check_extraction optimize_ms Optimize MS Parameters low_signal->optimize_ms check_separation Improve HPLC Separation low_signal->check_separation reduce_cone_voltage Reduce Cone Voltage dag_peaks->reduce_cone_voltage run_msms Perform MS/MS dag_peaks->run_msms check_contamination Check for Contamination dag_peaks->check_contamination use_is Use Appropriate Internal Standard inconsistent_quants->use_is use_qc Implement QC Samples inconsistent_quants->use_qc standardize_protocol Standardize Protocol inconsistent_quants->standardize_protocol

References

Technical Support Center: Synthesis of 1-Oleoyl-3-palmitoylglycerol (OPO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1-Oleoyl-3-palmitoylglycerol (OPO). Our goal is to help you minimize byproduct formation and optimize your synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of OPO, providing potential causes and actionable solutions.

Enzymatic Synthesis Issues

Question 1: I am observing a high percentage of 1,2- and 2,3-isomers (POP/PPO and OOP/OPO) in my final product. What is causing this acyl migration, and how can I reduce it?

Answer:

Acyl migration is a common byproduct-forming reaction in triacylglycerol synthesis where fatty acids move between the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone. This leads to the formation of undesired regioisomers and reduces the yield of the target this compound.

Potential Causes:

  • High Reaction Temperature: Elevated temperatures provide the energy needed for acyl migration to occur.

  • Prolonged Reaction Time: The longer the reaction mixture is heated, the greater the opportunity for acyl migration.

  • Suboptimal Water Activity (a_w): Water plays a crucial role in maintaining the enzyme's catalytic activity. However, excessive water can promote hydrolysis and subsequent non-enzymatic re-esterification, leading to acyl migration. For many lipases, a low water activity is optimal for synthesis.

  • Inappropriate Enzyme Choice: Some lipases may have lower regioselectivity or may promote acyl migration under certain conditions.

  • pH of the Reaction Medium: Both acidic and basic conditions can catalyze acyl migration.

Troubleshooting Solutions:

  • Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for acceptable enzyme activity. A typical range for lipase-catalyzed synthesis is 40-60°C.

  • Monitor Reaction Progress: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the desired conversion is achieved to avoid unnecessary exposure to reaction conditions.

  • Control Water Activity:

    • Use dried substrates and solvents.

    • Consider performing the reaction in a solvent-free system or in a non-polar organic solvent.

    • Add molecular sieves to the reaction mixture to remove water as it is formed.

    • For immobilized lipases, ensure they are equilibrated to an optimal water activity before use. A water activity of 0.43 has been shown to be effective for lipases from Rhizomucor miehei and Rhizopus delemar.[1]

  • Select a Highly Regioselective Lipase (B570770): Employ a sn-1,3 specific lipase, which selectively catalyzes reactions at the outer positions of the glycerol backbone. Lipozyme RM IM (Rhizomucor miehei) and Lipozyme TL IM (Thermomyces lanuginosus) are commonly used for this purpose.

  • Maintain a Neutral pH: Ensure the reaction medium is maintained at a neutral pH to minimize acid or base-catalyzed acyl migration.

Question 2: My OPO yield is low, and I have a significant amount of unreacted tripalmitin (B1682551) (PPP) and oleic acid. How can I improve the conversion rate?

Answer:

Low conversion can be due to several factors related to enzyme activity and reaction equilibrium.

Potential Causes:

  • Insufficient Enzyme Activity: The lipase may be denatured or inhibited.

  • Suboptimal Substrate Molar Ratio: An incorrect ratio of tripalmitin to oleic acid can limit the reaction.

  • Mass Transfer Limitations: In a heterogeneous system (e.g., immobilized enzyme in a solvent-free system), poor mixing can limit the access of substrates to the enzyme's active site.

  • Reaction Equilibrium: The forward reaction may be hindered by the accumulation of byproducts or an unfavorable equilibrium position.

Troubleshooting Solutions:

  • Enzyme Activity:

    • Ensure the enzyme has been stored correctly.

    • Verify the optimal temperature and pH for the specific lipase being used.

    • Increase the enzyme loading in the reaction mixture.

  • Substrate Molar Ratio: Optimize the molar ratio of oleic acid to tripalmitin. An excess of oleic acid is often used to drive the reaction towards product formation.

  • Improve Mass Transfer:

    • Increase the agitation speed of the reaction mixture.

    • Consider using a suitable organic solvent to improve the solubility of the substrates.

  • Shift the Equilibrium:

    • As mentioned for acyl migration, removing water can shift the equilibrium towards esterification.

    • Consider a two-step synthesis approach where 2-monopalmitin is first produced and then esterified with oleic acid.[1]

Chemical Synthesis Issues

Question 3: I am using chemical interesterification with sodium methoxide (B1231860) and my final product is contaminated with soaps and fatty acid methyl esters (FAMEs). How can I prevent their formation and remove them?

Answer:

In chemical interesterification, sodium methoxide is a common catalyst. However, it can lead to the formation of undesirable byproducts.

Potential Causes of Byproduct Formation:

  • Presence of Free Fatty Acids (FFAs) in the Starting Material: Sodium methoxide reacts with FFAs to form soaps.

  • Presence of Water: Water can hydrolyze the triglycerides, leading to the formation of FFAs, which then react with the catalyst to form soaps.

  • Reaction of the Catalyst with Glycerol: The methoxide can react with the glycerol backbone, leading to the formation of FAMEs.

Troubleshooting and Purification:

  • Use High-Purity Starting Materials: Ensure that the tripalmitin and oleic acid used are of high purity with low FFA and water content.

  • Drying of Reactants: Thoroughly dry all reactants and the reaction vessel before starting the synthesis.

  • Catalyst Quenching and Removal: After the reaction, the catalyst can be neutralized with an acid (e.g., citric acid). The resulting salts and soaps can then be removed by washing with hot water.

  • Purification:

    • Molecular Distillation: This technique is effective for removing FFAs and FAMEs from the crude OPO product under high vacuum and elevated temperatures.

    • Solvent Fractionation: Crystallization from a solvent like acetone (B3395972) can be used to separate the desired OPO from more saturated byproducts like tripalmitin and the more unsaturated di- and tri-oleoyl glycerols.

Quantitative Data on Reaction Parameters

The choice of lipase and reaction conditions significantly impacts the yield of OPO and the formation of byproducts. The following tables summarize quantitative data from various studies to aid in the selection of optimal parameters.

Table 1: Comparison of Commercial Lipases for Structured Lipid Synthesis

LipaseSource OrganismRegioselectivityOptimal Temperature (°C)Key Characteristics & Performance Notes
Novozym 435 Candida antarctica lipase BNon-specific60-70High thermal stability and activity. Can lead to higher levels of acyl migration due to its non-specific nature if reaction times are prolonged. Often gives high conversion rates.
Lipozyme RM IM Rhizomucor mieheisn-1,3 specific40-60Good sn-1,3 specificity, which helps to minimize acyl migration. Widely used for OPO synthesis.
Lipozyme TL IM Thermomyces lanuginosussn-1,3 specific40-60Another highly effective sn-1,3 specific lipase. In some studies, it has shown slightly lower acyl migration compared to RM IM.

Note: The optimal conditions can vary depending on the specific substrates and reaction system.

Table 2: Influence of Reaction Conditions on OPO Synthesis and Byproduct Formation (Enzymatic)

ParameterConditionEffect on OPO YieldEffect on Acyl MigrationReference
Temperature Increase from 40°C to 70°CGenerally increases initially, then may decrease due to enzyme denaturation.Significantly increases with temperature.[General knowledge from multiple sources]
Reaction Time ProlongedCan increase conversion up to a point, but significantly increases acyl migration.Increases with time.[General knowledge from multiple sources]
Water Activity (a_w) HighDecreases yield due to promotion of hydrolysis.Can increase due to non-enzymatic re-esterification.[1]
Substrate Molar Ratio (Oleic Acid:PPP) HighGenerally increases OPO yield by driving the reaction forward.Can be optimized to balance yield and byproduct formation.[General knowledge from multiple sources]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol is based on the highly selective synthesis method using sn-1,3 specific lipases.[1]

Step 1: Alcoholysis of Tripalmitin to 2-Monopalmitin (2-MP)

  • Reactants:

    • Tripalmitin (TP)

    • Ethanol (B145695)

    • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

    • Organic solvent (e.g., n-hexane)

  • Procedure: a. Dissolve tripalmitin in the organic solvent in a reaction vessel. b. Add ethanol to the mixture. c. Add the immobilized lipase, equilibrated to a water activity of approximately 0.43. d. Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation for a specified time (e.g., 24 hours), monitoring the reaction progress by TLC. e. After the reaction, filter to remove the immobilized enzyme. f. Isolate the 2-MP by crystallization from the solvent at a low temperature.

Step 2: Esterification of 2-MP with Oleic Acid

  • Reactants:

    • Purified 2-Monopalmitin (2-MP)

    • Oleic acid

    • Immobilized sn-1,3 specific lipase

    • Solvent-free system or organic solvent

  • Procedure: a. Combine the purified 2-MP and oleic acid in a reaction vessel. b. Add the immobilized lipase. c. If in a solvent-free system, operate under vacuum to remove water as it is formed. If in an organic solvent, add molecular sieves. d. Incubate the reaction at a controlled temperature (e.g., 60°C) with agitation, monitoring the formation of OPO by GC. e. Once the reaction is complete, remove the enzyme by filtration. f. The crude OPO can then be purified.

Protocol 2: Purification of OPO by Acetone Crystallization

This protocol is a general guideline for the fractional crystallization of triglycerides from acetone.

  • Materials:

    • Crude OPO mixture

    • Acetone (pre-cooled)

    • Crystallization vessel with temperature control and agitation

    • Vacuum filtration setup

  • Procedure: a. Dissolve the crude OPO mixture in acetone. The ratio of oil to solvent will need to be optimized but can range from 1:3 to 1:10 (w/v). b. Slowly cool the solution with gentle agitation to the desired crystallization temperature. This temperature will depend on the desired purity and yield and may require optimization (e.g., starting at room temperature and cooling to 4°C). c. Hold the mixture at the crystallization temperature for a period of time (e.g., 12-24 hours) to allow for complete crystallization of the higher melting point triglycerides (including tripalmitin and some OPO). d. Separate the crystallized solid fraction (stearin) from the liquid fraction (olein) by vacuum filtration. The desired OPO will be enriched in either the solid or liquid phase depending on the crystallization temperature and the other components of the mixture. Multiple crystallization steps at different temperatures may be necessary to achieve high purity. e. Evaporate the acetone from the collected fraction(s) under vacuum to obtain the purified OPO.

Visualizations

Signaling Pathways and Experimental Workflows

Byproduct_Formation_Pathway cluster_synthesis OPO Synthesis cluster_byproducts Byproduct Formation Tripalmitin Tripalmitin OPO OPO Tripalmitin->OPO Esterification Oleic Acid Oleic Acid Oleic Acid->OPO Esterification PPO PPO OPO->PPO Acyl Migration POO POO OPO->POO Acyl Migration sn-1,3 Lipase sn-1,3 Lipase sn-1,3 Lipase->OPO 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) 1-Palmitoyl-2,3-dioleoylglycerol (POO) 1-Palmitoyl-2,3-dioleoylglycerol (POO) Acyl Migration Acyl Migration Acyl Migration->PPO Acyl Migration->POO

Caption: Byproduct formation via acyl migration in OPO synthesis.

OPO_Purification_Workflow Crude OPO Crude OPO Molecular Distillation Molecular Distillation Crude OPO->Molecular Distillation Deacidified OPO Deacidified OPO Molecular Distillation->Deacidified OPO Byproducts (FFAs, FAMEs) Byproducts (FFAs, FAMEs) Molecular Distillation->Byproducts (FFAs, FAMEs) Solvent Fractionation (Acetone) Solvent Fractionation (Acetone) Deacidified OPO->Solvent Fractionation (Acetone) High-Purity OPO High-Purity OPO Solvent Fractionation (Acetone)->High-Purity OPO Other Triglycerides Other Triglycerides Solvent Fractionation (Acetone)->Other Triglycerides Logical_Troubleshooting_Tree High Byproduct Level High Byproduct Level High Acyl Migration? High Acyl Migration? High Byproduct Level->High Acyl Migration? Low Conversion? Low Conversion? High Byproduct Level->Low Conversion? Optimize Temp/Time Optimize Temp/Time High Acyl Migration?->Optimize Temp/Time Yes Control Water Activity Control Water Activity High Acyl Migration?->Control Water Activity Yes Check Enzyme Activity Check Enzyme Activity Low Conversion?->Check Enzyme Activity Yes Optimize Substrate Ratio Optimize Substrate Ratio Low Conversion?->Optimize Substrate Ratio Yes

References

Validation & Comparative

A Comparative Guide to 1-Oleoyl-3-palmitoylglycerol and 1,2-diacylglycerol in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, lipid second messengers play a pivotal role in transducing extracellular signals into intracellular responses. Among these, diacylglycerols (DAGs) are critical players, primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes central to numerous cellular processes. However, not all DAGs are created equal. The stereoisomeric form of DAG, specifically the positioning of the acyl chains on the glycerol (B35011) backbone, dictates its signaling competency. This guide provides an objective comparison between 1-Oleoyl-3-palmitoylglycerol (OPG), a 1,3-diacylglycerol, and the signaling-active 1,2-diacylglycerols (1,2-DAGs), supported by experimental data and detailed methodologies.

Introduction to Diacylglycerol Isomers in Cell Signaling

Diacylglycerols are composed of a glycerol molecule esterified to two fatty acid chains. The signaling cascade is most famously initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates 1,2-diacylglycerol and inositol (B14025) trisphosphate (IP3). While 1,2-DAG is a well-established and potent activator of PKC, the role of its regioisomer, 1,3-diacylglycerol, in direct cell signaling is markedly different.[1] It is now understood that only the sn-1,2 configuration of DAG possesses significant signaling properties, particularly in the activation of PKC and other C1 domain-containing proteins.[1]

Comparative Analysis of Signaling Activity

Experimental evidence consistently demonstrates that 1,2-diacylglycerols are potent activators of PKC, whereas 1,3-diacylglycerols are largely inactive in this regard. The spatial arrangement of the acyl chains in 1,2-DAGs allows for the specific interaction with the C1 domain of PKC, leading to its conformational activation. In contrast, the symmetric structure of 1,3-DAGs does not facilitate this critical interaction.

A study directly comparing the activation of PKCα by different 1,2-diacylglycerols and 1,3-diacylglycerols revealed that 1,2-DAGs have a considerably higher activating capacity.[2] Furthermore, in live-cell imaging experiments, while various sn-1,2-DAG species effectively recruited PKC isoforms to the plasma membrane, 1,3-dioleoylglycerol (1,3-DOG) was used as a negative control and showed no recruitment, highlighting its inability to participate in this signaling event.[3][4]

The fatty acid composition of 1,2-DAGs further refines their signaling function, with different PKC isoforms showing preferential activation by 1,2-DAGs containing specific fatty acids.[5][6] For instance, some PKC isoforms are more strongly activated by 1,2-DAGs containing polyunsaturated fatty acids.[6]

While direct experimental data for this compound is limited, its behavior can be inferred from studies on other 1,3-DAGs, which consistently show a lack of PKC activation.

Quantitative Data Summary

The following table summarizes the comparative signaling activity based on available experimental data for representative 1,2- and 1,3-diacylglycerol species.

Feature1,2-Diacylglycerol (e.g., 1,2-dioleoylglycerol)This compound (a 1,3-Diacylglycerol)Reference
PKC Activation Potent activatorIneffective as a direct activator[2]
PKC Translocation Induces translocation to the plasma membraneDoes not induce translocation[3][4]
Binding to C1 Domain High affinityNegligible affinity[7]

Signaling Pathways

The signaling pathways initiated by 1,2-diacylglycerol are well-characterized and central to many cellular functions. In contrast, this compound is not known to directly initiate these canonical signaling cascades.

cluster_12_dag 1,2-Diacylglycerol Signaling GPCR/RTK GPCR/RTK PLC PLC GPCR/RTK->PLC Activates 1,2-DAG 1,2-DAG PLC->1,2-DAG Hydrolyzes PIP2 to PIP2 PIP2 PKC PKC 1,2-DAG->PKC Activates Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylates cluster_13_dag This compound (1,3-DAG) OPG This compound PKC_inactive PKC (Inactive) OPG->PKC_inactive No direct activation No_Signal No Downstream Signaling PKC_inactive->No_Signal cluster_workflow Experimental Workflow: Comparing DAG Isomers Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (+ Internal Standards) Sample->Extraction PKC_Assay In Vitro PKC Assay LC_MS LC-MS Analysis Extraction->LC_MS Quantification Isomer Quantification LC_MS->Quantification Comparison Comparative Analysis Quantification->Comparison Activity PKC Activity Measurement PKC_Assay->Activity Activity->Comparison

References

A Comparative Analysis of the Biological Activity of 1-Oleoyl-3-palmitoylglycerol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Oleoyl-3-palmitoylglycerol (OPO) and its structural isomers, primarily 1-Palmitoyl-3-oleoylglycerol (POO) and 2-Oleoyl-1,3-palmitoylglycerol. The positional arrangement of fatty acids on the glycerol (B35011) backbone significantly influences their digestion, absorption, and subsequent metabolic and signaling effects. This guide synthesizes available experimental data to highlight these differences.

Executive Summary

The isomeric structure of triacylglycerols (TAGs) plays a pivotal role in their biological fate. Pancreatic lipase (B570770), the primary enzyme for fat digestion, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions. This specificity leads to different metabolic products from OPO and its isomers, influencing fatty acid and mineral absorption, particularly in the context of infant nutrition. While direct comparative kinetic data for OPO and POO are limited, in vitro digestion models and cellular assays provide valuable insights into their differential biological activities.

Data Presentation

Table 1: Comparative in Vitro Digestibility of Triacylglycerol Isomers
Triacylglycerol IsomerDigestibility (%)Key Digestion ProductsReference
1,3-dioleoyl-2-palmitoylglycerol (OPO)Higher than OPL and LPL2-palmitoylglycerol, Oleic acid[1]
1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL)Lower than OPO2-palmitoylglycerol, Oleic acid, Linoleic acid[1]
1,3-dilinoleoyl-2-palmitoylglycerol (LPL)Lower than OPO2-palmitoylglycerol, Linoleic acid[1]
Table 2: Cellular Uptake and Metabolism in Caco-2 Cells
ParameterOPL GroupOPO GroupKey FindingsReference
Triglyceride SynthesisHigherLowerOPL metabolites lead to greater triglyceride resynthesis in Caco-2 cells.[1]
Triglyceride TransportHigherLowerEnhanced transport of resynthesized triglycerides from cells in the OPL group.[1]
FABP1, PPARα, MTT Protein ExpressionSignificantly HigherLowerSuggests higher metabolic activity and fatty acid transport in the OPL group.[1]

Experimental Protocols

In Vitro Dynamic Infant Digestion Model

This protocol simulates the digestion process in infants to compare the breakdown of different triacylglycerol structures.

  • Preparation of Infant Formula: Infant formulas are prepared with controlled compositions, varying only in the type of triacylglycerol isomer (e.g., OPO-rich vs. standard formula). Human milk is often used as a reference.

  • Oral Phase: The formula is mixed with a simulated salivary fluid containing mucin and α-amylase at 37°C for a short duration to mimic the oral cavity.

  • Gastric Phase: The oral bolus is mixed with simulated gastric fluid containing pepsin and gastric lipase. The pH is gradually lowered from around 6.5 to 5.0 over a period of about 60 minutes at 37°C with gentle agitation.

  • Intestinal Phase: The gastric chyme is then mixed with simulated duodenal fluid containing bile salts and pancreatic enzymes (lipase, trypsin, chymotrypsin). The pH is raised to and maintained at around 6.6. Samples are taken at various time points (e.g., 0, 30, 60, 120, 180 minutes) to analyze the degree of lipolysis and proteolysis.

  • Analysis: The degree of lipolysis is determined by measuring the release of free fatty acids using titration or gas chromatography. Protein hydrolysis is assessed using methods like SDS-PAGE.

Caco-2 Cell Culture and Lipid Uptake Assay

The Caco-2 cell line is a widely used model for the intestinal barrier to study the absorption and metabolism of nutrients.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable membranes (e.g., Transwell inserts) to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Preparation of Digested Lipids: The triacylglycerol isomers are first subjected to an in vitro digestion protocol as described above to generate micelles containing monoacylglycerols and free fatty acids.

  • Cellular Treatment: The apical side of the differentiated Caco-2 cell monolayer is incubated with the micellar solution of digested lipids.

  • Uptake and Metabolism Analysis:

    • Lipid Extraction: After incubation, the cells are washed, and total lipids are extracted from the cells and the basolateral medium.

    • Quantification: The lipid extracts are analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amounts of different fatty acids and triacylglycerols that have been taken up, metabolized, and secreted by the cells.

    • Protein Expression: Cellular protein expression (e.g., FABP1, PPARα) can be analyzed by Western blotting to assess the metabolic response of the cells to the different lipid isomers.

Visualization of Key Processes

Enzymatic Hydrolysis of OPO and POO

The initial and most critical step determining the biological activity of triacylglycerol isomers is their hydrolysis by pancreatic lipase. The enzyme's regioselectivity dictates the nature of the absorbed monoacylglycerols and free fatty acids.

Enzymatic_Hydrolysis cluster_OPO This compound (OPO) Hydrolysis cluster_POO 1-Palmitoyl-3-oleoylglycerol (POO) Hydrolysis OPO OPO (sn-1 Oleoyl, sn-2 Oleoyl, sn-3 Palmitoyl) PL_OPO Pancreatic Lipase OPO->PL_OPO Products_OPO Digestion Products: - 2-Oleoylglycerol - Free Oleic Acid - Free Palmitic Acid PL_OPO->Products_OPO Hydrolyzes sn-1 and sn-3 POO POO (sn-1 Palmitoyl, sn-2 Oleoyl, sn-3 Oleoyl) PL_POO Pancreatic Lipase POO->PL_POO Products_POO Digestion Products: - 2-Oleoylglycerol - Free Palmitic Acid - Free Oleic Acid PL_POO->Products_POO Hydrolyzes sn-1 and sn-3

Caption: Pancreatic lipase action on OPO and POO isomers.

Cellular Uptake and Metabolism Workflow

Following digestion, the resulting monoacylglycerols and free fatty acids are absorbed by intestinal cells, re-esterified into new triacylglycerols, and packaged into chylomicrons for transport.

Cellular_Metabolism cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte TAG Dietary TAGs (OPO or Isomers) Digestion Pancreatic Lipase + Bile Salts TAG->Digestion Micelles Mixed Micelles (2-MAG + FFAs) Digestion->Micelles Uptake Passive Diffusion & Protein-mediated Uptake Micelles->Uptake Absorption Reesterification Re-esterification (MAG & Acyl-CoA Pathways) Uptake->Reesterification New_TAG Newly Synthesized TAGs Reesterification->New_TAG Chylomicron Chylomicron Assembly (with Apolipoproteins) New_TAG->Chylomicron Secretion Secretion into Lymph Chylomicron->Secretion

Caption: General workflow of dietary triacylglycerol digestion, absorption, and metabolism in enterocytes.

Hypothetical Signaling Cascade Differences

The different diacylglycerols (DAGs) produced from OPO and POO hydrolysis could potentially lead to differential activation of downstream signaling pathways, such as those involving Protein Kinase C (PKC).

Signaling_Pathway cluster_OPO_DAG From OPO Hydrolysis cluster_POO_DAG From POO Hydrolysis DAG_OPO 1,2-Dioleoylglycerol PKC_OPO Protein Kinase C (PKC) DAG_OPO->PKC_OPO Activates Response_OPO Cellular Response A PKC_OPO->Response_OPO Different_Effects Potentially Different Physiological Effects Response_OPO->Different_Effects DAG_POO 1-Palmitoyl-2-oleoylglycerol PKC_POO Protein Kinase C (PKC) DAG_POO->PKC_POO Activates Response_POO Cellular Response B PKC_POO->Response_POO Response_POO->Different_Effects

Caption: Hypothetical differential activation of PKC by DAGs from OPO vs. POO.

Conclusion

The stereoisomeric structure of this compound and its related compounds is a critical determinant of their biological activity. The preferential hydrolysis of fatty acids at the sn-1 and sn-3 positions by pancreatic lipase leads to the formation of different monoacylglycerols and free fatty acid profiles in the gut lumen. This, in turn, influences the efficiency of absorption and the nature of lipids resynthesized within intestinal cells. As evidenced by in vitro studies, these differences can translate to varied metabolic responses at the cellular level. Further research is warranted to fully elucidate the specific downstream signaling consequences of these isomeric differences, which holds significant implications for the design of structured lipids in clinical nutrition and drug delivery.

References

A Prospective Analysis and Methodological Guide for the Validation of 1-Oleoyl-3-palmitoylglycerol as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of lipidomics has emerged as a crucial area of research for biomarker discovery, revealing that alterations in lipid metabolism are intrinsically linked to a variety of diseases, including cardiovascular conditions, metabolic disorders, and cancer.[1][2] Triacylglycerols (TAGs), the primary components of neutral fats and oils, have traditionally been viewed as simple energy storage molecules. However, recent advancements in analytical chemistry have highlighted the importance of their structural isomers, particularly regioisomers, where the same fatty acids are located at different positions on the glycerol (B35011) backbone.[3][4] This structural variation can significantly impact their metabolic fate and biological activity, suggesting that individual TAG regioisomers could serve as highly specific disease biomarkers.

This guide focuses on 1-Oleoyl-3-palmitoylglycerol (OPG), a specific TAG regioisomer, as a potential, yet currently unvalidated, disease biomarker. Due to the nascent stage of research on OPG, direct comparative data on its performance against established biomarkers is not yet available. Therefore, this document provides a prospective framework for its validation. It outlines the scientific rationale, a hypothetical comparison with an existing biomarker, detailed experimental protocols necessary for its validation, and the underlying biological pathways that could be relevant to its function in disease.

Comparative Performance of Biomarkers: A Prospective Outlook

To validate OPG as a disease biomarker, its performance characteristics must be rigorously compared to existing standards. The following table presents a hypothetical comparison of OPG with a panel of established serum lipid biomarkers for the prediction of cardiovascular disease (CVD) risk. This table serves as a template for the types of quantitative data that need to be generated in future validation studies.

Performance MetricHypothetical this compound (OPG)Standard Lipid Panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
Diagnostic Accuracy
Area Under the Curve (AUC) - ROC0.85 (Hypothetical)0.78
Sensitivity82% (Hypothetical)75%
Specificity79% (Hypothetical)72%
Prognostic Value
Hazard Ratio (for adverse events)2.5 (Hypothetical)1.8
Analytical Performance
Inter-assay Coefficient of Variation (CV)< 10% (Hypothetical)< 5%
Intra-assay CV< 5% (Hypothetical)< 3%
Lower Limit of Quantification (LLOQ)10 ng/mL (Hypothetical)Varies by analyte

Note: The data for OPG is hypothetical and for illustrative purposes only. Rigorous clinical studies are required to establish its actual performance.

Experimental Protocols for Validation

The validation of a novel biomarker like OPG requires a multi-stage process, from initial discovery to clinical validation.[1] The following are detailed methodologies for the key experiments required.

Study Design and Cohort Selection
  • Objective: To assess the association between plasma OPG levels and the presence or prognosis of a specific disease (e.g., cardiovascular disease or a specific cancer).

  • Study Population: A well-characterized cohort of patients with the disease of interest and a control group of healthy individuals. The sample size should be determined by power calculations to ensure statistical significance.[5]

  • Study Design: A case-control study for diagnostic potential and a prospective cohort study for prognostic value.

  • Data Collection: Detailed clinical and demographic data should be collected for all participants to account for potential confounding factors.

Sample Collection and Preparation
  • Sample Type: Venous blood collected in EDTA-containing tubes.

  • Processing: Plasma should be separated by centrifugation at 1,500 x g for 15 minutes at 4°C within one hour of collection.[4][6]

  • Storage: Aliquots of plasma should be immediately frozen and stored at -80°C until analysis to prevent lipid degradation.[7]

Lipid Extraction
  • Method: A modified Folch or Bligh-Dyer liquid-liquid extraction method is commonly used for plasma lipid extraction.[8][9]

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.

LC-MS/MS Analysis for OPG Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10][11][12]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating TAGs based on their hydrophobicity.

    • Mobile Phase: A gradient of two mobile phases, such as (A) acetonitrile/water and (B) isopropanol, is typically used.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at 40-50°C.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for TAG analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for targeted quantification of OPG. This involves monitoring a specific precursor-to-product ion transition for OPG.

    • Isotope-labeled Internal Standard: A stable isotope-labeled internal standard of OPG should be used for accurate quantification.

Data Processing and Statistical Analysis
  • Data Processing: Raw LC-MS/MS data is processed using software to integrate peak areas and calculate the concentration of OPG relative to the internal standard.

  • Statistical Analysis:

    • Diagnostic Performance: Receiver Operating Characteristic (ROC) curve analysis is used to determine the Area Under the Curve (AUC), sensitivity, and specificity of OPG in discriminating between cases and controls.[13]

    • Prognostic Value: Survival analysis methods, such as Kaplan-Meier curves and Cox proportional hazards models, are used to assess the association of OPG levels with clinical outcomes.

    • Comparison with Other Biomarkers: Statistical tests are used to compare the performance metrics (e.g., AUC) of OPG with those of established biomarkers.

    • Validation: The findings should be validated in an independent cohort to ensure the robustness of the results.[1][14]

Visualizing the Path to Validation and Biological Relevance

Understanding the workflow for biomarker validation and the potential biological pathways in which this compound may be involved is crucial for its development as a clinical tool. The following diagrams, generated using the DOT language, illustrate these concepts.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Clinical Implementation Discovery Untargeted Lipidomics (Case-Control Cohort) Candidate Candidate Biomarker Identification (e.g., OPG) Discovery->Candidate Assay Targeted Assay Development (LC-MS/MS) Candidate->Assay Analytical Analytical Validation (Precision, Accuracy, etc.) Assay->Analytical Clinical Clinical Validation (Independent Cohort) Analytical->Clinical Utility Clinical Utility Assessment Clinical->Utility Approval Regulatory Approval Utility->Approval

Caption: A generalized workflow for the discovery and validation of a novel lipid biomarker like OPG.

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (from TAG metabolism) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (Proliferation, Survival) PKC->Downstream phosphorylates Ca Ca2+ Release ER->Ca triggers Ca->PKC co-activates

Caption: Diacylglycerol (DAG) signaling pathway, a potential downstream effect of altered TAG metabolism.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP G3P Glycerol-3-Phosphate (G3P) DHAP->G3P GPD1 LPA Lysophosphatidic Acid (LPA) G3P->LPA PA Phosphatidic Acid (PA) LPA->PA DAG Diacylglycerol (DAG) PA->DAG TAG Triacylglycerol (TAG) (e.g., OPG) DAG->TAG FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->TAG

Caption: The Glycerol-3-Phosphate pathway, illustrating the biosynthesis of triacylglycerols like OPG.

Conclusion

While this compound has not yet been validated as a clinical biomarker, its potential is underscored by the growing understanding of the role of specific lipid isomers in disease pathophysiology. The successful validation of OPG, or other TAG regioisomers, could provide more specific and sensitive tools for disease diagnosis, prognosis, and the development of targeted therapies. This guide provides a comprehensive roadmap for researchers to undertake the necessary studies to evaluate the clinical utility of OPG. The provided protocols and conceptual frameworks are intended to facilitate rigorous and reproducible research in this exciting and rapidly advancing field. Future studies are essential to generate the necessary data to either substantiate or refute the potential of this compound as a clinically valuable disease biomarker.

References

Distinguishing 1-Oleoyl-3-palmitoylglycerol from other DAGs by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of diacylglycerol (DAG) isomers is a critical challenge in lipidomics, with significant implications for understanding cellular signaling, metabolism, and the development of therapeutics. 1-Oleoyl-3-palmitoylglycerol, a specific 1,3-diacylglycerol, and its isomers, such as 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) (a 1,2-diacylglycerol), possess distinct biological roles. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation and differentiation of these closely related lipid species. This guide provides a comparative overview of the principles and experimental data supporting the distinction of this compound from other DAGs using MS/MS.

Differentiating DAG Isomers by Tandem Mass Spectrometry

The primary strategy for distinguishing between DAG isomers using tandem mass spectrometry relies on the differential fragmentation patterns observed upon collision-induced dissociation (CID). The key to this differentiation lies in the preferential loss of fatty acid substituents from the glycerol (B35011) backbone.

When a DAG molecule is subjected to CID, it typically undergoes neutral loss of one of its fatty acid chains. Crucially, the fatty acid at the sn-2 position is sterically hindered compared to the sn-1 and sn-3 positions. This results in a lower propensity for the sn-2 fatty acid to be cleaved. Consequently, the relative abundance of the fragment ions resulting from the neutral loss of each fatty acid can be used to deduce the positional arrangement of the acyl chains on the glycerol backbone.

For 1,3-diacylglycerols, such as this compound, the two fatty acids are located at the less sterically hindered sn-1 and sn-3 positions. In contrast, 1,2-diacylglycerols have one fatty acid at the sn-1 position and the other at the more stable sn-2 position. This structural difference leads to distinct MS/MS fragmentation spectra.

Comparative Fragmentation Analysis

The table below summarizes the expected major fragment ions and their relative abundances for this compound and its common isomers when analyzed as their [M+NH₄]⁺ adducts. The neutral loss of a fatty acid as RCOOH + NH₃ is a characteristic fragmentation pathway.

Diacylglycerol IsomerMolecular FormulaPrecursor Ion (m/z) [M+NH₄]⁺Major Fragment Ions (m/z)Expected Relative Abundance of Fragment Ions
This compound (OP) C₃₇H₇₀O₅612.5[M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ (Loss of Palmitic Acid) [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ (Loss of Oleic Acid)Loss of Palmitic Acid > Loss of Oleic Acid (from sn-1/3)
1-Palmitoyl-2-oleoyl-sn-glycerol (PO) C₃₇H₇₀O₅612.5[M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ (Loss of Palmitic Acid from sn-1) [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ (Loss of Oleic Acid from sn-2)Loss of Palmitic Acid >> Loss of Oleic Acid
1,2-Dipalmitoylglycerol (PP) C₃₅H₆₈O₅584.5[M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ (Loss of Palmitic Acid)One major neutral loss fragment
1,3-Dipalmitoylglycerol (PP) C₃₅H₆₈O₅584.5[M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ (Loss of Palmitic Acid)One major neutral loss fragment
1,2-Dioleoylglycerol (OO) C₃₉H₇₂O₅640.6[M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ (Loss of Oleic Acid)One major neutral loss fragment
1,3-Dioleoylglycerol (OO) C₃₉H₇₂O₅640.6[M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ (Loss of Oleic Acid)One major neutral loss fragment

Note: The relative abundance ratios can be influenced by instrumental parameters and the specific adduct ion used. Calibration with authentic standards is recommended for accurate quantification.

A key diagnostic ion for distinguishing between 1,2- and 1,3-DAG isomers is the [M-RCO₂CH₂]⁺ ion.[1] This fragment is formed through a different mechanism and its presence and abundance can provide additional confirmation of the isomer structure.

Experimental Protocols

A robust and reproducible experimental workflow is essential for the accurate differentiation of DAG isomers. The following provides a general protocol for the analysis of DAGs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction

A modified Bligh and Dyer extraction method is commonly used for the extraction of total lipids from biological samples.

  • Reagents:

  • Procedure:

    • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

    • Add chloroform and 0.9% NaCl solution to induce phase separation.

    • Vortex and centrifuge the mixture.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Derivatization (Optional but Recommended)

To improve chromatographic separation and ionization efficiency, DAGs can be derivatized. A common method involves the derivatization of the hydroxyl group. For example, using N,N-dimethylglycine (DMG) can introduce a permanent positive charge, enhancing detection in positive ion mode.

Liquid Chromatography (LC) Separation

Reversed-phase liquid chromatography is typically employed for the separation of DAG isomers.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 40% B to 100% B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Tandem Mass Spectrometry (MS/MS) Analysis
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion Selection: Select the [M+NH₄]⁺ or other appropriate adduct ion of the target DAG.

  • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation for the identification of diagnostic ions. This will vary depending on the instrument and the specific lipid.

  • Scan Mode: Product ion scan to acquire the full MS/MS spectrum. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used, targeting the specific precursor-to-product ion transitions.

Visualizing the Distinguishing Features

The following diagrams illustrate the key concepts for differentiating DAG isomers.

G cluster_12DAG 1,2-Diacylglycerol (e.g., 1-Palmitoyl-2-oleoyl-sn-glycerol) cluster_13DAG 1,3-Diacylglycerol (e.g., this compound) DAG_12 [M+NH₄]⁺ Loss_sn1 Neutral Loss of sn-1 Fatty Acid (Palmitic Acid) DAG_12->Loss_sn1 High Abundance Loss_sn2 Neutral Loss of sn-2 Fatty Acid (Oleic Acid) DAG_12->Loss_sn2 Low Abundance (Steric Hindrance) DAG_13 [M+NH₄]⁺ Loss_sn1_3_O Neutral Loss of sn-1/3 Fatty Acid (Oleic Acid) DAG_13->Loss_sn1_3_O Loss_sn1_3_P Neutral Loss of sn-1/3 Fatty Acid (Palmitic Acid) DAG_13->Loss_sn1_3_P

Caption: Fragmentation of 1,2- vs. 1,3-DAGs.

G start Biological Sample extraction Lipid Extraction (Bligh & Dyer) start->extraction derivatization Derivatization (Optional) (e.g., DMG) extraction->derivatization lc LC Separation (C18 Reversed-Phase) derivatization->lc ms MS Analysis (ESI+) lc->ms msms MS/MS Analysis (Product Ion Scan / MRM) ms->msms data Data Analysis (Fragment Ion Ratios) msms->data result Isomer Identification & Quantification data->result

Caption: Experimental workflow for DAG isomer analysis.

References

A Comparative Guide to the Signaling Pathways of 1-Oleoyl-3-palmitoylglycerol and Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways associated with two key lipid molecules: 1-Oleoyl-3-palmitoylglycerol, a member of the diacylglycerol (DAG) family, and phosphatidic acid (PA). While both are central intermediates in lipid metabolism, their roles as signaling molecules diverge significantly, activating distinct downstream cascades that regulate a multitude of cellular processes. This document outlines their synthesis, primary signaling functions, and the experimental methodologies used to study their activities.

Introduction to this compound and Phosphatidic Acid

This compound is a specific diacylglycerol (DAG) species containing an oleic acid at the sn-1 position and a palmitic acid at the sn-3 position of the glycerol (B35011) backbone. As a DAG, its primary role in signaling is to act as a second messenger, recruiting and activating a range of effector proteins at the cell membrane. The specific composition of its fatty acyl chains can influence its signaling efficacy and downstream target selection.

Phosphatidic acid (PA) is the simplest glycerophospholipid, consisting of a glycerol backbone, two fatty acyl chains, and a phosphate (B84403) head group.[1] It is a well-established lipid second messenger involved in a wide array of cellular functions, including cell growth, proliferation, and stress responses.[1] The cellular levels of PA are tightly regulated and can change rapidly in response to various stimuli.[1]

Biosynthesis and Interconversion

Both this compound and phosphatidic acid are key nodes in lipid metabolism and their cellular concentrations are dynamically regulated by a series of enzymatic reactions.

This compound (a Diacylglycerol) is primarily generated through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). For instance, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC yields DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[2]

Phosphatidic Acid can be synthesized through two major pathways. The first involves the action of phospholipase D (PLD), which hydrolyzes structural phospholipids like phosphatidylcholine (PC) to produce PA.[3] The second pathway involves the phosphorylation of DAG by diacylglycerol kinases (DGKs), directly linking the signaling pools of these two lipids.[3] Conversely, PA can be dephosphorylated by PA phosphatases (PAPs), such as lipins, to generate DAG.[4]

PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) DAG This compound (Diacylglycerol) PIP2->DAG PLC IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PLC PC Phosphatidylcholine (PC) PA Phosphatidic Acid PC->PA PLD DAG->PA DGK PA->DAG PAP PLC Phospholipase C (PLC) PLD Phospholipase D (PLD) DGK Diacylglycerol Kinase (DGK) PAP PA Phosphatase (PAP)

Biosynthesis and Interconversion of DAG and PA.

Signaling Pathways of this compound (Diacylglycerol)

As a diacylglycerol, this compound is a key activator of several families of signaling proteins, primarily through their C1 domains. The main downstream effectors include Protein Kinase C (PKC), Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), and Munc13 proteins.

Protein Kinase C (PKC) Activation

The most well-characterized function of DAG is the activation of PKC isoforms.[1] Conventional (cPKC) and novel (nPKC) isoforms of PKC possess a C1 domain that binds DAG, leading to their recruitment to the cell membrane and subsequent activation.[1][5] This activation is often synergistic with intracellular calcium signals for cPKCs.[5] The specific fatty acid composition of DAG can influence the activation of different PKC isoforms.[6]

Ras Guanyl Nucleotide-Releasing Protein (RasGRP) Activation

RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras.[7] They contain a C1 domain that binds DAG, leading to their recruitment to the membrane and activation of Ras.[7] This provides a crucial link between lipid signaling and the Ras-MAPK pathway, which controls cell proliferation, differentiation, and survival.[8]

Munc13 Activation

Munc13 proteins are essential for the priming of synaptic vesicles for fusion and neurotransmitter release.[9] They also possess a C1 domain that binds DAG, and this interaction is critical for their function in the presynaptic terminal.[9] DAG binding to Munc13 facilitates the transition of syntaxin-1 into an "open" conformation, a key step in the assembly of the SNARE complex required for vesicle fusion.[10]

DAG This compound (Diacylglycerol) PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Munc13 Munc13 DAG->Munc13 Cellular_Responses_PKC Substrate Phosphorylation (e.g., Gene Expression, Cell Proliferation) PKC->Cellular_Responses_PKC Ras Ras Activation RasGRP->Ras Vesicle_Priming Synaptic Vesicle Priming Munc13->Vesicle_Priming MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway

Diacylglycerol Signaling Pathways.

Signaling Pathways of Phosphatidic Acid

Phosphatidic acid exerts its signaling functions through direct interaction with a variety of intracellular proteins, influencing their localization and activity. A prominent and well-studied PA signaling pathway is the activation of the mTOR (mechanistic target of rapamycin) kinase.

mTORC1 Activation

PA is a critical activator of the mTORC1 signaling complex, a master regulator of cell growth and metabolism.[11] PA directly binds to the FKBP12-rapamycin binding (FRB) domain of mTOR.[11] This interaction is thought to promote the assembly and stability of the mTORC1 complex at the lysosomal surface, leading to the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-BP1, which in turn promote protein synthesis and cell growth.[11] The acyl chain composition of PA can influence its binding to mTOR and subsequent signaling output.[12]

PA Phosphatidic Acid mTORC1 mTORC1 PA->mTORC1 Binds to FRB domain S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis and Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Phosphatidic Acid Signaling Pathway.

Quantitative Data Comparison

The following tables summarize quantitative data on the activation of downstream effectors by different diacylglycerol and phosphatidic acid species. It is important to note that direct quantitative data for this compound is limited in the current literature. The data presented for DAGs are for other common species and are intended to illustrate the principle of acyl chain-dependent signaling.

Table 1: Activation of Protein Kinase C Isoforms by Different Diacylglycerol Species

Diacylglycerol SpeciesPKCα Activation (Relative to Control)PKCδ Activation (Relative to Control)Reference
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)++++++[6]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)++[6]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)++[6]
1,2-dipalmitoyl-sn-glycerol (DPG)+++[13]
1-palmitoyl-2-oleoyl-sn-glycerol (POG)+++Not Reported[13]

Activation levels are represented qualitatively (+, ++, +++) based on the relative effects reported in the cited literature.

Table 2: Binding Affinity of Phosphatidic Acid to mTOR FRB Domain

Phosphatidic Acid SpeciesBinding to FRB DomainExperimental ContextReference
Dipalmitoyl-PA (DPPA; 16:0/16:0)Lower affinity in the presence of cholesterolFlotation experiments with LUVs[12]
Palmitoyl-oleoyl-PA (POPA; 16:0/18:1)Higher affinity in the presence of cholesterolFlotation experiments with LUVs[12]
Stearoyl-arachidonoyl-PA (SAPA; 18:0/20:4)Higher affinity in the presence of cholesterolFlotation experiments with LUVs[12]
1,2-dihexanoyl-sn-glycero-3-phosphateBinds to FRB domainNMR spectroscopy[2]

Experimental Protocols

Measurement of Diacylglycerol (DAG) Levels

Method: Enzymatic Assay with Fluorometric Detection

Principle: This assay quantifies total DAG by a coupled enzymatic reaction. First, DAG is phosphorylated by a DAG kinase to phosphatidic acid. Then, a lipase (B570770) hydrolyzes PA to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a fluorometric probe to generate a fluorescent signal that is proportional to the amount of DAG in the sample.[14][15]

Protocol Outline:

  • Lipid Extraction: Extract total lipids from cell or tissue samples using a suitable solvent system (e.g., chloroform/methanol).

  • Sample Preparation: Dry the lipid extract and resuspend in an appropriate buffer.

  • Kinase Reaction: Incubate the sample with a kinase mixture containing ATP to convert DAG to PA.

  • Lipase and Oxidase Reactions: Add a lipase and then an enzyme mixture containing glycerol-3-phosphate oxidase and a fluorometric probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).

  • Quantification: Determine DAG concentration by comparing the sample's fluorescence to a standard curve generated with known concentrations of a DAG standard.

Measurement of Phospholipase D (PLD) Activity

Method: Fluorometric Assay

Principle: This assay measures PLD activity by detecting the production of choline (B1196258) from the hydrolysis of phosphatidylcholine. The choline produced is then oxidized by choline oxidase to generate hydrogen peroxide, which reacts with a fluorescent probe.[8]

Protocol Outline:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Reaction Mixture: Prepare a working reagent containing a PLD substrate (phosphatidylcholine), choline oxidase, horseradish peroxidase, and a fluorometric probe in an assay buffer.

  • Reaction Initiation: Add the sample to the working reagent.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate intervals (e.g., 10 and 30 minutes) at the specified excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

  • Activity Calculation: Calculate the PLD activity based on the rate of increase in fluorescence, using a standard curve generated with a known concentration of choline.

Ras Activation Assay

Method: GST-Raf-RBD Pulldown Assay

Principle: This assay quantifies the amount of active, GTP-bound Ras. The Ras-binding domain (RBD) of the Raf kinase, expressed as a GST-fusion protein (GST-Raf-RBD), specifically binds to the GTP-bound form of Ras. The amount of pulled-down Ras-GTP is then quantified by Western blotting.[16]

Protocol Outline:

  • Cell Lysis: Lyse stimulated cells in a buffer that preserves the GTP-bound state of Ras.

  • Pulldown: Incubate the cell lysates with GST-Raf-RBD beads to capture active Ras.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a Ras-specific antibody to detect the amount of activated Ras. A fraction of the total cell lysate is also run as a control to determine the total amount of Ras.

cluster_dag DAG Quantification Workflow cluster_pld PLD Activity Assay Workflow Lipid_Extraction_DAG Lipid Extraction Phosphorylation DAG -> PA (DAG Kinase, ATP) Lipid_Extraction_DAG->Phosphorylation Hydrolysis_Oxidation PA -> G3P -> H2O2 Phosphorylation->Hydrolysis_Oxidation Fluorescence_Detection_DAG Fluorescence Measurement Hydrolysis_Oxidation->Fluorescence_Detection_DAG Quantification_DAG Quantification vs. Standard Fluorescence_Detection_DAG->Quantification_DAG Sample_Prep_PLD Cell/Tissue Lysate Reaction_Mix_PLD PC -> Choline (PLD) Sample_Prep_PLD->Reaction_Mix_PLD Oxidation_PLD Choline -> H2O2 Reaction_Mix_PLD->Oxidation_PLD Fluorescence_Detection_PLD Fluorescence Measurement Oxidation_PLD->Fluorescence_Detection_PLD Activity_Calc_PLD Activity Calculation Fluorescence_Detection_PLD->Activity_Calc_PLD

Experimental workflows for DAG and PLD assays.

Conclusion

This compound and phosphatidic acid, while closely linked metabolically, initiate distinct signaling cascades with profound physiological consequences. As a diacylglycerol, this compound primarily functions to recruit and activate C1 domain-containing proteins like PKC, RasGRP, and Munc13, thereby influencing a wide range of cellular activities from gene expression to neurotransmission. In contrast, phosphatidic acid acts as a key signaling lipid that, among other functions, directly engages and activates the mTORC1 pathway, a central hub for cell growth and proliferation.

The specificity of these signaling events is further refined by the particular molecular species of each lipid. The fatty acid composition of both DAG and PA can significantly impact their binding to downstream effectors and the subsequent strength and nature of the signaling output. Future research focusing on the specific signaling roles of individual lipid species, such as this compound, will be crucial for a more complete understanding of the intricate network of lipid-mediated signal transduction and for the development of targeted therapeutics.

References

Comparative Lipidomics of Cells Treated with Different Diacylglycerols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular lipidomic changes induced by treatment with different diacylglycerol (DAG) species. Diacylglycerols are critical second messengers in numerous signaling pathways and key intermediates in lipid metabolism. The isomeric form of DAG, particularly the fatty acid composition, can significantly influence its biological activity and subsequent downstream effects. Understanding these differential effects is crucial for research in cellular signaling, metabolic diseases, and the development of targeted therapeutics. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Data Presentation: Comparative Lipidomic Analysis

The following table summarizes hypothetical yet representative quantitative lipidomic data from cultured hepatocytes treated with two different sn-1,2-diacylglycerol species for 24 hours: 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), a polyunsaturated DAG, and 1,2-distearoyl-sn-glycerol (B52919) (DSG), a saturated DAG. The data is presented as fold change relative to vehicle-treated control cells and is intended to illustrate the potential differential impact of DAG saturation on the cellular lipidome.

Lipid ClassSubclassFold Change vs. Control (SAG Treatment)Fold Change vs. Control (DSG Treatment)
Diacylglycerol (DAG) DAG(18:0/20:4) 15.2 1.1
DAG(18:0/18:0) 1.218.5
Triacylglycerol (TAG) TAG(56:4) (containing 18:0, 20:4)5.81.3
TAG(54:0) (containing 18:0)1.46.2
Phosphatidylcholine (PC) PC(38:4) (e.g., PC(18:0/20:4))1.80.9
PC(36:0) (e.g., PC(18:0/18:0))1.11.5
Phosphatidylethanolamine (PE) PE(38:4) (e.g., PE(18:0/20:4))1.51.0
PE(36:0) (e.g., PE(18:0/18:0))0.91.3
Phosphatidylserine (PS) Total PS1.21.1
Phosphatidylinositol (PI) Total PI1.31.0
Ceramide (Cer) Cer(d18:1/18:0)1.61.2
Sphingomyelin (SM) Total SM1.11.0

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and the specific DAG species used.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Diacylglycerol Treatment
  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Diacylglycerol Preparation: Stock solutions of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and 1,2-distearoyl-sn-glycerol (DSG) are prepared in ethanol (B145695).

  • Treatment Protocol:

    • Seed cells in 6-well plates and grow to 80% confluency.

    • Prior to treatment, replace the growth medium with serum-free DMEM for 12 hours.

    • Treat cells with 50 µM of SAG, DSG, or an equivalent volume of ethanol (vehicle control) for 24 hours.

    • After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping and transfer to a clean tube for lipid extraction.

Lipid Extraction (Modified Bligh & Dyer Method)[1][2][3][4]
  • Cell Lysis and Phase Separation:

    • To the cell pellet (from one well of a 6-well plate), add 1 mL of a 1:2 (v/v) mixture of chloroform (B151607):methanol and vortex vigorously for 1 minute.

    • Add 0.25 mL of chloroform and vortex for 30 seconds.

    • Add 0.25 mL of water and vortex for 30 seconds to induce phase separation.

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.[1]

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Solvent Evaporation:

    • Dry the collected lipid extract under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid film in 200 µL of a 1:1 (v/v) mixture of isopropanol:methanol for subsequent LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system (e.g., Thermo Fisher Q Exactive or equivalent).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from 40% B to 99% B over approximately 20 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive and negative ion electrospray ionization (ESI) switching.

    • Scan Range: m/z 150-1500.

    • Data Acquisition: Full scan followed by data-dependent MS/MS fragmentation of the top 10 most intense ions.

    • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).

Mandatory Visualization

Signaling Pathway: Diacylglycerol-Mediated Activation of Protein Kinase C

PKC_Activation extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag sn-1,2-Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc_inactive Inactive PKC dag->pkc_inactive binds to ca2 Ca2+ er->ca2 releases ca2->pkc_inactive binds to pkc_active Active PKC pkc_inactive->pkc_active translocates to membrane & becomes active downstream Downstream Substrates pkc_active->downstream phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response

Caption: Diacylglycerol (DAG) and Ca2+ synergistically activate Protein Kinase C (PKC).

Experimental Workflow: Comparative Lipidomics

Lipidomics_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output control Vehicle Control cell_harvest Cell Harvesting & Washing control->cell_harvest sag SAG Treatment sag->cell_harvest dsg DSG Treatment dsg->cell_harvest lipid_extraction Lipid Extraction (Bligh & Dyer) cell_harvest->lipid_extraction reconstitution Reconstitution in LC-MS Solvent lipid_extraction->reconstitution lcms UHPLC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing lipid_id Lipid Identification & Quantification data_processing->lipid_id stat_analysis Statistical Analysis lipid_id->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis data_viz Data Visualization stat_analysis->data_viz

Caption: Workflow for comparative lipidomics of DAG-treated cells.

References

Navigating the Specificity Challenge: A Comparative Guide to Antibodies Against Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific diacylglycerol (DAG) isomers is critical for unraveling their distinct roles in cellular signaling. However, the cross-reactivity of antibodies with structurally similar DAG isomers presents a significant analytical challenge. This guide provides a framework for comparing the performance of anti-DAG antibodies, offering insights into experimental validation and data interpretation.

Diacylglycerols are pivotal second messengers in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] These signaling functions are highly dependent on the specific stereochemistry of the DAG molecule. The most well-studied isomer, sn-1,2-diacylglycerol, is a key activator of protein kinase C (PKC).[2][3] Subtle structural variations, such as the position of the acyl chains (e.g., sn-1,3-diacylglycerol) or the fatty acid composition, can dramatically alter their biological activity and downstream signaling effects. Consequently, the ability to specifically detect and quantify individual DAG isomers is paramount for accurate biological investigation.

Performance Comparison of Anti-DAG Antibodies

Due to the limited availability of public, head-to-head comparative data from manufacturers, the following table is presented as a template for researchers to structure their own validation results. It outlines the key parameters to assess when comparing the cross-reactivity of different anti-DAG antibodies. The hypothetical data illustrates how one might present the findings from a competitive ELISA experiment.

Table 1: Hypothetical Cross-Reactivity Profile of Commercial Anti-DAG Antibodies

Antibody/KitTarget IsomerCross-Reactivity with sn-1,3-diacylglycerol (%)Cross-Reactivity with sn-2,3-diacylglycerol (%)Cross-Reactivity with Monoacylglycerol (%)Assay Type
Antibody A (Monoclonal) sn-1,2-diacylglycerol5%2%<1%Competitive ELISA
Antibody B (Polyclonal) Diacylglycerol (unspecified)25%18%5%Competitive ELISA
ELISA Kit C Diacylglycerol (unspecified)Not ProvidedNot ProvidedNot ProvidedCompetitive ELISA
Antibody D (Monoclonal) sn-1,2-diacylglycerol2%1%<0.5%Lipid-Protein Overlay

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data to accurately assess antibody performance.

Key Experimental Methodologies

Accurate assessment of antibody cross-reactivity against DAG isomers requires robust experimental protocols. The two most common and effective methods are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Protein-Lipid Overlay Assay.

Competitive ELISA Protocol

This method quantifies the specificity of an anti-DAG antibody by measuring its binding to the target DAG isomer in the presence of competing lipid isomers.

1. Plate Coating:

  • The target DAG isomer (e.g., sn-1,2-diacylglycerol) is conjugated to a carrier protein like BSA.
  • The 96-well microtiter plates are coated with the DAG-BSA conjugate and incubated overnight at 4°C.

2. Blocking:

  • The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Competitive Reaction:

  • A fixed concentration of the primary anti-DAG antibody is pre-incubated with varying concentrations of the free target DAG isomer (for the standard curve) or competing lipid isomers (sn-1,3-diacylglycerol, monoacylglycerols, etc.).
  • These mixtures are then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

4. Detection:

  • The plates are washed to remove unbound antibodies.
  • A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added and incubated for 1 hour at room temperature.
  • After another wash step, a TMB substrate solution is added, and the color is allowed to develop.

5. Data Analysis:

  • The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.
  • A standard curve is generated by plotting the absorbance versus the log of the target DAG concentration. The concentration of DAG in the samples is inversely proportional to the signal intensity.
  • The degree of cross-reactivity is calculated by comparing the concentration of the competing isomer required to displace 50% of the primary antibody with the concentration of the target isomer required for the same displacement.

Protein-Lipid Overlay Assay Protocol

This qualitative or semi-quantitative method is useful for screening the binding of an antibody to a panel of different lipids spotted on a membrane.

1. Lipid Spotting:

  • Serial dilutions of various lipid isomers (e.g., sn-1,2-DAG, sn-1,3-DAG, phospholipids) are prepared in a suitable solvent (e.g., chloroform).
  • Small volumes of each lipid solution are carefully spotted onto a nitrocellulose or PVDF membrane and allowed to air dry.

2. Blocking and Antibody Incubation:

  • The membrane is blocked with a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature.
  • The membrane is then incubated with the primary anti-DAG antibody diluted in the blocking buffer overnight at 4°C.

3. Washing and Secondary Antibody Incubation:

  • The membrane is washed several times with TBST to remove unbound primary antibody.
  • The membrane is then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • After final washes, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
  • The signal is detected using an imaging system. The intensity of the spots corresponds to the binding affinity of the antibody for each lipid.

Visualizing Key Processes

To further aid in the understanding of DAG signaling and the experimental workflows for antibody validation, the following diagrams are provided.

G Simplified DAG Signaling Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates Ligand Ligand Ligand->GPCR Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: Simplified signaling pathway illustrating the generation of sn-1,2-diacylglycerol and its role in activating Protein Kinase C.

G Competitive ELISA Workflow for Antibody Cross-Reactivity cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection Coat 1. Coat plate with DAG-BSA conjugate Block 2. Block non-specific sites Coat->Block Mix 3. Pre-incubate Anti-DAG Ab with: - Standard DAG (for curve) - Competing Isomers Block->Mix Add 4. Add mixture to wells Mix->Add Wash1 5. Wash Add->Wash1 SecondaryAb 6. Add HRP-conjugated Secondary Ab Wash1->SecondaryAb Wash2 7. Wash SecondaryAb->Wash2 Substrate 8. Add TMB Substrate Wash2->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance at 450nm Stop->Read G Logical Relationship of Antibody Specificity Ab Anti-DAG Antibody Target Target Isomer (e.g., sn-1,2-DAG) Ab->Target High Affinity Binding NonTarget Non-Target Isomer (e.g., sn-1,3-DAG) Ab->NonTarget Potential Interaction CrossReactive Cross-Reactivity NonTarget->CrossReactive If binding occurs NoBinding High Specificity NonTarget->NoBinding If no binding occurs

References

A Comparative Guide to 1-Oleoyl-3-palmitoylglycerol and Sphingosine-1-phosphate in Immune Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory roles of two distinct lipid molecules: 1-Oleoyl-3-palmitoylglycerol (OPG), a diacylglycerol (DAG), and Sphingosine-1-phosphate (S1P), a lysophospholipid. While both are key players in the intricate network of immune signaling, they operate through fundamentally different mechanisms, offering unique therapeutic possibilities.

Overview of Mechanisms

This compound (OPG) , as a diacylglycerol, primarily functions as an intracellular second messenger . Its principal role in immunity is centered on the activation of T lymphocytes following T-cell receptor (TCR) engagement. Upon TCR stimulation, OPG is generated at the plasma membrane and recruits and activates key signaling proteins, thereby initiating downstream cascades essential for T-cell activation, proliferation, and differentiation.[1][2][3]

Sphingosine-1-phosphate (S1P) , in contrast, acts predominantly as an extracellular lipid mediator . It governs the trafficking and migration of various immune cells, most notably lymphocytes, by binding to a family of five specific G protein-coupled receptors (S1PRs).[4][5] The concentration gradient of S1P between lymphoid organs and the circulatory system is a critical determinant of lymphocyte egress, making the S1P-S1PR axis a prime target for immunomodulatory therapies.[4][5][6]

Comparative Data on Immunomodulatory Effects

Direct comparative quantitative data between OPG and S1P is limited in the current literature. However, their individual effects on key immune parameters can be summarized as follows:

FeatureThis compound (and related DAGs)Sphingosine-1-phosphate (S1P)
Primary Role Intracellular second messenger in T-cell activation.[1][2]Extracellular mediator of lymphocyte trafficking.[4][5]
Mechanism of Action Activation of Protein Kinase C theta (PKCθ) and RasGRP1.[1][2]Binds to and signals through S1P receptors (S1PR1-5).[4][7]
Effect on Lymphocytes Promotes T-cell activation, proliferation, and differentiation upon antigen presentation.[3][8]Controls the egress of T and B cells from lymphoid organs into circulation.[4][6][9]
Cytokine Production A structurally similar diacylglycerol, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to decrease the production of Th2 cytokines IL-4 and IL-6 while not affecting Th1 cytokines IL-2 and IFN-γ.[10] Another study on PLAG reported stimulation of IL-2, IL-4, IL-12, IFN-γ, and GM-CSF production by T-cells in vitro.[11]S1P signaling can influence T-cell differentiation, such as promoting Th17 polarization, which is associated with pro-inflammatory responses.[12] It can also suppress the generation of cytokines like IFN-γ and IL-4.
Therapeutic Relevance Potential target for modulating T-cell-mediated immunity. Diacylglycerol kinases (DGKs), which metabolize DAGs, are being explored as therapeutic targets to enhance anti-tumor and anti-viral immune responses.[1][8]S1P receptor modulators (e.g., Fingolimod) are approved for treating autoimmune diseases like multiple sclerosis by preventing lymphocyte infiltration into target tissues.[6]

Signaling Pathways

The signaling pathways initiated by OPG (as a DAG) and S1P are distinct and illustrate their different roles in immune regulation.

OPG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR Binds PLCg1 PLCγ1 TCR->PLCg1 Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes OPG This compound (DAG) PIP2->OPG PKCtheta PKCθ OPG->PKCtheta Recruits & Activates RasGRP1 RasGRP1 OPG->RasGRP1 Recruits & Activates NFkB NF-κB Pathway PKCtheta->NFkB Ras_ERK Ras/ERK Pathway RasGRP1->Ras_ERK Gene_Expression Gene Expression (Activation, Proliferation, Differentiation) NFkB->Gene_Expression Ras_ERK->Gene_Expression

OPG (DAG) Intracellular Signaling Pathway in T-Cell Activation.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space (Blood/Lymph) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P Sphingosine-1-phosphate (S1P) S1PR S1P Receptor (S1PR1-5) S1P->S1PR Binds G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activates Downstream Downstream Effectors (Rac, PI3K, PLC) G_protein->Downstream Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream->Cytoskeletal_Rearrangement Cell_Migration Cell Migration (Egress from Lymphoid Organs) Cytoskeletal_Rearrangement->Cell_Migration

S1P Extracellular Signaling Pathway in Lymphocyte Migration.

Experimental Protocols

The distinct mechanisms of OPG and S1P necessitate different experimental approaches to evaluate their immunomodulatory activities.

Assessing the Effect of OPG (as a Diacylglycerol) on T-Cell Activation

Objective: To determine the impact of modulating DAG levels or downstream signaling on T-cell activation markers and cytokine production.

Methodology: In Vitro T-Cell Stimulation and Flow Cytometry

  • T-Cell Isolation: Isolate human or murine T lymphocytes from peripheral blood or spleen using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T cells.

  • T-Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Stimulation: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals. Add the T cells to the wells. To assess the effect of OPG, cells can be treated with cell-permeable DAG analogs or inhibitors of diacylglycerol kinases (DGKs).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis of Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25. Analyze the expression levels using flow cytometry.

  • Cytokine Profiling: Collect the culture supernatant to measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ, IL-4) using ELISA or a multiplex cytokine bead array.

Evaluating the Role of S1P in Lymphocyte Migration

Objective: To quantify the effect of S1P or S1P receptor modulators on the migration of lymphocytes.

Methodology: Transwell Migration Assay (Boyden Chamber Assay)

  • Lymphocyte Isolation: Isolate lymphocytes from blood or lymphoid organs as described above.

  • Assay Setup: Use a transwell insert with a porous membrane (e.g., 5 µm pore size for lymphocytes) placed in a 24-well plate.[13]

  • Chemoattractant Gradient: Add assay medium containing S1P or other chemoattractants to the lower chamber of the well. The S1P concentration gradient will mimic the physiological cue for lymphocyte egress.[14] To test S1P receptor modulators, they can be added to the cell suspension or both chambers.

  • Cell Seeding: Resuspend the isolated lymphocytes in assay medium and add them to the upper chamber of the transwell insert.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.[13]

  • Quantification of Migration: Collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter. The number of migrated cells is indicative of the chemotactic response to S1P.[15]

Experimental_Workflow cluster_OPG OPG (DAG) T-Cell Activation Assay cluster_S1P S1P Lymphocyte Migration Assay T_Cell_Isolation1 T-Cell Isolation Stimulation In Vitro Stimulation (anti-CD3/CD28 ± OPG analog/DGK inhibitor) T_Cell_Isolation1->Stimulation Incubation1 Incubation (24-72h) Stimulation->Incubation1 Analysis Analysis Incubation1->Analysis Activation_Markers Activation Markers (CD69, CD25) by Flow Cytometry Analysis->Activation_Markers Cytokine_Profiling Cytokine Profiling (ELISA/CBA) Analysis->Cytokine_Profiling Lymphocyte_Isolation2 Lymphocyte Isolation Transwell_Setup Transwell Assay Setup Lymphocyte_Isolation2->Transwell_Setup Migration Migration towards S1P Gradient Transwell_Setup->Migration Incubation2 Incubation (2-4h) Migration->Incubation2 Quantification Quantification of Migrated Cells Incubation2->Quantification

Experimental workflows for assessing OPG and S1P immunomodulatory effects.

Conclusion

This compound and Sphingosine-1-phosphate represent two distinct classes of lipid modulators of the immune system. OPG, as a diacylglycerol, acts as a crucial intracellular signal for T-cell activation, making the DAG signaling pathway a potential target for enhancing or suppressing T-cell responses. In contrast, S1P's role as an extracellular chemoattractant that governs lymphocyte trafficking has already been successfully translated into therapies for autoimmune diseases. Understanding the divergent and potentially convergent roles of these lipid mediators will be critical for the development of novel and more targeted immunomodulatory drugs.

References

A Comparative Guide to the In Vivo Efficacy of 1-Oleoyl-3-palmitoylglycerol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the naturally occurring diacylglycerol (DAG), 1-Oleoyl-3-palmitoylglycerol, and a prominent class of its synthetic analogs, the DAG-lactones. While direct comparative in vivo studies are limited, this guide synthesizes available data to present a representative comparison of their metabolic effects and cellular signaling activities.

Introduction

This compound is a specific 1,3-diacylglycerol found in various natural sources. Diacylglycerols, in general, have garnered significant interest for their distinct metabolic properties compared to triacylglycerols (TAGs), the primary form of dietary fat. Research suggests that 1,3-DAGs are metabolized differently, potentially offering benefits in weight management, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3][4]

Synthetic analogs of diacylglycerols have been developed to probe and modulate specific cellular signaling pathways. Among these, DAG-lactones have emerged as potent and isozyme-selective activators of Protein Kinase C (PKC), a crucial family of enzymes involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7][8] This guide will focus on comparing the metabolic effects of 1,3-diacylglycerol-rich oils (as a proxy for this compound) with the signaling-focused activities of DAG-lactones.

Comparative Efficacy Data

The following tables summarize the key in vivo and cellular effects of 1,3-diacylglycerol-rich oils and a representative synthetic analog, DAG-lactone.

Table 1: Comparison of Metabolic Effects

Parameter1,3-Diacylglycerol (DAG)-Rich OilSynthetic DAG-Lactone AnalogKey Findings
Body Weight and Fat Accumulation Reduced body weight gain and body fat accumulation compared to triacylglycerol (TAG) oil.[1]Not typically investigated for metabolic effects; designed for signaling pathway modulation.1,3-DAGs show potential as anti-obesity agents.[1]
Plasma Lipids Lowered plasma triglyceride and total cholesterol levels, particularly in diabetic models.[2]No direct evidence of effects on plasma lipids.1,3-DAGs may improve lipid profiles.[2]
Insulin Sensitivity Prevented the development of impaired glucose tolerance in mice on a high-fat diet.[1]Not directly studied for effects on insulin sensitivity.1,3-DAGs may protect against diet-induced insulin resistance.[1]
Fat Oxidation Increased fat oxidation and energy expenditure compared to TAG oil.[3]No data available.The metabolic benefits of 1,3-DAGs may be partly due to increased energy expenditure.[3]

Table 2: Comparison of Cellular Signaling Activities

Parameter1,3-Diacylglycerol (DAG)-Rich OilSynthetic DAG-Lactone AnalogKey Findings
Protein Kinase C (PKC) Activation General activator of classical and novel PKC isoforms.Potent and isozyme-selective activator of PKC.[5][7][8]DAG-lactones offer more precise control over PKC signaling.
Apoptosis Induction Not a primary documented effect.Induces apoptosis in specific cancer cell lines (e.g., prostate cancer).[8]DAG-lactones have potential as anti-cancer agents.[8]
HIV Latency Reversal No data available.Can reactivate latently infected HIV-1 cells.[9]DAG-lactones are being explored as part of "shock and kill" HIV cure strategies.[9]

Experimental Protocols

This section details representative experimental methodologies for assessing the in vivo efficacy of 1,3-diacylglycerols and their synthetic analogs.

Protocol 1: Assessment of Metabolic Effects of 1,3-Diacylglycerol Oil in a Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Acclimation: Mice are acclimated for one week with standard chow and water ad libitum.

  • Dietary Intervention: Mice are divided into two groups (n=10-12 per group):

    • Control Group: Fed a high-fat diet (HFD) containing 45% of calories from triacylglycerol (TAG) oil.

    • Treatment Group: Fed an HFD with 45% of calories from 1,3-diacylglycerol (DAG)-rich oil with a similar fatty acid composition to the TAG oil.

  • Duration: The dietary intervention is maintained for 12-16 weeks.

  • Parameters Measured:

    • Body Weight and Food Intake: Measured weekly.

    • Glucose Tolerance Test (GTT): Performed at baseline and every 4 weeks. Mice are fasted for 6 hours, followed by an intraperitoneal injection of glucose (2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Plasma Lipid Profile: At the end of the study, blood is collected via cardiac puncture after a 12-hour fast. Plasma total cholesterol, triglycerides, HDL, and LDL are measured using enzymatic assays.

    • Body Composition: Determined using dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing epididymal and retroperitoneal fat pads at the end of the study.

    • Gene Expression Analysis: Liver and skeletal muscle tissues are harvested to analyze the expression of genes involved in lipid and glucose metabolism (e.g., PPARα, CPT1, FAS, SREBP-1c) via quantitative real-time PCR.

  • Statistical Analysis: Data are analyzed using Student's t-test or ANOVA with post-hoc tests to compare the two groups.

Protocol 2: Evaluation of the In Vivo Anti-Tumor Efficacy of a Synthetic DAG-Lactone
  • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Xenograft Implantation: 1 x 10^6 human prostate cancer cells (e.g., LNCaP) in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into two groups (n=8-10 per group):

    • Vehicle Control Group: Administered the vehicle (e.g., DMSO/saline) via intraperitoneal (i.p.) injection daily.

    • DAG-Lactone Treatment Group: Administered the synthetic DAG-lactone (e.g., 10 mg/kg body weight) via i.p. injection daily.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored to assess toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

  • Tissue Collection and Analysis: At the end of the study, tumors are excised, weighed, and processed for:

    • Histology: Hematoxylin and eosin (B541160) (H&E) staining to assess tumor morphology.

    • Immunohistochemistry: Staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to determine the mechanism of action.

    • Western Blot Analysis: To confirm the activation of specific PKC isoforms and downstream signaling pathways in tumor lysates.

  • Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA. Final tumor weights and biomarker expression are compared using a Student's t-test.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1,3-Diacylglycerol Metabolism

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte 1,3-DAG 1,3-DAG Lipase Lipase 1,3-DAG->Lipase Hydrolysis FFA FFA Lipase->FFA MAG MAG Lipase->MAG Portal Vein Portal Vein FFA->Portal Vein Direct Absorption Re-esterification Re-esterification FFA->Re-esterification MAG->Re-esterification Chylomicron Assembly Chylomicron Assembly Re-esterification->Chylomicron Assembly To a lesser extent than TAG Lymphatics Lymphatics Chylomicron Assembly->Lymphatics DAG-Lactone DAG-Lactone PKC Isoform PKC Isoform DAG-Lactone->PKC Isoform Binds and Activates Downstream Substrates Downstream Substrates PKC Isoform->Downstream Substrates Phosphorylation Cell Membrane Cell Membrane PKC Isoform->Cell Membrane Translocation Apoptosis Apoptosis Downstream Substrates->Apoptosis Initiates Cascade cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model Selection Animal Model Selection Randomization Randomization Animal Model Selection->Randomization Group A (1,3-DAG) Group A (1,3-DAG) Randomization->Group A (1,3-DAG) Group B (Synthetic Analog) Group B (Synthetic Analog) Randomization->Group B (Synthetic Analog) Group C (Control) Group C (Control) Randomization->Group C (Control) In Vivo Monitoring In Vivo Monitoring Group A (1,3-DAG)->In Vivo Monitoring Group B (Synthetic Analog)->In Vivo Monitoring Group C (Control)->In Vivo Monitoring Tissue Collection Tissue Collection In Vivo Monitoring->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Data Interpretation Data Interpretation Biochemical Assays->Data Interpretation Histological Analysis->Data Interpretation

References

A Researcher's Guide to Confirming the Identity of 1-Oleoyl-3-palmitoylglycerol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid species is paramount. This guide provides a comparative overview of analytical approaches for confirming the identity of 1-Oleoyl-3-palmitoylglycerol, a triacylglycerol of significant biological interest. We present experimental data and protocols to differentiate it from its isomers and other related lipid molecules.

The nomenclature "this compound" can be ambiguous. While it specifies the fatty acids at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, the fatty acid at the sn-2 position is undefined. In some contexts, this name is used to describe a 1,3-diacylglycerol (DAG). However, in the broader field of lipidomics, it is often implied to be a triacylglycerol (TAG) where the sn-2 position is occupied by another fatty acid. This guide will focus on the analytical strategies for triacylglycerols, while also providing relevant information for the corresponding diacylglycerols. The principles of chromatographic separation and mass spectrometric fragmentation are fundamental to the identification of both lipid classes.

Comparison of Authentic Standards

The confirmation of a lipid's identity is critically dependent on comparison with authentic standards. The availability of high-purity standards for this compound and its isomers is crucial for accurate analytical work. Below is a comparison of commercially available standards.

Product NameAbbreviationTypePuritySupplier Examples
1,3-Dipalmitoyl-2-oleoyl-glycerolPOPTriacylglycerol≥95%Cayman Chemical, Sigma-Aldrich
1-Palmitoyl-2-oleoyl-rac-glycerolPO-DAGDiacylglycerol≥95%Cayman Chemical
1-Palmitoyl-3-oleoyl-rac-glycerolPO-DAGDiacylglycerol≥98%Cayman Chemical
1-Oleoyl-3-palmitoyl-rac-glycerolOP-DAGDiacylglycerolNot specifiedSanta Cruz Biotechnology

Analytical Approaches: A Comparative Overview

The separation and identification of triacylglycerol isomers are challenging due to their similar physicochemical properties. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the cornerstone technique for this purpose.

Analytical TechniquePrinciple of Separation/IdentificationAdvantagesLimitations
Reversed-Phase HPLC-MS Separates TAGs based on their equivalent carbon number (ECN), which considers both chain length and degree of unsaturation.Robust and widely used. Good for separating TAGs with different fatty acid compositions.Co-elution of isomers is common, requiring high-resolution mass spectrometry for differentiation.
Chiral HPLC-MS Utilizes a chiral stationary phase to separate enantiomers (e.g., sn-OPP vs. sn-PPO).Essential for stereospecific analysis.Can be complex to develop methods; may not resolve all regioisomers.
Silver Ion HPLC-MS Separates TAGs based on the number and geometry of double bonds in the fatty acid chains.Excellent for separating isomers with varying degrees of unsaturation.Less effective for separating positional isomers with the same fatty acid composition.
Tandem Mass Spectrometry (MS/MS) Differentiates isomers based on their characteristic fragmentation patterns.Provides structural information, including the position of fatty acids on the glycerol backbone.Requires careful optimization of collision energy and interpretation of spectra.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable TAG analysis.

  • Lipid Extraction : For biological samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method.

  • Dissolution : Dissolve the dried lipid extract or standard in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (1:1, v/v), to a final concentration of 1 mg/mL.

  • Filtration : Filter the sample through a 0.22 μm PTFE syringe filter into an autosampler vial.

HPLC-MS/MS Analysis of Triacylglycerols

This protocol provides a general framework for the analysis of TAGs. Optimization of specific parameters may be required.

  • HPLC System : A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B : Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution :

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 45°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 300-1200.

    • MS/MS : Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the most abundant precursor ions.

    • Collision Energy : Ramped collision energy (e.g., 20-50 eV) to generate informative fragment ions.

Data Presentation: Expected Mass Spectrometric Fragments

The identity of this compound and its isomers can be confirmed by analyzing the neutral loss of fatty acids from the precursor ion in the MS/MS spectrum. For a generic POP (Palmitoyl-Oleoyl-Palmitoyl) triacylglycerol, the following fragments would be expected.

Precursor Ion ([M+NH₄]⁺)Fragment IonDescription
m/z 850.7m/z 594.5Loss of Palmitic acid (C16:0)
m/z 850.7m/z 568.5Loss of Oleic acid (C18:1)
m/z 850.7m/z 339.3Palmitoyl acylium ion
m/z 850.7m/z 265.2Oleoyl acylium ion

Note: The relative intensities of the fragment ions corresponding to the neutral loss of fatty acids from the sn-1/3 and sn-2 positions can help in distinguishing regioisomers. Generally, the loss of the fatty acid from the sn-2 position is less favorable.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_analysis Data Analysis LipidExtraction Lipid Extraction Dissolution Dissolution in Solvent LipidExtraction->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Separation (Reversed-Phase C18) Filtration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS Chroma Chromatographic Peak Integration MSMS->Chroma MassSpec Mass Spectral Interpretation Chroma->MassSpec StandardComp Comparison with Authentic Standard MassSpec->StandardComp

Caption: Experimental workflow for the identification of this compound.

dag_signaling cluster_generation Diacylglycerol (DAG) Generation PL Membrane Phospholipids (e.g., PIP2) PLC Phospholipase C (PLC) PL->PLC TAG Triacylglycerols (TAGs) LPL Lipoprotein Lipase (LPL) TAG->LPL DAG Diacylglycerol (DAG) PLC->DAG LPL->DAG PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Proliferation Cell Proliferation PKC->Proliferation Differentiation Differentiation PKC->Differentiation Apoptosis Apoptosis Regulation RasGRP->Apoptosis

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Safety Operating Guide

Navigating the Disposal of 1-Oleoyl-3-palmitoylglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Oleoyl-3-palmitoylglycerol, a common triglyceride used in various research applications.

Initial Assessment: Is this compound Hazardous?

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] This classification is crucial in determining the appropriate disposal pathway. However, it is imperative to always consult the specific SDS for the product you are using, as formulations may vary.

Disposal Procedures: A Step-by-Step Approach

The correct disposal method for this compound depends on its physical state (solid or liquid) and whether it is mixed with solvents.

For Pure, Uncontaminated this compound:

  • Solid Waste: If the compound is in its solid form and has not been contaminated with hazardous materials, it can typically be disposed of as non-hazardous solid waste.[2] However, to prevent custodial staff from handling chemical containers, it is best practice to place the material in a sealed, clearly labeled bag or container before placing it directly into the dumpster.[2]

  • Liquid Waste: For uncontaminated liquid this compound, disposal down the sanitary sewer may be permissible, but this often requires prior approval from your institution's Environmental Health and Safety (EHS) department.[2] It is crucial to verify local regulations and institutional policies before proceeding with this method.

For this compound in Solution:

The disposal of this compound dissolved in a solvent is dictated by the hazards associated with the solvent.

  • Non-Halogenated and Halogenated Solvents: Many triglycerides are supplied in solvents such as methyl acetate, which is a flammable liquid.[3] In such cases, the mixture is considered hazardous waste. This waste must be collected in a designated, properly labeled hazardous waste container.[4][5] It is important to segregate halogenated and non-halogenated solvent waste streams.[5][6]

  • Aqueous Solutions: If this compound is in a dilute, non-hazardous aqueous solution, it may be acceptable for drain disposal, provided the pH is neutral (typically between 5.5 and 8.5) and it does not contain any other hazardous components.[7] Again, consultation with your institution's EHS office is recommended.

Disposal of Contaminated Materials:

Any materials, such as gloves, pipette tips, or lab paper, that come into contact with this compound should be disposed of according to the hazard classification of the compound. If the compound is deemed non-hazardous, these materials can typically be disposed of in the regular trash. If it is mixed with a hazardous solvent, they must be treated as hazardous waste.

Empty Container Disposal:

Proper disposal of the original container is also essential:

  • Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residue.[8]

  • Collect Rinsate: The rinsate from a container that held a hazardous solution must be collected and disposed of as hazardous waste.[7][8]

  • Deface Label: The original label on the container should be defaced or removed to prevent confusion.[2][8]

  • Final Disposal: The clean, defaced container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueReference
Molecular FormulaC37H70O5[9][10]
Molecular Weight594.95 g/mol [9][10]
Hazard ClassificationNot a hazardous substance or mixture[1]

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_pure Pure Compound cluster_solution In Solution cluster_end Final Steps Start Start: this compound for Disposal CheckSDS Consult Safety Data Sheet (SDS) Start->CheckSDS IsInSolution Is the compound in a solvent? CheckSDS->IsInSolution Not Hazardous IsPure Is the compound pure and uncontaminated? SolidWaste Solid: Dispose as non-hazardous solid waste IsPure->SolidWaste Solid LiquidWaste Liquid: Consult EHS for drain disposal approval IsPure->LiquidWaste Liquid EmptyContainer Dispose of empty container properly (triple rinse, deface label) SolidWaste->EmptyContainer LiquidWaste->EmptyContainer IsInSolution->IsPure No HazardousSolvent Hazardous Solvent (e.g., Flammable): Collect as hazardous chemical waste IsInSolution->HazardousSolvent Yes, Hazardous NonHazardousSolution Non-Hazardous Aqueous Solution: Consult EHS for drain disposal approval IsInSolution->NonHazardousSolution Yes, Non-Hazardous HazardousSolvent->EmptyContainer NonHazardousSolution->EmptyContainer End End of Disposal Process EmptyContainer->End

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment for all.

References

Personal protective equipment for handling 1-Oleoyl-3-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Oleoyl-3-palmitoylglycerol. The following procedures are designed to ensure safe handling, operation, and disposal in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.[2]
Eye Protection Safety GlassesSafety glasses with side shields should be worn to protect against accidental splashes.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.[2]
Footwear Closed-Toe ShoesClosed-toe shoes are required to protect feet from spills or falling objects in the laboratory.[2]
Respiratory Protection Not RequiredUnder normal handling conditions, respiratory protection is not necessary.[2]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

Preparation:

  • Ensure the work area, typically a laboratory bench, is clean and uncluttered.

  • Don the appropriate personal protective equipment as outlined in the table above.[2]

  • Verify that all necessary equipment, such as spatulas, weighing paper, and containers, are clean and readily accessible.

  • Allow the container of this compound to reach room temperature before opening to prevent condensation.[2]

Handling:

  • Carefully weigh the desired amount of the substance using a clean spatula.[2]

  • Handle the substance gently to avoid creating dust.[1]

  • Keep the container sealed when not in use.[1][2]

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

Post-Handling:

  • Clean all equipment and the work area thoroughly after use.[2]

  • Remove gloves and wash hands with soap and water.[2]

  • Store the this compound in its original container and return it to the appropriate storage conditions, which is typically -20°C for long-term stability.[1]

Disposal Plan

Contaminated materials and waste should be handled in accordance with institutional and local regulations for non-hazardous laboratory waste.

Waste Collection:

  • Place used weighing paper, contaminated gloves, and other disposable materials in a designated laboratory waste container.

Decontamination:

  • For spills, absorb the material with an inert absorbent such as diatomite or universal binders.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Final Disposal:

  • Dispose of the collected waste and decontamination materials according to your institution's guidelines for chemical waste. While not classified as hazardous, it should not be disposed of down the drain.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Clean Work Area prep2 Don PPE prep1->prep2 prep3 Ready Equipment prep2->prep3 prep4 Equilibrate Substance prep3->prep4 handle1 Weigh Substance prep4->handle1 handle2 Gentle Handling handle1->handle2 handle3 Keep Container Sealed handle2->handle3 handle4 Ensure Ventilation handle3->handle4 post1 Clean Equipment & Area handle4->post1 post2 Remove PPE & Wash Hands post1->post2 post3 Proper Storage post2->post3 disp1 Collect Waste post3->disp1 disp2 Decontaminate Spills disp1->disp2 disp3 Dispose per Regulations disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oleoyl-3-palmitoylglycerol
Reactant of Route 2
Reactant of Route 2
1-Oleoyl-3-palmitoylglycerol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。